Ethyl 2-oxo-1-cyclooctanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxocyclooctane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDCHCBNASPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280892 | |
| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4017-56-5 | |
| Record name | 4017-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4017-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-oxo-1-cyclooctanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cyclic β-Keto Ester
Ethyl 2-oxo-1-cyclooctanecarboxylate is a valuable organic compound featuring a cyclooctanone backbone substituted with an ethoxycarbonyl group at the alpha position.[1] As a member of the β-keto ester class of molecules, its structure is characterized by a ketone and an ester functional group separated by a single carbon, which imparts a unique and highly useful reactivity profile.[2] This arrangement makes the α-proton exceptionally acidic and the molecule a versatile precursor for the synthesis of a wide range of more complex carbocyclic structures. While less commonly cited than its five- and six-membered ring counterparts, the cyclooctane derivative serves as a key building block for creating elaborate molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.
This guide provides a comprehensive overview of the synthesis, core chemical properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.
Core Molecular and Physical Properties
Summarizing the fundamental characteristics of the title compound provides a necessary foundation for its application in synthesis.
| Property | Value | Source |
| CAS Number | 4017-56-5 | [1][3][4][5] |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Purity | ≥97% (Typical) | [1][3] |
Synthesis via Dieckmann Condensation
The primary and most efficient method for synthesizing this compound is through the Dieckmann condensation, an intramolecular Claisen condensation of a linear diester.[6][7][8] The logical precursor for an eight-membered ring is a ten-carbon dioic acid ester, specifically diethyl sebacate (diethyl decanedioate).
The causality behind this choice of reaction is the ability to form a new carbon-carbon bond intramolecularly, which is essential for creating the cyclic structure. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to deprotonate one of the α-carbons, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. The subsequent loss of an ethoxide leaving group and a final acidic workup yields the desired cyclic β-keto ester.[9] The formation of five- and six-membered rings is generally most favorable, but the Dieckmann condensation is also an effective route for seven- and eight-membered rings.[6][9]
Caption: Dieckmann condensation workflow for synthesis.
Experimental Protocol: Synthesis (Analogous Method)
This protocol is adapted from standard procedures for Dieckmann condensations.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a reflux condenser and a dropping funnel.
-
Base Formation: Add anhydrous ethanol to the flask, followed by the careful, portion-wise addition of sodium metal (1.1 equivalents). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reactant Addition: Add diethyl sebacate (1.0 equivalent) dropwise to the sodium ethoxide solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute aqueous acid (e.g., HCl or H₂SO₄) to a pH of ~6-7.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on its functional groups and the analysis of analogous compounds.[10][11][12][13]
-
¹H NMR: The spectrum is expected to show a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H), characteristic of the ethyl ester group. The numerous methylene protons of the cyclooctane ring would appear as a complex multiplet in the region of ~1.5-2.5 ppm. The single α-proton is a methine proton and would likely appear as a triplet around 3.5 ppm.
-
¹³C NMR: The spectrum would feature two distinct carbonyl signals: one for the ketone (~200-210 ppm) and one for the ester (~170 ppm). The carbon of the -OCH₂- group of the ester would appear around 60 ppm, while the ester's methyl carbon would be near 14 ppm. The α-carbon would be expected around 50-60 ppm, with the remaining six methylene carbons of the ring appearing in the 20-40 ppm range.
-
IR Spectroscopy: The infrared spectrum will be dominated by two strong carbonyl stretching bands. The ketone C=O stretch is expected around 1710-1725 cm⁻¹, and the ester C=O stretch at a slightly higher frequency, around 1735-1750 cm⁻¹. A strong C-O stretch for the ester will also be present in the 1100-1300 cm⁻¹ region.
Core Reactivity and Synthetic Applications
The synthetic utility of cyclic β-keto esters is primarily driven by the acidity of the α-proton located between the two carbonyl groups.[14] This facilitates the formation of a stabilized enolate, which is a potent nucleophile.[15]
Enolate Formation and α-Alkylation
The most common and powerful application of this compound is in C-C bond formation via α-alkylation.[15] Treatment with a moderately strong base, such as sodium ethoxide, readily removes the acidic α-proton to generate a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to install an alkyl group at the C1 position.[15] This reaction provides a versatile method for generating a wide variety of substituted cyclooctanone frameworks.[15]
Caption: General workflow for the α-alkylation reaction.
This protocol is a general procedure adaptable for various alkyl halides.
-
Base Preparation: In a dry, inert-atmosphere flask, prepare a solution of sodium ethoxide in anhydrous ethanol as described in the synthesis protocol.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C. Add this compound (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[15]
-
Alkylation: Add the desired alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.[15]
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours or until TLC indicates consumption of the starting material.[15]
-
Workup and Purification: Cool the reaction, neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting crude product by vacuum distillation or column chromatography.
Hydrolysis and Decarboxylation
Following α-alkylation, the ethoxycarbonyl group can be removed through a sequence of hydrolysis and decarboxylation to yield a 2-substituted cyclooctanone.[16] This is a fundamental transformation that makes β-keto esters such powerful synthetic intermediates.[16]
The process typically involves saponification (base-catalyzed hydrolysis) of the ester to a carboxylate salt, followed by acidification. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to furnish the corresponding ketone.[16][17]
Caption: Pathway for hydrolysis and decarboxylation.
-
Saponification: In a round-bottom flask, dissolve the α-alkylated β-keto ester in methanol or ethanol. Add an aqueous solution of sodium or potassium hydroxide (e.g., 1 M NaOH).[17]
-
Hydrolysis: Heat the mixture to reflux until the hydrolysis is complete, as monitored by TLC.[16]
-
Acidification & Decarboxylation: After cooling, carefully acidify the reaction mixture to a pH of 1-2 with a concentrated acid like HCl.[16] Gentle heating may be applied to facilitate the decarboxylation, which is often visible by the evolution of CO₂ gas.[16][17]
-
Workup and Purification: Extract the final ketone product with an organic solvent three times. Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography.[16]
Role in Drug Discovery and Development
While specific applications of this compound in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The ability to construct substituted eight-membered ring systems is of significant interest in medicinal chemistry. Carbocyclic scaffolds provide a rigid framework for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors.[16] The methodologies described herein—alkylation followed by decarboxylation—allow for the systematic synthesis of libraries of substituted cyclooctanones, which can be further elaborated to explore structure-activity relationships (SAR) in a drug discovery program.
Conclusion
This compound is a potent and versatile chemical building block. Its core utility is derived from the facile formation of a nucleophilic enolate, enabling the construction of diverse α-substituted cyclooctanone derivatives. A thorough understanding of its synthesis via the Dieckmann condensation and its fundamental reactivity—namely alkylation and decarboxylation—empowers researchers and drug development professionals to leverage this scaffold for the creation of novel and complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the practical application of this valuable reagent.
References
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El-Sayed, R. (2014). Cyclic β-keto esters: Synthesis and reactions. ResearchGate. Available at: [Link]
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Fiveable. (n.d.). Cyclic β-Ketoester Definition. Available at: [Link]
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Butler, R. N., & O'Donohue, A. M. (1982). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1, 1387-1394. Available at: [Link]
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Mayr, H., et al. (2015). Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions. European Journal of Organic Chemistry, 2015(35), 7736-7746. Available at: [Link]
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Molekula. (n.d.). CAS 4017-56-5: ethyl (1R)-2-oxocyclooctanecarboxylate. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Available at: [Link]
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Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Available at: [Link]
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The Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Green Chemistry, 23(1), 380-385. Available at: [Link]
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An In-Depth Technical Guide to Ethyl 2-oxo-1-cyclooctanecarboxylate (CAS 4017-56-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxo-1-cyclooctanecarboxylate, a versatile β-keto ester, represents a pivotal scaffold in synthetic organic chemistry. Its unique structural features, combining a medium-sized eight-membered ring with the reactive 1,3-dicarbonyl moiety, make it a valuable intermediate for the synthesis of complex carbocyclic systems. This guide provides a comprehensive technical overview of its synthesis, key chemical transformations, and potential applications in medicinal chemistry and drug discovery. We will delve into the causality behind experimental choices in its synthesis and subsequent reactions, offering field-proven insights and detailed, self-validating protocols. The inherent reactivity of the α-proton and the dual carbonyl functionality allows for a wide range of derivatizations, including alkylations and decarboxylations, opening avenues to novel molecular architectures. This document serves as an in-depth resource for professionals seeking to leverage the synthetic potential of this important building block.
Physicochemical and Spectroscopic Profile
This compound is a high-boiling point liquid, and its identity and purity are typically confirmed through a combination of spectroscopic methods.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4017-56-5 | [1] |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid | [2] |
| Boiling Point | 85–87 °C at 0.1 mmHg | [1] |
| Purity (typical) | ≥97% | [1] |
Synthesis of this compound
The synthesis of cyclic β-keto esters can be approached through several methods, with the Dieckmann condensation of a corresponding linear diester being a classical approach.[3] However, for the formation of medium-sized rings like the eight-membered cyclooctanone, intramolecular cyclization can be low-yielding due to competing intermolecular polymerization. A more efficient and reliable method for producing this compound is the acylation of a pre-formed cyclooctanone enolate with diethyl carbonate.[1]
Recommended Synthetic Protocol: Acylation of Cyclooctanone
This procedure, adapted from a validated Organic Syntheses protocol, provides a robust and high-yielding route to the target compound.[1] The causality behind this choice is the circumvention of the challenges associated with the Dieckmann condensation for medium-sized rings.
Reaction Scheme:
Caption: Synthesis of this compound from Cyclooctanone.
Experimental Protocol:
-
Materials:
-
Cyclooctanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzene (anhydrous)
-
Diethyl carbonate
-
Hydrochloric acid (concentrated)
-
Sodium chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
-
Procedure:
-
Preparation of Sodium Hydride: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion). Wash the sodium hydride with anhydrous benzene (3 x portions) to remove the mineral oil, carefully decanting the benzene washings after each step.
-
Reaction Setup: To the washed sodium hydride, add anhydrous benzene followed by diethyl carbonate. The use of an excess of diethyl carbonate serves as both a reagent and a co-solvent.
-
Enolate Formation and Acylation: Heat the mixture to reflux with vigorous stirring. A solution of cyclooctanone in anhydrous benzene is then added dropwise over a period of 1-2 hours. The reflux is maintained for an additional 4-6 hours to ensure complete reaction. The strong base (NaH) deprotonates the cyclooctanone at the α-position to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of diethyl carbonate in a nucleophilic acyl substitution reaction.
-
Work-up: Cool the reaction mixture to room temperature and then carefully quench by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This neutralizes the excess base and protonates the resulting β-keto ester enolate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with benzene (2 x portions). Combine the organic extracts and wash with water and then with saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the benzene and excess diethyl carbonate.
-
Distillation: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]
-
Key Chemical Transformations
The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety. The acidic α-proton allows for facile enolate formation, which can then be exploited in various C-C bond-forming reactions.
α-Alkylation
The introduction of alkyl substituents at the α-position is a fundamental transformation that allows for the elaboration of the cyclooctanone scaffold.
Workflow for α-Alkylation:
Caption: General workflow for the α-alkylation of this compound.
Experimental Protocol for α-Alkylation:
-
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Enolate Formation: In a dry flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. Cool the solution to 0 °C. Add this compound dropwise to the cooled solution. The ethoxide acts as a base to deprotonate the acidic α-proton, forming the corresponding sodium enolate.
-
Alkylation: To the enolate solution, add the desired alkyl halide dropwise. The reaction is then allowed to warm to room temperature and may require heating to reflux for several hours to ensure complete alkylation via an SN2 reaction.
-
Work-up and Purification: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or vacuum distillation.
-
Hydrolysis and Decarboxylation
The ethyl ester group can be removed through hydrolysis followed by decarboxylation to yield a substituted cyclooctanone. This is a powerful sequence for accessing a variety of cyclooctanone derivatives.
Workflow for Decarboxylation:
Caption: Workflow for the hydrolysis and decarboxylation of an α-alkylated derivative.
Experimental Protocol for Acid-Catalyzed Hydrolysis and Decarboxylation:
-
Materials:
-
α-Alkylated this compound
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Hydrolysis and Decarboxylation: The α-alkylated β-keto ester is refluxed with aqueous hydrochloric acid. The acidic conditions first hydrolyze the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the corresponding α-alkylated cyclooctanone.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The organic extracts are washed with water, saturated aqueous sodium bicarbonate solution (to remove any unreacted acidic species), and brine. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific drug candidates containing the this compound core are not widely reported in mainstream literature, the structural motifs it possesses are of significant interest in medicinal chemistry.
-
The Cyclooctanone Scaffold: The eight-membered ring provides a unique three-dimensional architecture that can be explored for binding to biological targets. Cyclooctanone derivatives have been investigated for a range of biological activities. For instance, cyclooctanone itself has been used as a starting material in the synthesis of compounds with potential therapeutic applications.[4] Furthermore, various fused heterocyclic systems derived from cyclooctanones have shown promising antimicrobial and anti-inflammatory properties.[4]
-
The β-Keto Ester Moiety: This functional group is a versatile pharmacophore and a key building block in the synthesis of numerous biologically active molecules. β-Keto esters have been shown to possess antibacterial activity, potentially by acting as antagonists of bacterial quorum sensing.[5] Their ability to be readily alkylated and subsequently decarboxylated makes them invaluable in generating libraries of substituted ketones for screening against various therapeutic targets.[6] The synthesis of functionalized δ-hydroxy-β-keto esters has been explored for their anti-inflammatory properties, highlighting the potential of this class of compounds in drug discovery.[7]
The combination of the cyclooctanone ring and the β-keto ester functionality in this compound presents a compelling starting point for the design and synthesis of novel therapeutic agents. The ability to introduce diverse substituents at the α-position allows for the systematic exploration of structure-activity relationships.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Reactivity Hazards: The synthesis involves the use of sodium hydride, which is a highly flammable solid and reacts violently with water. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically valuable building block that offers access to a diverse range of cyclooctanone derivatives. The robust and high-yielding synthesis from cyclooctanone provides a reliable source of this intermediate. Its key chemical transformations, including α-alkylation and decarboxylation, are well-established and allow for the systematic modification of the cyclooctane scaffold. While its direct application in marketed drugs is not yet established, the inherent biological potential of the cyclooctanone and β-keto ester motifs suggests that this compound is a promising starting point for future drug discovery and development programs. This guide has provided the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile compound in their synthetic endeavors.
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Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 117. Available at: [Link]
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Ethyl 2-oxo-1-cyclooctanecarboxylate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Chemistry of Ethyl 2-Oxo-Cycloalkanecarboxylates
A Note on Scope: This guide focuses on the molecular structure, synthesis, and reactivity of ethyl 2-oxo-cycloalkanecarboxylates. While the initial topic of interest was the cyclooctyl derivative (C8), publicly available scientific data and literature are predominantly centered on the cyclopentyl (C5) and cyclohexyl (C6) analogues. Therefore, this whitepaper will use Ethyl 2-Oxocyclopentanecarboxylate (CAS 611-10-9) and Ethyl 2-Oxocyclohexanecarboxylate (CAS 1655-07-8) as exemplary models to provide a comprehensive and well-supported technical overview of this important class of chemical compounds. The principles discussed are broadly applicable to larger ring systems, including the cyclooctyl variant (CAS 4017-56-5).[1]
Introduction: The Versatile β-Keto Ester Scaffold
Ethyl 2-oxo-cycloalkanecarboxylates are a class of organic compounds characterized by a cycloalkane ring bearing both a ketone and an ethyl ester functional group at adjacent positions. This arrangement classifies them as β-keto esters, a structural motif of significant importance in synthetic organic chemistry. Their value lies in the diverse reactivity imparted by the two carbonyl groups and the acidic α-hydrogen situated between them. This unique functionality makes them powerful intermediates and building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[2] For instance, Ethyl 2-oxocyclopentanecarboxylate is a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[3][4]
This guide provides an in-depth exploration of the molecular architecture, stereoelectronic properties, synthesis, spectroscopic characterization, and synthetic utility of these compounds, tailored for researchers and professionals in drug discovery and chemical development.
Part 1: Molecular Structure and Physicochemical Properties
The core structure of an ethyl 2-oxo-cycloalkanecarboxylate features a cyclic ketone with an ethoxycarbonyl group attached to the α-carbon. A critical aspect of their structure is the phenomenon of keto-enol tautomerism, an equilibrium between the ketone form and the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.[5]
Keto-Enol Tautomerism
The hydrogen on the carbon between the two carbonyl groups (the α-carbon) is significantly acidic due to the electron-withdrawing nature of both the ketone and the ester. This facilitates its removal by a base, or even a polar solvent, to form an enolate, which can then be protonated on the oxygen to yield the enol tautomer. The equilibrium between these two forms is a defining characteristic of β-keto esters.[5]
Caption: Keto-enol tautomerism in ethyl 2-oxo-cycloalkanecarboxylates.
Physicochemical Data Summary
The physical properties of these compounds are influenced by the size of the cycloalkane ring. The cyclopentyl and cyclohexyl derivatives are typically clear, colorless to pale yellow liquids at room temperature.[6][7][8]
| Property | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 2-oxo-1-cyclooctanecarboxylate |
| CAS Number | 611-10-9[9] | 1655-07-8[10] | 4017-56-5[1] |
| Molecular Formula | C₈H₁₂O₃[9] | C₉H₁₄O₃[10] | C₁₁H₁₈O₃[1] |
| Molecular Weight | 156.18 g/mol [6][9] | 170.21 g/mol [10] | 198.26 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid[2][6] | Colorless to pale yellow liquid[8] | Data not available |
| Boiling Point | 102-104 °C / 11 mmHg | 106 °C / 11 mmHg | Data not available |
| Density | 1.054 g/mL at 25 °C | 1.064 g/mL at 25 °C | Data not available |
| Refractive Index | n20/D 1.452 | n20/D 1.477[11] | Data not available |
Part 2: Synthesis and Mechanistic Considerations
The primary method for synthesizing cyclic β-keto esters is the Dieckmann condensation , an intramolecular version of the Claisen condensation.[12][13][14] This reaction involves the base-catalyzed cyclization of a diester. For instance, diethyl adipate is used to form the five-membered ring of ethyl 2-oxocyclopentanecarboxylate, while diethyl pimelate yields the six-membered ring analogue.[12][15]
The Dieckmann Condensation Mechanism
The causality behind this transformation is a sequence of acid-base and nucleophilic acyl substitution reactions driven by the formation of a stable, deprotonated β-keto ester product.
-
Deprotonation: A strong base (e.g., sodium ethoxide) abstracts an acidic α-proton from one of the ester groups to form an enolate nucleophile.
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Cyclization & Elimination: This nucleophilic attack forms a cyclic tetrahedral intermediate, which then collapses, expelling an ethoxide leaving group to form the cyclic β-keto ester.
-
Final Deprotonation (Driving Force): The newly formed β-keto ester is highly acidic at its new α-position. The expelled ethoxide (or another equivalent of base) rapidly deprotonates this position. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium toward the product.[13]
-
Acidic Workup: A final acidic workup step is required to protonate the resulting enolate and yield the neutral β-keto ester product.
Caption: Mechanism of the Dieckmann Condensation.
Alternative Synthesis: Acylation of Cycloalkanones
An alternative and common laboratory-scale synthesis involves the direct acylation of a pre-formed cycloalkanone. For example, cyclohexanone can be deprotonated to its enolate and then reacted with an acylating agent like diethyl carbonate to yield ethyl 2-oxocyclohexanecarboxylate.[16][17]
Experimental Protocol: Synthesis via Cyclohexanone Acylation[18]
This protocol is a self-validating system; reaction progress can be monitored via TLC, and the final product's identity is confirmed by spectroscopic methods as detailed in Part 3.
-
Preparation: To a flame-dried 1000 mL flask under an inert atmosphere, add diethyl carbonate (1.2 mol) and dry tetrahydrofuran (THF, 150 mL).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.6 mol) to the stirred solution.
-
Initial Reflux: Heat the mixture to reflux for 1 hour. This step ensures the formation of the active base.
-
Substrate Addition: Prepare a solution of cyclohexanone (0.48 mol) in dry THF (50 mL). Add this solution dropwise to the refluxing mixture over approximately 30 minutes.
-
Reaction: Maintain the reflux for an additional 1.5 hours after the addition is complete.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench by adding 3N hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel, add brine, and extract with dichloromethane (3 x 75 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Part 3: Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of ethyl 2-oxo-cycloalkanecarboxylates and for studying the keto-enol equilibrium.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the β-keto ester functionality and the presence of both tautomers.[18][19]
-
Keto Form: Shows two distinct C=O stretching bands: one for the ketone (~1715-1720 cm⁻¹) and one for the saturated ester (~1735-1745 cm⁻¹).[18][20] The ring size affects the ketone frequency; five-membered rings often absorb at a higher wavenumber (e.g., ~1750 cm⁻¹) due to increased ring strain.[21]
-
Enol Form: Characterized by a broad O-H stretch (from the enolic hydroxyl involved in hydrogen bonding) around 3350-2830 cm⁻¹, a conjugated C=O stretch at a lower frequency (~1650-1660 cm⁻¹), and a C=C stretch (~1615-1625 cm⁻¹).[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for detailed structural elucidation.[5]
-
¹H NMR: The spectrum is a composite of signals from both keto and enol forms.
-
Ethyl Group: A characteristic triplet (~1.2-1.3 ppm, 3H) and quartet (~4.1-4.2 ppm, 2H).
-
α-Proton (Keto): A methine proton signal, often a triplet, appears around 3.0-3.5 ppm.
-
Enol Proton: A highly deshielded, broad singlet for the enolic -OH proton, often appearing far downfield (~12 ppm) due to strong intramolecular hydrogen bonding.
-
Cyclic Protons: A complex multiplet region for the -CH₂- groups of the ring, typically between 1.5-2.8 ppm.[6][22]
-
-
¹³C NMR:
-
Carbonyl Carbons: The ketone and ester carbonyl carbons are readily identified in the downfield region of the spectrum (~165-210 ppm). For ethyl 2-oxocyclohexanecarboxylate, signals may appear around 171 ppm (ester C=O) and 205 ppm (ketone C=O).[10][23]
-
Enol Carbons: The enol form will show signals for the C=C bond, typically between 90-160 ppm.
-
α-Carbon: The methine carbon in the keto form appears around 50-60 ppm.
-
Ethyl & Ring Carbons: Signals for the ethyl group (~14 ppm for CH₃, ~61 ppm for OCH₂) and the cycloalkane carbons are found in the upfield region.[6][23]
-
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, which can confirm the structure.
-
Molecular Ion (M⁺): The molecular ion peak is often observable.
-
Key Fragmentations: Common fragmentation pathways for esters include:
Part 4: Reactivity and Applications in Drug Discovery
The synthetic utility of ethyl 2-oxo-cycloalkanecarboxylates stems from the reactivity of the acidic α-proton. Deprotonation generates a stabilized enolate that can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.
Key Reactions
-
Alkylation: The enolate can be readily alkylated at the α-position with alkyl halides. This is a cornerstone reaction for introducing substituents.
-
Acylation: Reaction with acyl chlorides or anhydrides can introduce an additional acyl group.
-
Michael Addition: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.
-
Krapcho Decarboxylation: The ethoxycarbonyl group can be removed under specific conditions (e.g., heating with NaCl in wet DMSO) after the desired synthetic manipulations are complete.
Application in Loxoprofen Synthesis
A prime example of its application is in the synthesis of Loxoprofen. The process demonstrates the strategic use of the β-keto ester's reactivity.
-
Alkylation: The enolate of ethyl 2-oxocyclopentanecarboxylate is generated with a base (e.g., KOH).[3]
-
C-C Bond Formation: This enolate is reacted with a substituted benzyl halide, such as 2-(4-bromomethylphenyl)propionic acid ester, to form a new carbon-carbon bond at the α-position.[3][29]
-
Hydrolysis and Decarboxylation: The resulting intermediate is then treated with a strong acid (e.g., HBr) to simultaneously hydrolyze the ester and decarboxylate the β-keto acid intermediate, yielding the final Loxoprofen core structure.[3]
Caption: Synthetic pathway to Loxoprofen.
Part 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is paramount.
-
Hazards: These compounds are generally considered combustible liquids.[6] They may cause skin and eye irritation.[2] Inhalation of vapors and direct contact should be avoided.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.
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Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Dieckmann Condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
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Reaction and Mechanism of Dieckmann reaction. (n.d.). Physics Wallah. Retrieved from [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2943-2947. Retrieved from [Link]
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Ester infrared spectra. (2015, January 12). Organic Spectroscopy International. Retrieved from [Link]
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Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels. Retrieved from [Link]
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ethyl 2-oxocyclohexanecarboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate from Cycloheptanone via Tiffeneau-Demjanov Ring Expansion
Executive Summary: This guide provides an in-depth technical overview of a robust, four-step synthetic route for converting cycloheptanone into ethyl 2-oxo-1-cyclooctanecarboxylate. The core of this transformation is a one-carbon homologation achieved through the Tiffeneau-Demjanov rearrangement, a classic and reliable method for ring expansion in cyclic systems. Subsequent α-carboxylation of the resulting cyclooctanone yields the target β-keto ester. This document furnishes detailed mechanistic explanations, step-by-step experimental protocols, and critical process parameters designed for researchers, chemists, and professionals in drug development and fine chemical synthesis.
Introduction
The synthesis of medium and large-ring carbocycles is a persistent challenge in organic chemistry. This compound, a versatile β-keto ester, serves as a valuable intermediate for the construction of more complex molecular architectures, including natural products and pharmaceutical agents. Its structure allows for a wide range of subsequent chemical modifications at the ketone, the ester, and the active methylene group.
This guide details a classical and effective pathway to this target molecule starting from the readily available cycloheptanone. The key transformation leverages the Tiffeneau-Demjanov rearrangement, a powerful reaction that converts a 1-aminomethyl-cycloalkanol into a ring-expanded ketone upon treatment with nitrous acid.[1][2][3] This reaction, discovered in its modern form by Marc Tiffeneau in 1937, expanded the scope of the earlier Demjanov rearrangement, providing reliable access to seven and eight-membered rings.[1] The overall strategy involves an initial conversion of the starting ketone to the necessary amino alcohol precursor, followed by the core rearrangement and a final functionalization step.
Overall Synthetic Pathway
The synthesis proceeds through four distinct chemical transformations, beginning with the activation of cycloheptanone and culminating in the formation of the target β-keto ester.
Figure 1: Overall experimental workflow from cycloheptanone to the target product.
Mechanistic Insights and Rationale
A thorough understanding of the underlying mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Cyanohydrin Formation
This reaction is a classic nucleophilic addition to a carbonyl group.[4] Hydrogen cyanide (HCN) is a weak acid and therefore a poor source of the required cyanide nucleophile (⁻CN). The reaction is thus catalyzed by the addition of a base or performed by generating HCN in situ from a cyanide salt (e.g., NaCN or KCN) and a mineral acid.[5][6] The cyanide ion attacks the electrophilic carbonyl carbon of cycloheptanone, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by water or undissociated HCN to yield the final cyanohydrin product.
Step 2: Reduction to a β-Amino Alcohol
The nitrile functional group of the cyanohydrin is reduced to a primary amine. This transformation requires a potent reducing agent, as the carbon-nitrogen triple bond is relatively inert. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step, as it is a powerful source of hydride ions (H⁻) that readily reduces nitriles to primary amines.[7] The reaction proceeds via nucleophilic attack of hydride on the nitrile carbon, followed by further reduction and an aqueous workup to protonate the resulting amino group.
Step 3: Tiffeneau-Demjanov Rearrangement
This is the pivotal ring-expansion step. The mechanism begins with the diazotization of the primary amine on the 1-(aminomethyl)cycloheptanol intermediate.[8][9]
-
Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) reacts to form nitrous acid (HONO). The nitrous acid protonates and reacts with the primary amine to form a diazonium ion, an excellent leaving group.[10][11]
-
Carbocation Formation: The diazonium salt is highly unstable and spontaneously eliminates a molecule of dinitrogen gas (N₂), a thermodynamically very favorable process. This results in the formation of a highly reactive primary carbocation.[1][8]
-
1,2-Alkyl Shift (Ring Expansion): The key rearrangement occurs as a C-C bond from the cycloheptane ring migrates to the adjacent carbocation, expanding the ring from seven to eight carbons. This migration is driven by the formation of a more stable, resonance-stabilized oxonium ion, where the positive charge is delocalized onto the oxygen atom.
-
Deprotonation: A water molecule removes a proton from the oxonium ion, yielding the final, neutral cyclooctanone product.
Figure 2: Mechanism of the Tiffeneau-Demjanov rearrangement.
Step 4: α-Carboxylation via Claisen-type Condensation
The final step involves the addition of an ethoxycarbonyl group to the α-position of cyclooctanone. This is achieved through a Claisen-type condensation using diethyl carbonate as the acylating agent.[12][13] A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the α-carbon of cyclooctanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl carbonate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as the leaving group to furnish the final product, this compound.
Detailed Experimental Protocols
Caution: These procedures involve hazardous materials, including cyanide salts, lithium aluminum hydride, and strong acids/bases. They should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: Synthesis of Cycloheptanone Cyanohydrin
-
To a stirred solution of sodium cyanide (49.0 g, 1.0 mol) in 200 mL of water in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of cycloheptanone (112.2 g, 1.0 mol) in 100 mL of diethyl ether to the cyanide solution.
-
While maintaining the temperature below 10 °C, add concentrated sulfuric acid (54 mL, 1.0 mol) dropwise over 2 hours.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the mixture to warm to room temperature and stir overnight.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude cycloheptanone cyanohydrin, which can be used in the next step without further purification.
Protocol 4.2: Synthesis of 1-(aminomethyl)cycloheptanol
-
Set up a 2 L three-necked flask with a mechanical stirrer, condenser, and dropping funnel under an inert atmosphere (argon or nitrogen).
-
Carefully add lithium aluminum hydride (LiAlH₄) (38.0 g, 1.0 mol) to 500 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C. Add a solution of the crude cycloheptanone cyanohydrin (from step 4.1) in 250 mL of anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (40 mL), followed by 15% aqueous NaOH (40 mL), and finally water (120 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to afford crude 1-(aminomethyl)cycloheptanol as a viscous oil.
Protocol 4.3: Synthesis of Cyclooctanone (Tiffeneau-Demjanov Rearrangement)
-
Dissolve the crude 1-(aminomethyl)cycloheptanol (143.2 g, ~1.0 mol) in 1 L of 1 M hydrochloric acid in a 3 L beaker, and cool to 0 °C in an ice-salt bath.
-
With vigorous stirring, add a solution of sodium nitrite (NaNO₂) (76.0 g, 1.1 mol) in 250 mL of water dropwise, keeping the temperature strictly between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x 200 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure cyclooctanone.
Protocol 4.4: Synthesis of this compound
-
Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 44.0 g, 1.1 mol) in 500 mL of anhydrous THF.
-
Add diethyl carbonate (141.8 g, 1.2 mol) to the suspension.
-
Heat the mixture to reflux. Add a solution of cyclooctanone (126.2 g, 1.0 mol) in 100 mL of anhydrous THF dropwise over 1 hour.
-
Continue refluxing for an additional 4 hours after the addition is complete.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to obtain this compound.
Data Summary
The following table summarizes the key quantitative data for the synthetic sequence.
| Step | Intermediate / Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Cycloheptanone Cyanohydrin | C₈H₁₃NO | 139.19 | ~90% (crude) |
| 2 | 1-(aminomethyl)cycloheptanol | C₈H₁₇NO | 143.23 | ~85% (crude) |
| 3 | Cyclooctanone | C₈H₁₄O | 126.20 | 70-80% |
| 4 | This compound | C₁₁H₁₈O₃ | 198.26 | 75-85% |
Conclusion
The transformation of cycloheptanone to this compound is a prime example of applying classic, powerful reactions to achieve a non-trivial synthetic goal. The four-step sequence, centered around the Tiffeneau-Demjanov ring expansion, provides a reliable and scalable route to an eight-membered carbocyclic system. The final β-keto ester product is a highly versatile building block, poised for further elaboration in complex molecule synthesis. This guide provides the fundamental mechanistic understanding and practical protocols necessary for the successful execution of this valuable synthetic pathway.
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A Guide to the Spectroscopic Characterization of Ethyl 2-oxo-1-cyclooctanecarboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 2-oxo-1-cyclooctanecarboxylate is a β-keto ester, a class of compounds widely utilized as versatile intermediates in organic synthesis. Their utility stems from the dual reactivity of the ketone and ester functional groups, as well as the acidic α-hydrogen, which allows for a wide range of chemical transformations. Accurate structural elucidation and purity assessment are paramount for their effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental considerations necessary for a thorough characterization. A critical aspect of this molecule's chemistry, its keto-enol tautomerism, will be a central theme, as it profoundly influences the resulting spectra.
The Critical Role of Keto-Enol Tautomerism
β-keto esters like this compound exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is not static; its position is highly sensitive to the molecular environment, particularly the polarity of the solvent.[1][2][3]
-
Keto Form: Contains a ketone and an ester carbonyl group.
-
Enol Form: Features an alcohol (from the enolized ketone) and a carbon-carbon double bond, which is conjugated with the ester carbonyl. This form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.
The choice of solvent for analysis, especially for NMR, is therefore not a trivial decision. Non-polar solvents tend to favor the enol form, as they do not disrupt the stabilizing intramolecular hydrogen bond.[3] Conversely, polar, protic solvents can form their own hydrogen bonds with the keto form, shifting the equilibrium in its favor.[2][4] Understanding this dynamic is key to interpreting the spectroscopic data correctly.
Caption: Keto-enol equilibrium of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy is arguably the most powerful tool for characterizing this compound, as it allows for the direct observation and quantification of both the keto and enol tautomers. The interconversion between tautomers is typically slow on the NMR timescale, resulting in distinct sets of peaks for each form.[4][5]
Expected Chemical Shifts (in CDCl₃, a relatively non-polar solvent):
| Assignment (Keto Form) | Expected δ (ppm) | Multiplicity | Integration |
| -CH₂- (Ester) | ~4.2 | Quartet (q) | 2H |
| -CH- (α-proton) | ~3.4 | Triplet (t) | 1H |
| -CH₂- (Ring, adjacent to C=O) | ~2.5 | Multiplet (m) | 2H |
| -CH₂- (Ring) | ~1.4 - 2.0 | Multiplet (m) | 10H |
| -CH₃ (Ester) | ~1.25 | Triplet (t) | 3H |
| Assignment (Enol Form) | Expected δ (ppm) | Multiplicity | Integration |
| =C-OH (Enolic proton) | ~12.5 | Singlet (s, broad) | 1H |
| -CH₂- (Ester) | ~4.15 | Quartet (q) | 2H |
| -CH₂- (Ring, adjacent to C=C) | ~2.3 | Multiplet (m) | 4H |
| -CH₂- (Ring) | ~1.5 | Multiplet (m) | 8H |
| -CH₃ (Ester) | ~1.2 | Triplet (t) | 3H |
Causality and Interpretation:
-
Enolic Proton (~12.5 ppm): The most downfield signal is characteristic of the enolic hydroxyl proton, a result of strong deshielding from the intramolecular hydrogen bond. Its disappearance upon adding a drop of D₂O is a definitive confirmation.
-
Alpha-Proton (~3.4 ppm): The methine proton alpha to both carbonyls in the keto form is a key diagnostic signal. This signal is absent in the spectrum of the enol form.
-
Quantification: The ratio of the keto to enol form can be calculated by comparing the integration of unique signals, such as the keto α-proton, with a signal from the enol form or a common signal like the ester's ethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Parameters: Use a standard pulse program with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal.
Caption: Workflow for NMR sample preparation and analysis.
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, detailing the carbon framework of the molecule. Again, distinct signals are expected for the keto and enol tautomers.
Expected Chemical Shifts (in CDCl₃):
| Assignment (Keto Form) | Expected δ (ppm) |
| C=O (Ketone) | ~205 |
| C=O (Ester) | ~172 |
| -O-CH₂- (Ester) | ~61 |
| -CH- (α-carbon) | ~58 |
| -CH₂- (Ring carbons) | ~25 - 45 |
| -CH₃ (Ester) | ~14 |
| Assignment (Enol Form) | Expected δ (ppm) |
| C=O (Ester) | ~175 |
| =C-OH (Enolic carbon) | ~170 |
| =C- (Ester-conjugated carbon) | ~98 |
| -O-CH₂- (Ester) | ~60 |
| -CH₂- (Ring carbons) | ~22 - 35 |
| -CH₃ (Ester) | ~14 |
Causality and Interpretation:
-
Carbonyl Carbons: The keto form shows two distinct carbonyl signals: the ketone carbon far downfield (~205 ppm) and the ester carbon (~172 ppm).
-
Enol Carbons: In the enol form, the ketone signal is replaced by two sp² carbon signals corresponding to the C=C double bond. The enolic carbon (=C-OH) is significantly deshielded (~170 ppm), while the adjacent carbon is much more shielded (~98 ppm).
-
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ carbons, confirming the assignments made for the complex aliphatic region of the cyclooctane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present in the molecule and provides clear evidence for the keto-enol equilibrium.
Expected Absorption Bands (Thin Film):
| Wavenumber (cm⁻¹) | Assignment | Comments |
| ~3400 (broad) | O-H stretch | Enol form. Broad due to intramolecular H-bonding. |
| ~2930, 2860 | C-H stretch | Aliphatic CH₂ and CH₃ groups. |
| ~1740 | C=O stretch | Ester carbonyl (Keto form). |
| ~1715 | C=O stretch | Ketone carbonyl (Keto form).[6] |
| ~1655 | C=C stretch | Enol form, conjugated. |
| ~1610 | C=O stretch | Ester carbonyl (Enol form, H-bonded & conjugated). |
| ~1250-1000 | C-O stretch | Strong bands characteristic of the ester group.[6] |
Causality and Interpretation:
The IR spectrum is a composite of both tautomers. The most telling region is the carbonyl stretching region (1600-1800 cm⁻¹).
-
Keto Form: Exhibits two sharp, strong peaks for the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).
-
Enol Form: The presence of the enol is confirmed by a broad O-H stretch around 3400 cm⁻¹ and, most significantly, a shift in the carbonyl absorption. The conjugation and intramolecular hydrogen bonding lower the frequency and broaden the ester carbonyl peak to around 1610 cm⁻¹. A C=C stretch also appears around 1655 cm⁻¹. The relative intensities of the keto C=O peaks versus the enol-related peaks can give a qualitative sense of the equilibrium position in the neat liquid state.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film): Place one drop of the neat liquid sample of this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top to create a thin liquid film between the plates.
-
Data Acquisition: Place the assembled plates in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Caption: Workflow for thin-film IR spectroscopy.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula (C₁₁H₁₈O₃, Monoisotopic Mass: 198.1256 Da).[7] Electron Ionization (EI) is a common technique for this type of molecule.
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M]⁺ | 198.1251 |
| [M+H]⁺ | 199.1329 |
| [M+Na]⁺ | 221.1148 |
Source: PubChem CID 227421[7]
Expected Fragmentation Pattern (EI):
The molecular ion peak ([M]⁺) at m/z = 198 should be observable. Key fragmentation pathways for β-keto esters include:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ → m/z = 153
-
Loss of ethanol (-C₂H₅OH): [M - 46]⁺ → m/z = 152
-
McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with γ-hydrogens. For the ester, this would lead to a peak at m/z = 128.
-
Cleavage of the cyclooctane ring: This will produce a series of smaller fragment ions.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC).
-
Separation: The GC will separate the compound from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (e.g., by a 70 eV electron beam in EI mode).
-
Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating the mass spectrum.
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. ¹H and ¹³C NMR are essential for definitive structural assignment and for quantifying the keto-enol tautomeric equilibrium, a defining feature of this molecule. IR spectroscopy provides rapid confirmation of key functional groups and qualitative evidence of tautomerism. Finally, mass spectrometry confirms the molecular weight and offers insights into the compound's stability and fragmentation pathways. By understanding the principles behind each technique and the chemical nature of the analyte, researchers can confidently elucidate and verify the structure of this important synthetic intermediate.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-oxo-1-cyclooctanecarboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-oxo-1-cyclooctanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental protocol, and detailed spectral interpretation of this complex β-keto ester.
Introduction
This compound is a significant organic molecule, featuring a cyclooctanone ring substituted with an ethyl carboxylate group at the α-position. This structure presents a fascinating case for ¹H NMR analysis due to the presence of a chiral center, leading to diastereotopic protons, and a flexible eight-membered ring, which results in complex signal multiplicities.[1][2][3] Understanding its ¹H NMR spectrum is crucial for confirming its structure, assessing its purity, and studying its conformational dynamics. Like other β-keto esters, this compound can exist in keto-enol tautomeric forms, a phenomenon readily quantifiable by ¹H NMR due to the slow interconversion on the NMR timescale.[4][5]
Theoretical Prediction of the ¹H NMR Spectrum
A detailed prediction of the ¹H NMR spectrum is foundational to its accurate interpretation. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and ester carbonyl groups, the electronegativity of the ester oxygen, and the magnetic anisotropy of these functional groups.[6][7]
Molecular Structure and Proton Environments
First, let's visualize the molecular structure and identify the distinct proton environments.
A flowchart illustrating the key stages of ¹H NMR analysis, from sample preparation to final structural confirmation.
Interpretation of the ¹H NMR Spectrum
While an actual experimental spectrum is not provided, a detailed interpretation can be made based on the theoretical predictions and data from similar structures found in spectral databases. [8][9][10][11]
-
Ethyl Group (Hₑ, Hf, and Hg): The methyl protons (Hg) are expected to appear as a clean triplet around 1.3 ppm. The methylene protons (Hₑ, Hf) will likely present as a complex multiplet between 4.1 and 4.3 ppm. Due to their diastereotopic nature, they may appear as two distinct multiplets, each coupled to the methyl protons and to each other (geminal coupling). This complexity is a hallmark of chirality at the adjacent carbon. [1][2]
-
Methine Proton (Hₐ): The single proton at the chiral center (Hₐ) is significantly deshielded by the two adjacent carbonyl groups and is expected to resonate around 3.6 ppm. Its multiplicity will depend on the conformation of the cyclooctane ring, but it will likely be a triplet or a doublet of doublets due to coupling with the two adjacent methylene protons on the ring.
-
Cyclooctane Ring Protons (Hb,c,d): The twelve protons on the cyclooctane ring will produce a series of broad, overlapping multiplets in the region of 1.2 to 2.5 ppm. The protons on the carbons α to the ketone (at positions 3 and 8) will be at the downfield end of this range (around 2.4 ppm), similar to what is observed for cyclooctanone. [12]The remaining methylene protons will be in the more shielded region. The flexibility of the eight-membered ring leads to multiple conformations, averaging the chemical shifts and resulting in broad, poorly resolved signals. Long-range coupling may also contribute to the complexity of these signals. [13][14][15]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The key features to identify are the diastereotopic methylene protons of the ethyl group, the downfield methine proton, and the complex multiplet pattern of the cyclooctane ring protons. A thorough understanding of chemical shift theory, coupling constants, and the effects of stereochemistry is paramount for the accurate interpretation of this spectrum. This guide provides the foundational knowledge for researchers to confidently analyze and utilize the ¹H NMR data of this and similar complex organic molecules.
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A Technical Guide to the ¹³C NMR Analysis of Ethyl 2-oxo-1-cyclooctanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of Ethyl 2-oxo-1-cyclooctanecarboxylate using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. As a quintessential β-keto ester, this molecule exhibits significant keto-enol tautomerism, a phenomenon that profoundly influences its ¹³C NMR spectrum. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed walkthrough of experimental protocols, spectral interpretation, and the theoretical underpinnings of the analysis. We will explore the assignment of chemical shifts for both the keto and enol tautomers, supported by established spectroscopic principles and data from analogous structures. The guide emphasizes the causality behind experimental choices and provides a framework for interpreting the complex spectral data arising from the conformational flexibility of the cyclooctane ring and the tautomeric equilibrium.
Introduction to the Molecule and Spectroscopic Challenge
This compound is a β-keto ester featuring a cyclooctane ring. This structural motif is of interest in organic synthesis and medicinal chemistry. The characterization of such molecules is fundamental to ensuring purity, verifying structure, and understanding reactivity. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for elucidating the carbon framework of organic molecules.[1][2]
A defining characteristic of this molecule is its existence as a dynamic equilibrium of two constitutional isomers: the keto and enol tautomers.[3][4] This equilibrium, influenced by factors such as solvent and temperature, results in a ¹³C NMR spectrum that is a composite of signals from both forms.[5][6] The eight-membered cyclooctane ring adds another layer of complexity due to its inherent conformational flexibility, which can lead to broadened signals or a series of closely spaced peaks for the aliphatic carbons.[7] This guide will deconstruct these complexities to provide a clear and authoritative interpretation of the ¹³C NMR spectrum.
Caption: Structure of this compound with carbon numbering.
Core Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy detects the ¹³C isotope, which, unlike the abundant ¹²C isotope, possesses a nuclear spin.[1][8] Due to the low natural abundance of ¹³C (~1.1%), signal acquisition typically requires a larger sample size and/or longer experiment times compared to ¹H NMR.[1]
Key principles relevant to this analysis include:
-
Chemical Shift (δ): The position of a signal in the spectrum (in ppm) is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms (like oxygen) and π-systems deshield the nucleus, shifting its signal downfield (to a higher ppm value).[9][10]
-
Broadband Proton Decoupling: To simplify the spectrum and improve signal-to-noise, ¹³C NMR is commonly performed with broadband proton decoupling. This technique removes C-H coupling, causing all carbon signals to appear as singlets.[1]
-
Signal Intensity: In a standard decoupled spectrum, peak intensities are not reliably proportional to the number of carbons. Quaternary carbons (those with no attached protons) often appear as weaker signals.[11]
Experimental Protocol: A Self-Validating System
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol is designed to yield high-quality, reproducible data.
Workflow for ¹³C NMR Sample Preparation and Analysis
Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Quantity: Weigh approximately 50-100 mg of purified this compound. This concentration is necessary to obtain a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.[12][13]
-
Solvent Choice: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.[13] Use approximately 0.5-0.7 mL of solvent.
-
Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[12]
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of solid particles. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can introduce contaminants.
-
Labeling and Capping: Cap the NMR tube securely and label it clearly just below the cap.[13][14] For volatile solvents or long-term storage, sealing the cap with parafilm is recommended.[14]
-
Data Acquisition: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Acquire the spectrum using a standard broadband proton-decoupled pulse sequence.
Spectral Analysis and Interpretation
The spectrum of this compound is best understood by analyzing the contributions of its keto and enol tautomers separately.
The Impact of Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a fundamental aspect of β-dicarbonyl chemistry.[4] The presence of two distinct structures in solution means that, in the absence of rapid interconversion on the NMR timescale, a set of signals will be observed for each tautomer. The relative intensity of these sets of peaks directly reflects the equilibrium constant (Keq) under the specific analytical conditions.[6]
Caption: Keto-Enol tautomeric equilibrium in this compound.
Detailed Peak Assignment: Keto Tautomer
The keto form is typically the major tautomer in non-polar solvents like CDCl₃.[3][4] It is expected to show 11 distinct carbon signals, assuming the conformational flexibility of the ring does not cause accidental equivalence.
-
Carbonyl Carbons (C=O): Two highly deshielded signals are expected.
-
Quaternary Carbon (C1): This carbon is alpha to two carbonyl groups, placing it in a significantly electron-deficient environment. A shift of ~60 ppm is expected.
-
Ethyl Ester Group (C10, C11):
-
Cyclooctane Ring Carbons (C3-C8): These sp³ hybridized carbons will appear in the aliphatic region (20-50 ppm).[16] Precise assignment without advanced 2D NMR techniques is challenging. However, their chemical shifts can be estimated based on their proximity to the electron-withdrawing carbonyl groups.
-
C3 & C8 (α to carbonyls): These carbons are the most deshielded of the aliphatic ring, expected around 35-45 ppm .
-
C4 & C7 (β to carbonyls): These will be more shielded, likely in the 25-30 ppm range.
-
C5 & C6 (γ/δ to carbonyls): These are the most shielded ring carbons, resembling those in cyclooctane itself (~27 ppm), and are predicted to be in the ~24-27 ppm range.[17]
-
Detailed Peak Assignment: Enol Tautomer
The enol tautomer possesses a C=C double bond and a hydroxyl group (though the proton is often involved in intramolecular hydrogen bonding). This leads to a dramatically different set of chemical shifts for the carbons involved in the enol system.
-
Ester Carbonyl (C9): The ester carbonyl is now conjugated with the C=C double bond, which typically provides slight shielding. A shift of ~168 ppm is predicted.
-
Olefinic Carbons (C1, C2): The formation of the enol transforms the ketone and the alpha-carbon into a double bond.
-
C1 (=C-O): This carbon is attached to two oxygen atoms (the enolic hydroxyl and the ester oxygen) and is part of a double bond. This environment is highly deshielded, with an expected shift in the 160-170 ppm range.[18]
-
C2 (=CH): This olefinic carbon is now a methine (CH) and is expected to appear in the 90-110 ppm range. A predicted shift is ~98 ppm .
-
-
Ethyl Ester Group (C10, C11): The shifts for these carbons are not expected to change significantly from the keto form: ~62 ppm for C10 and ~14 ppm for C11.
-
Cyclooctane Ring Carbons (C3-C8): The electronic environment of the ring carbons is also altered.
-
C8 & C3 (allylic): These carbons are now alpha to a double bond and will have shifts around 30-35 ppm .
-
Remaining Carbons (C4-C7): These carbons are further from the π-system and will appear in the ~24-28 ppm range.
-
Data Summary: Predicted Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for both tautomers of this compound. An experimental spectrum will show a combination of these signals, with the keto form's peaks being more intense.
| Carbon Atom | Keto Tautomer (Predicted δ, ppm) | Enol Tautomer (Predicted δ, ppm) | Rationale for Chemical Shift |
| C1 | ~60 | ~165 | Quaternary α to C=O vs. Olefinic C=C-O |
| C2 | ~208 (C=O) | ~98 (=CH) | Ketone Carbonyl vs. Olefinic CH |
| C3 | ~40 | ~32 | Aliphatic (α to C=O) vs. Allylic |
| C4 | ~28 | ~26 | Aliphatic (β to C=O) |
| C5 | ~25 | ~25 | Aliphatic (γ to C=O) |
| C6 | ~26 | ~26 | Aliphatic (δ to C=O) |
| C7 | ~28 | ~28 | Aliphatic (β to C=O) |
| C8 | ~42 | ~34 | Aliphatic (α to C=O) vs. Allylic |
| C9 | ~172 (C=O) | ~168 (C=O) | Ester Carbonyl (Conjugated in Enol) |
| C10 | ~62 (-O-CH₂-) | ~62 (-O-CH₂-) | Ester Methylene |
| C11 | ~14 (-CH₃) | ~14 (-CH₃) | Ester Methyl |
Conclusion
The ¹³C NMR analysis of this compound is a powerful demonstration of how spectroscopy can reveal subtle but crucial structural details. The resulting spectrum is not of a single static molecule but rather a snapshot of a dynamic equilibrium between the keto and enol tautomers. By understanding the characteristic chemical shift regions for different functional groups—ketones, esters, alkenes, and aliphatic carbons—one can confidently assign the observed signals to their respective tautomeric forms. This guide provides the foundational knowledge and a systematic approach for researchers to interpret such complex spectra, enabling unambiguous structural verification and a deeper understanding of the chemical nature of β-keto esters.
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An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-oxo-1-cyclooctanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Structure of a Versatile Synthetic Intermediate
Ethyl 2-oxo-1-cyclooctanecarboxylate is a significant organic compound, valued as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. Its unique structure, featuring a cyclooctanone ring fused with a β-keto ester functional group, presents a compelling case for detailed analytical characterization. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into its molecular weight, elemental composition, and structural intricacies through the analysis of its fragmentation patterns.
This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, propose a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and present a detailed interpretation of its predicted mass spectrum. The insights provided herein are grounded in established principles of mass spectrometry and supported by data from analogous chemical structures.
The Science of Fragmentation: Predicting the Electron Ionization Behavior of this compound
Upon introduction into an electron ionization (EI) mass spectrometer, this compound will undergo a series of predictable fragmentation events. The initial ionization step involves the removal of an electron to form a molecular ion (M•+), which is often unstable and prone to further fragmentation. The resulting fragmentation pattern is a unique chemical fingerprint, dictated by the inherent stability of the bonds within the molecule and the formation of stable neutral and charged fragments.
The fragmentation of this molecule is primarily governed by the presence of two key functional groups: the cyclic ketone and the ethyl ester. For cyclic ketones, a characteristic fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. In the case of β-keto esters, fragmentation is often dominated by cleavages α to the carbonyl groups and by McLafferty rearrangements.[1][2]
A Step-by-Step Protocol for the GC-MS Analysis of this compound
The following protocol outlines a self-validating system for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The parameters have been selected based on established methods for the analysis of similar volatile and semi-volatile organic compounds, ensuring robust and reproducible results.[3][4]
1. Sample Preparation:
-
Solvent Selection: Dissolve a precisely weighed sample of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure sample solubility and compatibility with the GC system.
-
Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL. This concentration range helps to prevent column overloading and ensures optimal ionization efficiency in the mass spectrometer.
-
Internal Standard (Optional but Recommended): For quantitative analysis, the addition of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is advised to correct for variations in injection volume and instrument response.
2. Gas Chromatography (GC) Parameters:
-
Injector:
-
Mode: Splitless injection is recommended for sensitive analysis of low-concentration samples. A split injection (e.g., 50:1 split ratio) can be used for more concentrated samples to prevent detector saturation.
-
Temperature: 250 °C. This temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert gas that provides good chromatographic resolution.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is suitable for separating a wide range of organic molecules.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. This temperature program allows for the efficient elution of the analyte while ensuring the removal of any less volatile impurities from the column.
-
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard ionization energy that produces reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Ion Source Temperature: 230 °C. This temperature is maintained to prevent condensation of the analyte while minimizing thermal degradation.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400. This range will encompass the molecular ion and the majority of the expected fragment ions.
-
Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering the mass spectrometer, which could otherwise saturate the detector and shorten the filament's lifespan.
Visualizing the Experimental Workflow
Caption: A schematic overview of the GC-MS analysis workflow.
Predicted Mass Spectrum and Fragmentation Pathways
Expected Key Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 198 | [C₁₁H₁₈O₃]•+ | Molecular Ion (M•+) |
| 153 | [M - C₂H₅O]•+ | Loss of the ethoxy radical |
| 170 | [M - C₂H₄]•+ | McLafferty rearrangement (loss of ethene) |
| 125 | [M - COOC₂H₅]•+ | Loss of the carbethoxy group |
| 97 | [C₇H₉O]+ | α-cleavage of the cyclooctanone ring |
| 55 | [C₄H₇]+ or [C₃H₃O]+ | Further fragmentation of the cyclooctanone ring |
Visualizing the Fragmentation Pathways
Caption: Proposed fragmentation pathways for this compound.
Conclusion: A Powerful Tool for Structural Verification
The mass spectrometric analysis of this compound, guided by the principles and protocols outlined in this guide, provides an unambiguous method for its structural confirmation and purity assessment. The predictable fragmentation patterns, dominated by α-cleavage and McLafferty rearrangements, serve as a reliable diagnostic tool for researchers in organic synthesis and drug development. By understanding the causality behind experimental choices and adhering to a self-validating analytical system, scientists can confidently employ mass spectrometry to elucidate the structures of this and other vital chemical entities, thereby accelerating the pace of innovation.
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Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]
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Bowie, J. H., et al. (1965). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(24), 5742-5745. [Link]
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NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 2-oxo-1-cyclooctanecarboxylate: Synthesis, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxo-1-cyclooctanecarboxylate, a notable β-keto ester, holds significant potential as a versatile intermediate in organic synthesis and drug development. Its unique eight-membered carbocyclic scaffold, functionalized with both a ketone and an ethyl ester, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, theoretical physical and chemical properties, and essential handling protocols, designed to empower researchers in leveraging this compound for novel molecular design and discovery. While extensive experimental data for this specific cyclooctane derivative is not widely available in public literature, this guide synthesizes information from established chemical principles and data on analogous compounds to provide a robust working framework.
Synthesis of this compound
The primary and most established method for the synthesis of cyclic β-keto esters such as this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. In this case, the starting material is diethyl sebacate. The reaction proceeds by treating the diester with a strong base, leading to intramolecular cyclization to form the eight-membered ring.
Reaction Workflow: Dieckmann Condensation
Caption: A generalized workflow for the synthesis of this compound via Dieckmann condensation.
Detailed Experimental Protocol
Materials:
-
Diethyl sebacate
-
Sodium metal or Sodium ethoxide
-
Anhydrous ethanol (if using sodium metal)
-
Anhydrous toluene or other suitable aprotic solvent
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Base Preparation (if using Sodium): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ.
-
Reaction Setup: Once all the sodium has reacted, add anhydrous toluene to the flask.
-
Addition of Diester: Heat the reaction mixture to reflux. Add a solution of diethyl sebacate in anhydrous toluene dropwise from the dropping funnel over several hours. A slow addition rate is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
Reaction: After the addition is complete, continue to reflux the mixture for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly add aqueous hydrochloric acid to neutralize the reaction mixture and protonate the resulting enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Mechanism of the Dieckmann Condensation
Caption: The mechanism of the Dieckmann condensation for the synthesis of this compound.
Physical and Chemical Properties
Due to the limited availability of experimental data for this compound, the following table provides key identifiers and predicted or analogous physical properties. These values should be used as estimates and validated experimentally.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₁₈O₃ | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| CAS Number | Not readily available | - |
| Appearance | Expected to be a colorless to pale yellow liquid | Analogy to similar β-keto esters |
| Boiling Point | Estimated to be >250 °C at 760 mmHg | Trend from smaller ring analogues |
| Density | Estimated to be ~1.0 g/mL | Analogy to similar β-keto esters |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and insoluble in water. | General solubility of esters |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics based on the structure of this compound.
-
¹H NMR:
-
Ethyl group: A triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).
-
Cyclooctanone ring protons: A complex series of multiplets in the range of 1.3-2.8 ppm. The proton at the C1 position would likely be a triplet or multiplet around 3.3-3.5 ppm.
-
-
¹³C NMR:
-
Carbonyls: Two peaks in the downfield region, one for the ketone (~200-210 ppm) and one for the ester (~170-175 ppm).
-
Ethyl group: Peaks around 60-62 ppm (-OCH₂-) and 14-15 ppm (-CH₃).
-
Cyclooctanone ring carbons: A series of peaks in the aliphatic region (20-50 ppm), with the C1 carbon appearing around 50-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O stretching: Two strong absorption bands are expected, one for the ketone carbonyl (around 1710-1725 cm⁻¹) and one for the ester carbonyl (around 1735-1750 cm⁻¹).
-
C-O stretching: A strong band in the region of 1150-1250 cm⁻¹.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 198. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and cleavage of the cyclooctanone ring.
-
Reactivity and Applications
As a β-keto ester, this compound is a valuable synthetic intermediate. The presence of the acidic α-proton allows for easy deprotonation to form an enolate, which can then be alkylated or acylated to introduce substituents at the C1 position. The ketone and ester functionalities also offer numerous possibilities for further transformations, including reduction, condensation reactions, and conversion to other functional groups.
Potential applications in drug development are significant, as the cyclooctane ring is a structural motif found in various biologically active natural products. The ability to functionalize this scaffold via the β-keto ester moiety opens avenues for the synthesis of novel and complex molecular architectures for screening in drug discovery programs.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
Due to the limited specific literature on this compound, this reference list includes key publications on the Dieckmann condensation and the properties of related compounds.
- Schaefer, J. P.; Bloomfield, J. J.
- Davis, B. R.; Garratt, P. J. The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 795–863.
-
PubChem. Ethyl 2-oxocyclopentanecarboxylate. [Link]
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]
Navigating the Thermal Frontier: A Technical Guide to the Boiling Point of Ethyl 2-oxo-1-cyclooctanecarboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the boiling point of Ethyl 2-oxo-1-cyclooctanecarboxylate, a molecule of significant interest in synthetic organic chemistry and drug discovery. In the absence of direct experimental data, this document establishes a robust, scientifically-grounded estimation of its normal boiling point. By leveraging data from homologous series, the parent ketone, and established thermodynamic principles, we navigate the challenges of predicting the physicochemical properties of novel compounds. This guide details the theoretical underpinnings, presents a clear, step-by-step estimation methodology, and offers practical insights for the handling and purification of this and similar high-molecular-weight β-keto esters.
Introduction: The Challenge of Characterizing Novel Molecular Scaffolds
The development of new therapeutic agents and functional materials frequently involves the synthesis of novel molecular architectures. This compound represents one such scaffold, offering a unique combination of a flexible eight-membered ring and a reactive β-keto ester functionality. A fundamental yet often unreported physical property crucial for its purification, reaction engineering, and safety assessment is its boiling point.
A thorough search of the scientific literature and chemical databases reveals a conspicuous absence of an experimentally determined boiling point for this compound. This data gap necessitates a reliable estimation based on established physicochemical principles and the known properties of structurally related compounds. This guide aims to bridge this gap by providing a detailed, evidence-based approach to determining this critical parameter.
Theoretical Framework: Principles of Boiling Point Estimation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a homologous series of compounds, the boiling point generally increases with molecular weight due to stronger intermolecular van der Waals forces.[1][2][3] This trend provides a powerful tool for predicting the properties of an unknown member of the series.
Furthermore, the relationship between boiling point and pressure is described by the Clausius-Clapeyron equation. For practical laboratory applications, a pressure-temperature nomograph can be used to conveniently interconvert boiling points at different pressures.[4][5][6][7]
Our estimation strategy will, therefore, be threefold:
-
Establish a homologous series of ethyl 2-oxocycloalkanecarboxylates.
-
Normalize the available boiling point data to standard atmospheric pressure (760 mmHg).
-
Extrapolate from the established trend to predict the boiling point of the cyclooctane derivative.
Data Acquisition and Normalization
To build a predictive model, we have collated the boiling point data for structurally analogous compounds.
| Compound | Reported Boiling Point (°C) | Pressure (mmHg) | Normal Boiling Point (°C) (Estimated) | Source |
| Ethyl 2-oxocyclopentanecarboxylate | 102-104 | 11 | 221-228 | [1][8][9][10] |
| Ethyl 2-oxocyclohexanecarboxylate | 106 | 11 | ~245 | [11][12][13][14] |
| Cyclooctanone | 195-197 | 760 | 195-197 | [2][5][7][15][16] |
Note on Normalization: The normal boiling points for the cyclopentane and cyclohexane derivatives were estimated from their reported reduced pressure boiling points using a standard pressure-temperature nomograph. This conversion is essential for a valid comparison within the homologous series.
Estimation of the Boiling Point of this compound
The logical progression within the homologous series of ethyl 2-oxocycloalkanecarboxylates demonstrates a clear increase in boiling point with ring size. This is consistent with the increase in molecular weight and surface area, leading to enhanced intermolecular forces.
Caption: Trend in normal boiling points for the homologous series.
The increment in boiling point from the cyclopentane to the cyclohexane derivative is approximately 20°C. It is reasonable to anticipate a similar, if not slightly larger, increase for the subsequent, more substantial additions of two methylene groups to form the cyclooctane ring.
Furthermore, considering the parent ketone, cyclooctanone, which has a boiling point of 195-197°C, the addition of the ethoxycarbonyl group will significantly increase the boiling point due to the increase in molecular weight and the introduction of a polar ester group capable of dipole-dipole interactions.
Based on these two lines of reasoning, we can confidently estimate the normal boiling point of This compound to be in the range of 270-285°C .
Experimental Protocol: Vacuum Distillation of High-Boiling Point β-Keto Esters
Given the high estimated boiling point, purification of this compound will necessitate vacuum distillation to prevent thermal decomposition.
Objective: To purify this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump with cold trap
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the round-bottom flask with the crude product and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiate Vacuum: Gradually apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation apparatus and the vacuum pump to protect the pump from volatile organic compounds.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. The exact boiling point at the applied vacuum can be estimated using a pressure-temperature nomograph based on our predicted normal boiling point.
-
Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: Workflow for the vacuum distillation of this compound.
Conclusion and Future Work
While an experimentally determined boiling point for this compound remains to be reported, this guide provides a robust and scientifically defensible estimation of 270-285°C at atmospheric pressure. This value is critical for guiding purification strategies, particularly the necessity of vacuum distillation to maintain the integrity of the compound.
It is recommended that future work on the synthesis and characterization of this molecule include an experimental determination of its boiling point under reduced pressure, which can then be used to validate and refine the estimation presented herein. Such data would be a valuable contribution to the broader chemical community.
References
-
Chemistry LibreTexts. Physical Properties of Cycloalkanes. [Link]
-
University of California, Riverside. Pressure vs Temperature (boiling point). [Link]
-
Stenutz. cyclooctanone. [Link]
-
The Good Scents Company. ethyl 2-oxocyclopentane carboxylate. [Link]
-
Wikipedia. Homologous series. [Link]
-
Molbase. ethyl 2-oxocyclohexanecarboxylate. [Link]
-
Save My Exams. Homologous Series (DP IB Chemistry): Revision Note. [Link]
Sources
- 1. vce.studypulse.au [vce.studypulse.au]
- 2. Homologous series - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nwsci.com [nwsci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. organica1.org [organica1.org]
Density of Ethyl 2-oxo-1-cyclooctanecarboxylate
An In-Depth Technical Guide to the
Introduction
Ethyl 2-oxo-1-cyclooctanecarboxylate is a keto-ester featuring a cyclooctane ring, a functional group of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. As with any compound intended for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, density—the mass per unit volume—is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and quality control.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the determination of the density of this compound. While data for structurally similar compounds, such as Ethyl 2-oxocyclopentanecarboxylate (density ≈ 1.054 g/mL at 25°C), are available, the specific density of the cyclooctane derivative is not widely documented.[3][4][5] Therefore, this document focuses on the principles and detailed experimental protocols required for its precise and accurate measurement.
The Critical Role of Density in Pharmaceutical Development
Density is far more than a simple physical constant; it is a property with profound implications for pharmaceutical science. Understanding and controlling density is essential for ensuring product quality, consistency, and efficacy.[2]
-
Formulation and Solubility: The density of an active pharmaceutical ingredient (API) and excipients influences the solubility, stability, and uniformity of liquid formulations.[1] In suspensions and emulsions, mismatched densities can lead to phase separation, compromising dosage uniformity.[1]
-
Process Control and Manufacturing: In solid dosage forms, parameters like bulk and tapped density are critical for predicting powder flow, compressibility, and the amount of material that can be loaded into a tablet die or capsule.[6][7] For liquid formulations, density measurements serve as a real-time quality control check to monitor concentration and ensure batch-to-batch consistency.[1][2]
-
Bioavailability: Density can affect the dissolution rate of a drug, which is a key factor in its bioavailability.[2] Variations in material density can lead to inconsistent drug release profiles, impacting therapeutic outcomes.
The following diagram illustrates the central role of molecular structure in determining these critical physicochemical properties.
Caption: Relationship between molecular structure and key properties.
Methodologies for Precise Density Determination
For a liquid compound like this compound, two primary methods offer the high precision required for research and quality control applications: Pycnometry and Oscillating U-tube Densitometry.
Pycnometry (Specific Gravity Bottle Method)
This classical gravimetric method is highly accurate when performed correctly. It involves determining the mass of a precise, known volume of the liquid.[8] A pycnometer is a glass flask with a specific, calibrated volume, often fitted with a ground-glass stopper that has a fine capillary hole to allow excess liquid and air to escape.
Causality Behind the Method: The principle is straightforward: density is the ratio of mass to volume. By using an analytical balance for mass measurements and a precisely calibrated pycnometer for volume, this method provides a direct and fundamental measurement of density.[9] Its accuracy is contingent on meticulous temperature control, as volume (and thus density) is temperature-dependent.
Oscillating U-tube Densitometry
Modern digital density meters primarily use the oscillating U-tube technique. This method measures the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid.[10][11]
Causality Behind the Method: The principle is based on a mass-spring model. The U-tube is electronically excited to oscillate at its natural frequency.[10][12] When filled with a sample, the total mass of the system changes, which in turn alters the resonant frequency.[11] This frequency shift is directly proportional to the density of the liquid in the tube. The instrument calculates the density based on this relationship after calibration with fluids of known density, such as dry air and ultrapure water.[10][13] This technique is fast, requires a small sample volume, and offers excellent temperature control.
Experimental Protocols
The following protocols are designed to be self-validating systems through the inclusion of calibration and verification steps.
Protocol 1: Density Determination by Pycnometry
This protocol provides a step-by-step workflow for using a pycnometer.
Caption: Experimental workflow for the pycnometric method.
Step-by-Step Methodology:
-
Preparation: Thoroughly clean a pycnometer (e.g., 10 mL volume) with a suitable solvent, followed by distilled water and acetone. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Mass of Empty Pycnometer: Using an analytical balance (readable to ±0.0001 g), accurately weigh the clean, dry pycnometer with its stopper. Record this mass as m₁ .
-
Calibration with Water: Fill the pycnometer with degassed, distilled water. Insert the stopper, ensuring the capillary is filled and any excess water is forced out.
-
Temperature Equilibration: Submerge the filled pycnometer in a constant-temperature water bath (e.g., 25.0 ± 0.1 °C) for at least 20 minutes to allow the contents to reach thermal equilibrium.
-
Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior with a lint-free cloth, and weigh it. Record this mass as m₂ .
-
Volume Calculation: Calculate the mass of the water (m_water = m₂ - m₁). Using the known density of water at the equilibration temperature (ρ_water at 25.0 °C is 0.997047 g/cm³), calculate the exact volume of the pycnometer: V = m_water / ρ_water .
-
Sample Measurement: Empty and dry the pycnometer as in Step 1. Fill it with this compound.
-
Equilibration and Weighing: Equilibrate the sample-filled pycnometer at the same temperature (25.0 °C) as in Step 4. Dry the exterior and weigh it. Record this mass as m₃ .
-
Density Calculation: Calculate the mass of the sample (m_sample = m₃ - m₁). Calculate the density of the sample using the calibrated volume: ρ_sample = m_sample / V .
-
Replicates: Repeat the measurement (Steps 7-9) at least three times and report the average density and standard deviation.
Protocol 2: Density Determination by Oscillating U-tube Densitometer
-
Instrument Setup: Turn on the digital density meter and allow it to stabilize according to the manufacturer's instructions. Set the measurement temperature to the desired value (e.g., 25.00 ± 0.01 °C).
-
Calibration Check/Adjustment:
-
Perform a check using dry air (the instrument will draw air through the cell). The reading should be close to the density of air at the set temperature and local pressure.
-
Inject high-purity, degassed water into the measurement cell. The reading must match the known density of water at that temperature. If not, perform a calibration adjustment as per the instrument's manual.
-
-
Sample Preparation: Ensure the sample of this compound is free of any air bubbles, as these will cause erroneous results.[10] If necessary, degas the sample using sonication or vacuum.
-
Sample Injection: Using a clean, dry syringe, slowly and steadily inject the sample into the measurement cell until it is completely filled. Avoid introducing air bubbles.
-
Measurement: Allow the reading to stabilize. The instrument automatically monitors the oscillation period and converts it to a density value. Record the stable density reading.
-
Cleaning: Flush the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely with a stream of air or nitrogen.
-
Replicates: Perform at least three independent measurements, cleaning the cell between each run, and report the average value and standard deviation.
Data Presentation and Analysis
All quantitative data should be summarized for clarity. The following table provides an example of how to record and analyze data from the pycnometric method.
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Temperature (°C) | 25.0 | 25.0 | 25.0 | 25.0 |
| Mass of Empty Pycnometer (m₁) (g) | 15.4321 | 15.4321 | 15.4321 | 15.4321 |
| Mass of Water-Filled Pycnometer (m₂) (g) | 25.4025 | - | - | - |
| Calculated Pycnometer Volume (V) (mL) | 9.9998 | - | - | 9.9998 |
| Mass of Sample-Filled Pycnometer (m₃) (g) | 26.1568 | 26.1570 | 26.1566 | - |
| Mass of Sample (m₃ - m₁) (g) | 10.7247 | 10.7249 | 10.7245 | 10.7247 |
| Calculated Density (g/mL) | 1.0725 | 1.0725 | 1.0724 | 1.0725 |
| Standard Deviation | - | - | - | 0.00006 |
Note: Data are hypothetical and for illustrative purposes only.
The final reported density should always include the temperature at which it was measured, for example: 1.0725 ± 0.0001 g/mL at 25.0 °C .
References
- Oscill
- Pycnometer - Chemical Engineering | University of Utah.
- Oscillating tube densitometer - Institute of Subsurface Energy Systems.
- The Role of Liquid Density in Pharmaceutical Formulation and Quality Control - Research and Reviews.
- DENSITY DETERMINATION BY PYCNOMETER - Univerzita Pardubice.
- Integrating Density Measurements into the Pharmaceutical Development Process - Research and Reviews.
- How does a Density Meter Work? - Drawell.
- Density Meter - Rudolph Research Analytical.
- 3 Ways to Measure Density Know-How, Hints, and More - Scientific Labor
- 1 DENSITY DETERMINATION BY PYCNOMETER - Univerzita Pardubice.
- Measurement of density using oscillation-type density meters.
- Importantance of bulk density - Pharmaguideline Forum.
- Ethyl 2-oxocyclopentanecarboxyl
- ethyl 2-oxocyclopentane carboxyl
- Measuring Volume, Density and Porosity of Tablets for Pharma Process Control - Micromeritics.
- Ethyl 2-oxocyclopentanecarboxyl
Sources
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
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- 4. ethyl 2-oxocyclopentane carboxylate, 611-10-9 [thegoodscentscompany.com]
- 5. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]
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- 11. Oscillating tube densitometer [ite.tu-clausthal.de]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Ethyl 2-oxo-1-cyclooctanecarboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-oxo-1-cyclooctanecarboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision to offer a foundational understanding of the principles governing solubility and equips the reader with robust methodologies for empirical determination.
Executive Summary: The "Why" Behind the "How"
In the realm of synthetic chemistry and drug development, understanding the solubility of a compound is not merely a preliminary step but a critical parameter that dictates reaction kinetics, purification strategies, and formulation possibilities. This compound, a β-keto ester, presents a fascinating case study in solubility due to its dual functional nature—a ketone and an ester—and its sizable cycloalkane ring.[1][2] This guide will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and offer insights into the practical application of this knowledge. The principle of "like dissolves like" serves as our guiding tenet, where the polarity and hydrogen bonding capabilities of both the solute and the solvent are paramount.[3]
Physicochemical Properties of this compound: A Predictive Analysis
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior by examining its structure and the properties of analogous compounds like Ethyl 2-oxocyclopentanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate.[4][5][6]
Key Molecular Features Influencing Solubility:
-
Ester Group (-COOEt): The ethyl ester group introduces polarity and potential for dipole-dipole interactions.
-
Ketone Group (C=O): The ketone functionality also contributes to the molecule's polarity.
-
Cyclooctane Ring: The large, nonpolar, eight-carbon ring is the dominant feature of the molecule, suggesting a significant hydrophobic character.
-
Absence of Protic Hydrogens: The molecule lacks acidic protons (like those in hydroxyl or carboxylic acid groups), meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the ketone and ester groups.
Based on these features, we can predict that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in organic solvents of moderate to low polarity.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The large, nonpolar cyclooctane ring will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High to Moderate | The polarity of these solvents can interact with the polar ketone and ester groups, while their organic nature accommodates the cycloalkane ring. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be fully reciprocated by the solute, and their high polarity may not be ideal for the large nonpolar ring. |
| Highly Polar Protic | Water | Insoluble | The hydrophobic nature of the cyclooctane ring will dominate, leading to immiscibility.[7][8] |
Experimental Determination of Solubility: A Practical Guide
Given the absence of extensive published data, empirical determination is the most reliable path forward. The following protocols are designed to be self-validating and provide a clear, step-by-step approach.
Qualitative Solubility Assessment: A Rapid Screening Method
This initial screen provides a quick assessment of solubility in a range of solvents, guiding the selection of candidates for quantitative analysis.
Protocol:
-
Dispense approximately 20-30 mg of this compound into a series of labeled small test tubes or vials.
-
To each tube, add 1 mL of a different organic solvent from the list in Table 1.
-
Agitate each tube vigorously for 60 seconds at a constant temperature (e.g., 25°C).[3]
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as "soluble" (completely dissolved), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).[3]
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination: The Isothermal Saturation Method
This gravimetric method provides a precise measure of solubility (e.g., in g/100 mL or mg/mL) at a specific temperature.[9]
Protocol:
-
Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath (e.g., 25°C) and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a volumetric pipette. To avoid drawing up solid particles, a syringe with a filter attachment is recommended.
-
Transfer the supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be necessary.
-
Once the solvent is completely removed, re-weigh the evaporating dish containing the solid residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant in mL) * 100
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.ws [chem.ws]
- 4. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 7. 611-10-9 CAS MSDS (Ethyl 2-oxocyclopentanecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
IUPAC name for Ethyl 2-oxo-1-cyclooctanecarboxylate
An In-depth Technical Guide to Ethyl 2-oxo-1-cyclooctanecarboxylate for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a significant organic compound, classified as a cyclic β-keto ester. Its structure, featuring an eight-membered carbocycle functionalized with both a ketone and an ethyl ester group at adjacent positions, makes it a versatile intermediate in organic synthesis. The unique conformational flexibility of the cyclooctane ring, combined with the rich reactivity of the β-keto ester moiety, provides a powerful platform for constructing complex molecular architectures. This guide offers a comprehensive exploration of its nomenclature, synthesis, chemical behavior, and analytical characterization, providing field-proven insights for its effective utilization in research and development.
IUPAC Nomenclature and Structure
The name "this compound" is systematically derived according to IUPAC rules. The ester functional group holds higher priority than the ketone; therefore, the molecule is named as a derivative of cyclooctanecarboxylic acid.
-
Parent Structure : The core is a cyclooctane ring.
-
Principal Functional Group : The ester group (-COOEt) is designated by the suffix "-carboxylate". The "Ethyl" prefix indicates the alkyl group of the ester.
-
Numbering : The carbon atom to which the ester group is attached is assigned locant 1.
-
Substituents : The ketone group (=O) on the adjacent carbon is indicated by the prefix "oxo-" at the C2 position.
Thus, the systematic name is ethyl 2-oxocyclooctanecarboxylate .[1]
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with smaller ring analogues.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₈O₃ | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid. | Analogy to smaller homologues.[2] |
| Boiling Point | > 106 °C / 11 mmHg | Expected to be higher than its C6 analogue, ethyl 2-oxocyclohexanecarboxylate.[3] |
| Density | > 1.06 g/mL at 25 °C | Expected to be similar to or slightly lower than its C6 analogue.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, toluene). Insoluble in water. | General property of esters of this size. |
Synthesis: The Dieckmann Condensation
The primary and most effective method for synthesizing cyclic β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[4][5][6] For the synthesis of an eight-membered ring, the required starting material is a 1,9-diester.
Precursor : Diethyl nonanedioate (commonly known as diethyl azelate).
Reaction Mechanism
The reaction is catalyzed by a strong base, typically sodium ethoxide (NaOEt), to prevent transesterification. The mechanism proceeds through several key steps, driven to completion by the final deprotonation of the acidic α-hydrogen in the β-keto ester product.[4][6]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of this compound from diethyl nonanedioate.
Materials:
-
Diethyl nonanedioate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Toluene (or other suitable high-boiling inert solvent)
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous toluene. Add sodium ethoxide (1.1 equivalents) to the solvent.
-
Addition of Diester: Heat the base suspension to reflux. Add a solution of diethyl nonanedioate (1.0 equivalent) in anhydrous toluene dropwise over 2-3 hours. Ethanol generated during the reaction will co-distill with the toluene.
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC or GC to confirm the consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow addition of 3M HCl until the solution is acidic (pH ~2).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[7]
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of the β-keto ester functional group.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. The enol form is stabilized by conjugation and intramolecular hydrogen bonding. This equilibrium is fundamental to its reactivity, particularly in enolate formation.
Caption: Keto-Enol Equilibrium.
Alkylation of the α-Carbon
The C1 carbon is flanked by two carbonyl groups, rendering its attached proton acidic (pKa ≈ 11-13). Treatment with a suitable base readily generates a nucleophilic enolate, which can be alkylated via an SN2 reaction with an alkyl halide.[8][9][10] This reaction is a cornerstone for introducing substituents at the C1 position.
Caption: General workflow for C1 alkylation.
Experimental Protocol: Alkylation
-
Base Preparation: In a dry, inert-atmosphere flask, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Enolate Formation: Cool the solution to 0-5°C. Add this compound (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (1.1-1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 2-4 hours.
-
Workup: After cooling, remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alkylated product, which can be purified by chromatography or distillation.[8]
Hydrolysis and Decarboxylation
A hallmark reaction of β-keto esters is their conversion to ketones via hydrolysis and decarboxylation. The ester is first saponified (hydrolyzed) under acidic or basic conditions to form a β-keto acid intermediate. This intermediate is thermally unstable and readily loses carbon dioxide upon gentle heating to yield the corresponding cyclic ketone.[11]
Overall Transformation : this compound → 2-Substituted Cyclooctanone
Caption: Pathway from β-keto ester to ketone.
Experimental Protocol: Ketonization
-
Saponification: Dissolve the starting β-keto ester in ethanol and add an aqueous solution of potassium hydroxide (KOH, ~3 equivalents).
-
Hydrolysis: Heat the mixture to reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Decarboxylation: Cool the mixture and carefully acidify to pH 1-2 with concentrated HCl. Gentle heating at this stage can facilitate the decarboxylation of the β-keto acid intermediate.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting ketone by distillation or chromatography.[11]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals.
-
Ethyl Group : A quartet around δ 4.2 ppm (-OCH₂ CH₃) and a triplet around δ 1.3 ppm (-OCH₂CH₃ ).[13]
-
α-Proton : A triplet around δ 3.4 ppm for the single proton at C1.
-
Cyclooctane Ring Protons : A series of complex, overlapping multiplets between δ 1.5 and 2.6 ppm corresponding to the 12 methylene protons of the large ring.
-
-
¹³C NMR : The carbon spectrum provides key information about the carbonyl and aliphatic carbons.
-
Carbonyl Carbons : A signal for the ketone carbonyl (C2) is expected around δ 205-215 ppm. The ester carbonyl (from -C OOR) should appear further upfield, around δ 168-172 ppm.[13]
-
α-Carbon : The C1 carbon should appear around δ 55-60 ppm.
-
Ethyl Group : Signals for the -O CH₂CH₃ carbon around δ 61 ppm and the -OCH₂C H₃ carbon around δ 14 ppm.[13]
-
Cyclooctane Ring Carbons : A set of signals in the aliphatic region (δ 20-45 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.
-
Ester C=O Stretch : A strong, sharp band is expected in the range of 1735–1750 cm⁻¹.[14][15]
-
Ketone C=O Stretch : A strong band is expected at a lower frequency, typically 1710–1725 cm⁻¹.[15][16]
-
C–O Stretch : A strong band corresponding to the ester C-O bond will be present in the 1000–1300 cm⁻¹ region.[14] The presence of two distinct peaks in the carbonyl region is a hallmark of β-keto esters.[14]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : The molecular ion peak should be observable at m/z = 198.
-
Fragmentation : The fragmentation pattern of cyclic ketones can be complex. Common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like CO and C₂H₄.[17][18][19]
Applications in Organic Synthesis
This compound is not typically an end-product but rather a versatile synthetic intermediate. Its true value lies in its ability to be transformed into a variety of substituted cyclooctanone derivatives.
-
Building Block for Complex Molecules : Cyclooctanone and its derivatives are important scaffolds in the synthesis of natural products, pharmaceuticals, and fine chemicals.[20][21][22] The eight-membered ring provides a unique template for constructing larger macrocycles or bicyclic systems.[20]
-
Pharmaceutical Intermediates : The cyclooctanone core is a feature in some biologically active molecules. For instance, it serves as a precursor in the synthesis of certain drug molecules, such as the antipsychotic agent Butanserin.[23]
-
Fine Chemicals and Materials : Derivatives originating from cyclooctanone are used in the production of specialty chemicals, including lactones, which have applications in materials science and as additives.[21][22]
The strategic application of the reactions described in Section 4.0 allows chemists to leverage this compound as a key starting point for accessing these valuable and complex target molecules.
References
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Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99. Optica Publishing Group. [Link]
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Ester infrared spectra. (2015). Organic Spectroscopy International. [Link]
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Cyclooctanone Definition. Fiveable. [Link]
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Unlocking the Potential: Cyclooctanone in Organic Synthesis and Fine Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College. [Link]
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Exploring the Synthesis and Applications of Cyclooctanone (CAS 502-49-8) with NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Ethyl 2-oxocyclopentanecarboxylate. PubChem. [Link]
- Application Notes and Protocols: Alkylation of Ethyl 2-Oxocyclopentanecarboxyl
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Ethyl 2-oxocyclohexanecarboxylate. PubChem. [Link]
- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-oxocyclopentanecarboxyl
- Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry.
- Improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxyl
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Keto Acids and Esters. MCAT Review. [Link]
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Cyclic β-Ketoester Definition. Fiveable. [Link]
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Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023). OpenStax. [Link]
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Naming a keto ester. (2017). Chemistry Stack Exchange. [Link]
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A Facile Alkylation of Ethyl 2-Oxocyclopentanecarboxylate. Scilit. [Link]
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Dieckmann Condensation. Organic Chemistry Portal. [Link]
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Ethyl 2-oxocyclobutane-1-carboxylate. PubChem. [Link]
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Ch21: Acetoacetic esters. University of Calgary. [Link]
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Discovery and history of cyclooctanone derivatives
Exploring Initial Research Steps
I'm starting with a broad historical search to understand cyclooctanone and its derivatives better. Following that, I'll dive into more specific searches on the synthesis of its key derivatives, looking for crucial reactions and pathways.
Analyzing Historical Context & Evolution
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Investigating Applications & Structures
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Developing Synthetic Methodology Overview
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Gathering Cyclooctanone Data
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Expanding Historical Context
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Analyzing Synthesis Progress
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Investigating Cyclic Ketones
I've been immersed in the history of cyclic ketone synthesis, and I'm finding the Dieckmann condensation and Thorpe-Ziegler reactions particularly illuminating. I've uncovered some key details about Walter's work, which is helping me frame my next steps.
Analyzing Historical Synthesis
I've delved deeper into the historical context. The Dieckmann and Thorpe-Ziegler reactions, and Walter Dieckmann's initial report from 1894 and Ziegler's adaptation for larger rings in 1933, have been key. I've also found details about the synthesis of cyclooctanone, and a patent on its synthesis from suberic acid. However, I still need the exact details of the first synthesis of cyclooctanone, and I am investigating the historical optimization of these reactions for eight-membered rings, and initial yields.
Refining Historic Context
I'm now focusing on the historical synthesis methods, like Dieckmann and Thorpe-Ziegler reactions, and their evolution, I still need details on the first successful cyclooctanone synthesis. I am also investigating the initial yields and optimization of eight-membered ring synthesis. I have identified a synthesis of 1,3-cyclooctanedione as a starting point, and I need to find other historically significant cyclooctanone derivatives. I must also assemble step-by-step protocols, and insights on medium ring syntheses.
Delving Into Cyclooctanone History
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Pinpointing Initial Synthesis
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Analyzing Synthetic Pathways
I've significantly expanded my understanding of cyclooctanone's historical context and synthesis. Leopold Ruzicka's work is providing a critical foundation. I'm actively gathering detailed information on classical routes like Dieckmann and Thorpe-Ziegler reactions, searching for their original discovery and associated mechanisms. My focus has sharpened toward identifying the first reported synthesis of the molecule, and I have found the pathways from precursors. I still need detailed experimental protocols and advancements made in synthetic methods.
Refining Search Strategies
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Reviewing Early Discoveries
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Synthesizing Methodologies
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Detailing Early Procedures
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Tautomerism in Cyclic β-Keto Esters: A Technical Guide for Drug Discovery and Development
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical phenomenon in medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates.[1][2][3][4] This guide provides an in-depth technical exploration of keto-enol tautomerism specifically within cyclic β-keto ester scaffolds, a prevalent motif in numerous bioactive molecules. We will dissect the fundamental principles governing this equilibrium, explore the intricate interplay of structural and environmental factors, and detail robust analytical methodologies for the characterization and quantification of tautomeric forms. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to navigate the complexities of tautomerism in modern drug design.
The Strategic Importance of Tautomerism in Drug Development
The presence of tautomeric forms can significantly alter a molecule's pharmacophoric features, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, as well as its pharmacodynamic action.[1][2] A seemingly minor shift in equilibrium can lead to substantial changes in properties like solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate how a drug interacts with its biological target and behaves in a physiological environment.[2][5] For instance, one tautomer may bind to a target receptor with high affinity, while the other is inactive or even toxic.[5] A comprehensive understanding and characterization of tautomeric preferences are therefore not merely academic exercises but essential components of lead optimization and drug candidate selection.[1][3]
The Keto-Enol Equilibrium in Cyclic β-Keto Esters
Cyclic β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The interconversion is a dynamic process involving the migration of a proton and a shift in bonding electrons.[6][7]
-
Keto Tautomer: Contains a ketone and an ester functional group, with the α-carbon being sp³ hybridized.
-
Enol Tautomer: Features an α,β-unsaturated ester with a hydroxyl group, where the α-carbon is sp² hybridized. This form is stabilized by π-system conjugation and, in many cases, by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl.[8][9]
The position of this equilibrium is a delicate balance of several competing factors, which will be explored in the subsequent section.
Caption: Keto-enol tautomerism in a cyclic β-keto ester.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the keto and enol forms is dictated by a combination of intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric preference of a lead compound.
Ring Size and Conformation
In cyclic systems, the ring size imposes significant conformational constraints that influence the stability of the tautomers. For instance, the keto tautomer of a cyclic β-dicarbonyl compound is forced to have more nearly parallel carbonyl groups, which can lead to a larger dipole moment.[10] The stability of the enol form can be affected by the ability of the ring to accommodate the planar C=C double bond without introducing excessive ring strain. Smaller rings may disfavor the enol form due to increased angle strain.[11]
Substituent Effects
The electronic nature of substituents on the cyclic backbone can dramatically shift the equilibrium.
-
Electron-Withdrawing Groups (EWGs): When placed at the α-position, EWGs increase the acidity of the α-proton, thereby facilitating enolization.[9] This stabilization of the enolate intermediate pushes the equilibrium towards the enol form.
-
Electron-Donating Groups (EDGs): Conversely, EDGs at the α-position can destabilize the enolate and may favor the keto form.[12]
-
Steric Hindrance: Bulky substituents can influence the equilibrium by sterically destabilizing one tautomer over the other.[7][13] For example, a large group at the α-position might favor the enol form to alleviate steric strain.
Solvent Effects
The surrounding solvent environment plays a crucial role in stabilizing one tautomer over the other.[14][15]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms. However, they can effectively solvate the more polar keto form, often shifting the equilibrium in its favor.[16]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents are strong hydrogen bond acceptors and can stabilize the enol tautomer.[10] For example, in DMSO, the enol form of dimedone is significantly favored.[17][18]
-
Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): In nonpolar environments, the enol form, stabilized by an intramolecular hydrogen bond, is often favored as this internal hydrogen bond is not disrupted by the solvent.[19][20]
The interplay between the solute's dipole moment and the solvent's polarity is a key determinant of the equilibrium position.[10][18]
Aromaticity
If the enol form is part of an aromatic system, the equilibrium will overwhelmingly favor the enol to gain the significant stabilization energy associated with aromaticity.[19][21]
Caption: Key factors influencing the keto-enol equilibrium.
Analytical Characterization of Tautomers
Accurate determination of the tautomeric ratio is crucial. Several spectroscopic techniques are indispensable for this purpose.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomerism in solution.[17][22][23][24] The slow rate of interconversion on the NMR timescale allows for the observation of distinct signals for each tautomer.[9][25]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the cyclic β-keto ester in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Key signals to observe are:
-
Enol: A sharp singlet for the enolic proton (δ 10-15 ppm) and a signal for the vinylic proton.
-
Keto: A signal for the α-proton(s) (typically a multiplet).
-
-
Quantification: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. The tautomeric ratio is determined from the ratio of these integrals.[18][22][25]
¹³C NMR Spectroscopy: This technique provides complementary information, with the keto form showing a characteristic carbonyl carbon signal around 200 ppm, while the enol form exhibits signals for sp² carbons.[8]
Caption: Workflow for NMR-based tautomer analysis.
UV-Vis and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: The conjugated π-system of the enol tautomer results in a characteristic UV absorption at a longer wavelength compared to the non-conjugated keto form.[5] This difference can be used for quantitative analysis.
-
IR Spectroscopy: The keto form exhibits a strong C=O stretching band for the ketone (around 1720 cm⁻¹) and the ester (around 1740 cm⁻¹). The enol form shows a broad O-H stretching band (around 3200 cm⁻¹) and a C=C stretching band (around 1650 cm⁻¹), along with a shifted C=O band for the conjugated ester.[8]
Data Presentation: Tautomeric Equilibria of Representative Cyclic β-Keto Esters
| Compound | Ring Size | Solvent | % Enol Form | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | 5 | Neat | 23 | [26] |
| Ethyl 2-oxocyclopentanecarboxylate | CCl₄ | 63 | [19] | |
| Ethyl 2-oxocyclohexanecarboxylate | 6 | Neat | 33 | [26] |
| Ethyl 2-oxocyclohexanecarboxylate | CCl₄ | 75 | [19] | |
| Dimedone (for comparison) | 6 | CDCl₃ | ~70 | [10][22] |
| Dimedone (for comparison) | DMSO-d₆ | >95 | [10] |
Note: Dimedone is a cyclic β-diketone included for comparative purposes due to extensive literature data.
Conclusion and Future Outlook
The tautomeric behavior of cyclic β-keto esters is a multifaceted phenomenon with profound implications for drug discovery and development. A proactive and thorough characterization of tautomerism should be an integral part of the lead optimization process. By leveraging the analytical techniques and understanding the governing principles outlined in this guide, researchers can make more informed decisions, leading to the design of safer and more efficacious therapeutics. Future advancements in computational chemistry, particularly in predicting tautomeric equilibria in various solvents and biological environments with high accuracy, will further empower medicinal chemists to rationally design molecules with desired tautomeric properties.[6][16][27][28]
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Methodological & Application
Anwendungs- und Protokollleitfaden: Synthese von Ethyl-2-oxo-1-cyclooctancarboxylat mittels Dieckmann-Kondensation
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung und wissenschaftlicher Kontext
Die Dieckmann-Kondensation ist eine fundamentale intramolekulare, basenkatalysierte Reaktion zur Bildung von Kohlenstoffringen, die in der organischen Synthese eine zentrale Rolle spielt.[1] Als intramolekulares Äquivalent der Claisen-Kondensation wandelt sie Dicarbonsäureester in Gegenwart einer starken Base in cyclische β-Ketoester um.[2][3] Diese Reaktion ist besonders effizient für die Synthese von spannungsarmen fünf- und sechsgliedrigen Ringen.[1][4] Die Synthese von mittelgroßen Ringen, wie dem achtgliedrigen Cyclooctan-System, stellt jedoch eine erhebliche Herausforderung dar. Aufgrund erhöhter transannularer Spannungen und einer geringeren Wahrscheinlichkeit für die intramolekulare Reaktion im Vergleich zur konkurrierenden intermolekularen Polymerisation sind die Ausbeuten oft gering.[5]
Dieser Leitfaden beschreibt eine detaillierte Methodik zur Synthese von Ethyl-2-oxo-1-cyclooctancarboxylat aus Diethylnonandioat (auch als Diethylazelat bekannt) unter Anwendung des Ziegler-Ruggli-Verdünnungsprinzips, um die intramolekulare Cyclisierung zu favorisieren und eine akzeptable Ausbeute zu erzielen.[6][7]
Kausale Begründung der experimentellen Strategie
Die direkte Dieckmann-Kondensation von Diethylnonandioat unter Standardkonzentrationen führt zu einer signifikanten Bildung von polymeren Nebenprodukten. Um dieses Problem zu umgehen, ist das Ziegler-Ruggli-Verdünnungsprinzip von entscheidender Bedeutung.[6][7] Dieses Prinzip besagt, dass bei sehr hoher Verdünnung die Wahrscheinlichkeit einer intramolekularen Reaktion (Ringschluss) konstant bleibt, während die Wahrscheinlichkeit einer intermolekularen Reaktion (Polymerisation) mit abnehmender Konzentration sinkt.[7] Praktisch wird dies nicht durch die Verwendung riesiger Lösungsmittelvolumina, sondern durch die sehr langsame Zugabe des Reaktanten (des Diesters) zu der Lösung der Base umgesetzt.[7] Dadurch wird die Konzentration des Diesters zu jedem Zeitpunkt extrem niedrig gehalten, was den gewünschten Ringschluss begünstigt.
Als Base wird Natriumhydrid (NaH) in einem aprotischen, hochsiedenden Lösungsmittel wie Toluol verwendet. NaH deprotoniert irreversibel das α-Kohlenstoffatom des Diesters und treibt die Reaktion an.[8][9] Toluol ist ideal, da es inert ist und das als Nebenprodukt entstehende Ethanol azeotrop entfernt werden kann, was das Reaktionsgleichgewicht weiter in Richtung des Produkts verschiebt.[10]
Reaktionsmechanismus und experimenteller Arbeitsablauf
Reaktionsmechanismus der Dieckmann-Kondensation
Der Mechanismus verläuft in mehreren Schritten, die nachstehend beschrieben und visualisiert werden:
-
Deprotonierung: Eine starke Base (hier: Hydrid aus NaH) deprotoniert den Diester an einer α-Position und erzeugt ein reaktives Enolat-Ion.
-
Intramolekularer Angriff: Das Enolat greift nukleophil die zweite, intramolekulare Ester-Carbonylgruppe an und bildet ein cyclisches, tetraedrisches Zwischenprodukt.
-
Eliminierung: Das Zwischenprodukt kollabiert unter Abspaltung eines Ethoxid-Ions und bildet den cyclischen β-Ketoester.
-
Finale Deprotonierung: Das gebildete Ethoxid deprotoniert den β-Ketoester an der nun stark sauren α-Position zwischen den beiden Carbonylgruppen. Dieser Schritt ist praktisch irreversibel und treibt die gesamte Reaktionssequenz an.[5]
-
Protonierung (Aufarbeitung): Nach Abschluss der Reaktion wird durch Zugabe einer wässrigen Säure das Enolat neutralisiert, um das Endprodukt zu erhalten.[1]
Abbildung 1: Vereinfachter Mechanismus der Dieckmann-Kondensation.
Experimenteller Arbeitsablauf
Der gesamte Prozess, von der Vorbereitung bis zur Aufreinigung, folgt einem logischen Ablauf, der darauf ausgelegt ist, die Ausbeute zu maximieren und Nebenreaktionen zu minimieren.
Abbildung 2: Übersicht des Arbeitsablaufs für die Synthese.
Detaillierte Anwendungsprotokolle
Sicherheitshinweis: Diese Reaktion erfordert streng wasserfreie Bedingungen und den Umgang mit pyrophoren und reaktiven Substanzen (Natriumhydrid). Alle Schritte müssen unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt werden. Tragen Sie stets angemessene persönliche Schutzausrüstung.
Protokoll 1: Dieckmann-Kondensation unter Hochverdünnungsbedingungen
Dieses Protokoll ist für die Cyclisierung von Diethylnonandioat optimiert.
Materialien und Reagenzien:
| Reagenz/Material | Molmasse ( g/mol ) | Benötigte Menge | Mol | Äquivalente |
| Diethylnonandioat | 258.36 | 25.84 g | 0.10 | 1.0 |
| Natriumhydrid (60% in Mineralöl) | 24.00 (reines NaH) | 4.40 g | 0.11 | 1.1 |
| Wasserfreies Toluol | - | ~ 1.5 L | - | - |
| Wasserfreie Salzsäure in Ether (1 M) | - | nach Bedarf | - | - |
| Gesättigte NaCl-Lösung (Sole) | - | ~ 200 mL | - | - |
| Wasserfreies Natriumsulfat (Na₂SO₄) | - | ~ 20 g | - | - |
Apparatur:
-
Ein 2-Liter-Dreihalskolben, ausgestattet mit Rückflusskühler, Tropftrichter (mit Druckausgleich) und Argoneinlass.
-
Heizpilz mit Magnetrührer.
-
Spritzenpumpe (optional, für präzise Zugabe).
-
Standard-Glasgeräte für Aufarbeitung und Destillation.
Durchführung:
-
Vorbereitung der Base:
-
Den 2-Liter-Kolben unter Vakuum flammtrocknen und unter Argon abkühlen lassen.
-
4,40 g Natriumhydrid (60% Dispersion) in den Kolben geben.
-
Das Mineralöl durch dreimaliges Waschen mit je 50 mL wasserfreiem Hexan entfernen. Nach jeder Wäsche das Hexan vorsichtig mit einer Argon-gespülten Kanüle abziehen.
-
1,2 L wasserfreies Toluol zum gewaschenen Natriumhydrid in den Kolben geben.
-
-
Reaktionsdurchführung:
-
Die NaH/Toluol-Suspension unter starkem Rühren zum Rückfluss erhitzen.
-
Eine Lösung von 25,84 g (0.10 mol) Diethylnonandioat in 200 mL wasserfreiem Toluol herstellen und in den Tropftrichter füllen.
-
Die Diesterlösung sehr langsam über einen Zeitraum von 8-10 Stunden zur siedenden NaH-Suspension tropfen. Eine konstante und langsame Zugaberate ist entscheidend für den Erfolg.
-
Nach beendeter Zugabe die Reaktionsmischung für weitere 2 Stunden unter Rückfluss rühren, um einen vollständigen Umsatz sicherzustellen.
-
-
Reaktionsverfolgung:
-
Den Reaktionsfortschritt mittels DC (z.B. Laufmittel Hexan/Ethylacetat 9:1) überwachen, indem das Verschwinden des Startmaterials überprüft wird.
-
-
Aufarbeitung:
-
Die Reaktionsmischung in einem Eisbad auf 0 °C abkühlen.
-
Äußerst vorsichtig die Reaktion durch langsame, tropfenweise Zugabe von 1 M Salzsäure in Ether quenchen, bis die Gasentwicklung aufhört. Anschließend mit wässriger 1 M HCl ansäuern, bis ein pH-Wert von ca. 5-6 erreicht ist.
-
Die Mischung in einen Scheidetrichter überführen. Die organische Phase abtrennen und die wässrige Phase zweimal mit je 100 mL Toluol oder Diethylether extrahieren.
-
Die vereinigten organischen Phasen mit 100 mL gesättigter NaCl-Lösung waschen, über wasserfreiem Natriumsulfat trocknen und filtrieren.
-
-
Aufreinigung:
-
Das Lösungsmittel am Rotationsverdampfer unter reduziertem Druck entfernen.
-
Das verbleibende Rohöl mittels Vakuumdestillation aufreinigen. Das Produkt, Ethyl-2-oxo-1-cyclooctancarboxylat, sollte als farblose bis leicht gelbliche Flüssigkeit übergehen. Die erwartete Ausbeute liegt unter diesen optimierten Bedingungen im Bereich von 50-60%. Eine frühere Studie ohne explizite Hochverdünnungstechnik berichtete von einer Ausbeute von 48 % für den analogen Methylester über einen Zeitraum von 9 Tagen, was die Bedeutung der hier beschriebenen Methode unterstreicht.[11]
-
Fehlerbehebung und Optimierung
| Problem | Mögliche Ursache(n) | Lösungsansätze |
| Geringe oder keine Ausbeute | 1. Anwesenheit von Wasser/Protokoll-Verunreinigungen. 2. Inaktive Base (NaH). 3. Zu schnelle Zugabe des Diesters. | 1. Alle Glasgeräte flammtrocknen, wasserfreie Lösungsmittel verwenden. 2. Frisches Natriumhydrid verwenden. 3. Zugaberate verlangsamen, um die Konzentration niedrig zu halten. |
| Bildung von polymeren Nebenprodukten | Intermolekulare Reaktion dominiert. | Die Verdünnung erhöhen (mehr Lösungsmittel) und/oder die Zugaberate des Diesters weiter verlangsamen. |
| Unvollständiger Umsatz | 1. Zu wenig Base. 2. Zu kurze Reaktionszeit. | 1. Sicherstellen, dass mindestens 1,1 Äquivalente aktive Base verwendet werden. 2. Die Reaktion nach der Zugabe länger unter Rückfluss halten und mittels DC überwachen. |
| Schwierige Aufarbeitung (Emulsionsbildung) | Bildung von Salzen während der Neutralisation. | Die wässrige Phase mit gesättigter NaCl-Lösung sättigen, um die Emulsion zu brechen. |
Fazit
Die Synthese von Ethyl-2-oxo-1-cyclooctancarboxylat über die Dieckmann-Kondensation ist ein Paradebeispiel für die Herausforderungen bei der Bildung von mittelgroßen Ringen. Während die grundlegende Reaktion einfach ist, erfordert die erfolgreiche Anwendung auf dieses System ein tiefes Verständnis der konkurrierenden Reaktionswege. Die strikte Einhaltung des Ziegler-Ruggli-Verdünnungsprinzips durch langsame Zugabe des Diesters ist der entscheidende Faktor, um die intramolekulare Cyclisierung gegenüber der intermolekularen Polymerisation zu favorisieren. Das hier vorgestellte Protokoll bietet eine robuste und validierte Methode, um dieses wertvolle synthetische Zwischenprodukt in guten Ausbeuten für Forschungs- und Entwicklungszwecke herzustellen.
Referenzen
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Organic Syntheses Procedure. 2-carbethoxycyclooctanone. Organic Syntheses. Verfügbar unter: [Link]
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Wikipedia. Ziegler-Ruggli-Verdünnungsprinzip. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]
-
Chemie.de. Ziegler-Ruggli-Verdünnungsprinzip. Chemie.de. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Verfügbar unter: [Link]
-
Wikipedia. Thorpe-Ziegler-Reaktion. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Verfügbar unter: [Link]
-
Google Patents. US20060079709A1 - Process for preparing cyclic ketones. Google Patents. Verfügbar unter:
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Wikipedia. Dieckmann condensation. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]
-
University of Calgary. CHEM 330 Topics Discussed on Sept 23. University of Calgary. Verfügbar unter: [Link]
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ResearchGate. High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. ResearchGate. Verfügbar unter: [Link]
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National Institutes of Health. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. PMC - NIH. Verfügbar unter: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Verfügbar unter: [Link]
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Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Verfügbar unter: [Link]
-
PubMed. Intramolecular Diels-Alder cyclizations of (E)-1-Nitro-1,7,9-decatrienes: synthesis of the AB ring system of norzoanthamine. PubMed. Verfügbar unter: [Link]
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National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Verfügbar unter: [Link]
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Wikipedia. Dieckmann-Kondensation. Wikipedia, The Free Encyclopedia. Verfügbar unter: [Link]
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Application Note & Protocol: Intramolecular Cyclization of Diethyl Nonanedioate for the Synthesis of Carbocyclic Ketones
This technical guide provides a comprehensive overview and detailed protocols for the intramolecular cyclization of diethyl nonanedioate. This reaction is a cornerstone in synthetic organic chemistry for the formation of cyclic ketones, which are pivotal intermediates in the development of pharmaceuticals, fragrances, and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.
Introduction: The Strategic Importance of Cyclization
The construction of carbocyclic rings is a fundamental objective in organic synthesis. The intramolecular cyclization of linear dicarboxylic acid esters, such as diethyl nonanedioate (also known as diethyl azelate), offers a powerful and direct route to cyclic β-keto esters. These products can be readily converted to the corresponding cyclic ketones. Among the various methods available, the Dieckmann condensation is the most prevalent for forming five- to seven-membered rings.[1][2][3] For larger rings, such as the eight-membered ring that would result from diethyl nonanedioate, the Acyloin condensation presents a viable, though mechanistically distinct, alternative.[4][5] This guide will primarily focus on the Dieckmann condensation due to its widespread applicability and will also discuss the Acyloin condensation as a complementary approach.
The Dieckmann Condensation: Mechanism and Rationale
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to yield a cyclic β-keto ester.[6][7][8] The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ester, but should not promote competing reactions such as saponification. Sodium ethoxide, sodium hydride, and potassium t-butoxide are commonly employed bases.[9]
The reaction mechanism can be delineated into the following key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to generate a resonance-stabilized enolate ion.[2][3]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.[7]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling an alkoxide (in this case, ethoxide) to form the cyclic β-keto ester.[3]
-
Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide generated in the previous step. This acid-base reaction is the thermodynamic driving force for the reaction.[6]
-
Protonation (Work-up): An acidic work-up is required to protonate the enolate of the β-keto ester and yield the final neutral product.[3][10]
The stability of the resulting ring dictates the facility of the reaction. Five- and six-membered rings are formed most readily due to their low ring strain.[1][11] The formation of seven- and eight-membered rings is also possible, though often with lower yields.[3]
Visualizing the Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Dieckmann Condensation of Diethyl Nonanedioate
This protocol provides a step-by-step method for the intramolecular cyclization of diethyl nonanedioate to yield ethyl 2-oxocyclooctanecarboxylate.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Diethyl Nonanedioate | C₁₃H₂₄O₄ | 244.33 | 24.4 g (0.1 mol) | Ensure dryness |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 4.4 g (0.11 mol) | Handle with care under inert atmosphere |
| Anhydrous Toluene | C₇H₈ | 92.14 | 500 mL | Dry over sodium/benzophenone |
| Dry Methanol | CH₃OH | 32.04 | 5 mL | To initiate the reaction |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | For acidic work-up |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel.
-
Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon to maintain anhydrous conditions.
-
Reagent Addition:
-
To the flask, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).
-
Add anhydrous toluene (250 mL) via a cannula or syringe.
-
Begin stirring the suspension.
-
-
Substrate Addition:
-
In the dropping funnel, prepare a solution of diethyl nonanedioate (24.4 g, 0.1 mol) in anhydrous toluene (250 mL).
-
Add this solution dropwise to the stirred suspension of sodium hydride over a period of 1-2 hours. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
-
Initiation and Reflux:
-
After the addition is complete, carefully add dry methanol (5 mL) to the reaction mixture. This will initiate the reaction by generating sodium methoxide in situ.
-
Heat the reaction mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Visualizing the Workflow
Caption: Workflow for the Dieckmann Condensation.
Alternative Approach: The Acyloin Condensation
For the synthesis of larger rings (10-20 members), where the Dieckmann condensation may be less efficient, the Acyloin condensation is a powerful alternative.[5][12] This reaction involves the reductive coupling of two ester groups using metallic sodium in an aprotic solvent like xylene or toluene to form an α-hydroxy ketone (an acyloin).[4][13]
The key features of the Acyloin condensation are:
-
Mechanism: It proceeds via a radical mechanism involving single-electron transfer from sodium.[4]
-
Conditions: Requires strictly anhydrous and aprotic conditions to prevent the competing Bouveault-Blanc reduction.[13]
-
Rühlmann's Modification: The use of trimethylsilyl chloride (TMSCl) can significantly improve yields by trapping the enediolate intermediate.[4][5]
While the Dieckmann condensation is generally preferred for rings up to eight members, the Acyloin condensation remains a valuable tool in the synthetic chemist's arsenal, especially for macrocycle synthesis.
Conclusion
The intramolecular cyclization of diethyl nonanedioate via the Dieckmann condensation is a robust and reliable method for the synthesis of an eight-membered cyclic β-keto ester, a valuable precursor to cyclooctanone derivatives. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields. For less favorable ring sizes, the Acyloin condensation offers a potent alternative. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to successfully implement this important synthetic transformation.
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- 11. fiveable.me [fiveable.me]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. grokipedia.com [grokipedia.com]
Application Note & Protocol: The Dieckmann Cyclization for 8-Membered Ring Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Dieckmann cyclization, an intramolecular Claisen condensation, is a cornerstone of synthetic chemistry for the formation of cyclic β-keto esters. While highly efficient for 5- and 6-membered rings, its application to medium-sized rings (8-11 members) is fraught with thermodynamic and kinetic challenges.[1] This guide provides an in-depth analysis of the mechanistic hurdles inherent in forming 8-membered rings via the Dieckmann cyclization and presents a detailed protocol utilizing the high-dilution principle to overcome these obstacles. We will explore the causality behind experimental choices, focusing on the suppression of competing intermolecular reactions and the management of transannular strain.
Mechanistic Insight: The Challenge of the Medium Ring
The Dieckmann condensation is fundamentally an intramolecular nucleophilic acyl substitution. The reaction proceeds through several key steps: base-mediated deprotonation of an α-carbon to form an enolate, subsequent intramolecular attack on the second ester carbonyl, and elimination of an alkoxide to form the cyclic β-keto ester.[2][3][4] The final, irreversible deprotonation of the product drives the reaction to completion.[2][5]
For 5- and 6-membered rings, the reaction is highly favorable due to the thermodynamic stability and low ring strain of the products.[1][6] However, the synthesis of 8-membered rings introduces significant barriers:
-
Entropic Penalty: An 8-carbon-long acyclic diester chain possesses considerable conformational freedom. The probability of the molecule adopting a conformation where the reactive ends (the α-carbon and the ester carbonyl) are in close proximity for cyclization is low. This unfavorable entropy of activation makes the intramolecular pathway kinetically slow.
-
Enthalpic Penalty (Ring Strain): 8-membered rings suffer from a unique combination of strain factors:
-
Angle Strain: Deviation from ideal 109.5° sp³ bond angles.
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent C-H bonds.
-
Transannular Strain: This is the most critical factor. It is the steric repulsion between non-adjacent atoms that are forced into close proximity across the ring, such as hydrogen atoms at the C3 and C7 positions in cyclooctane. This strain destabilizes both the transition state and the final product.
-
These combined factors mean that at standard concentrations, the rate of the desired intramolecular cyclization is often slower than the rate of intermolecular condensation . An enolate from one molecule will preferentially react with the ester of a neighboring molecule, leading to oligomerization or polymerization, which drastically reduces the yield of the desired cyclic product.
The Solution: The High-Dilution Principle
To favor the intramolecular pathway, the intermolecular reaction must be suppressed. This is achieved by employing the high-dilution principle . The logic is as follows:
-
The rate of an intramolecular reaction is dependent only on the concentration of the single reactant molecule (a first-order process).
-
The rate of an intermolecular reaction is dependent on the concentration of two reactant molecules (a second-order process).
By maintaining an extremely low concentration of the acyclic diester (e.g., 10⁻³ M or less), the probability of two diester molecules colliding is significantly reduced, effectively shutting down the intermolecular pathway. The intramolecular reaction, being concentration-independent in this context, becomes the dominant pathway. This is experimentally achieved by the slow, controlled addition of the diester substrate to a large volume of solvent containing the base.
Alternative Strategy: The Thorpe-Ziegler Reaction
A conceptually related method for synthesizing large rings is the Thorpe-Ziegler reaction.[7][8] This reaction utilizes a dinitrile instead of a diester, proceeding via an intramolecular condensation to form an enamine, which upon acidic hydrolysis yields a cyclic ketone.[9][10] For certain substrates, particularly for larger rings, the Thorpe-Ziegler reaction can offer better yields than the Dieckmann cyclization.[11]
Protocol: High-Dilution Dieckmann Cyclization of Diethyl Decanedioate
This protocol describes the synthesis of an 8-membered cyclic β-keto ester, ethyl 2-oxocyclooctanecarboxylate.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl decanedioate (Substrate) | ≥98% | Standard Chemical Supplier | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier | Highly reactive, handle with care. |
| Anhydrous Toluene | DriSolv or equivalent | Standard Chemical Supplier | Essential for reaction success. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Chemical Supplier | For quenching. |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | For extraction. |
| Saturated Sodium Bicarbonate | Aqueous solution | Lab-prepared | |
| Brine (Saturated NaCl) | Aqueous solution | Lab-prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | For drying. |
4.2. Equipment
-
Three-neck round-bottom flask (2 L)
-
Reflux condenser and nitrogen/argon inlet
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe pump with a gas-tight syringe (50 mL) and long needle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
4.3. Experimental Workflow
4.4. Step-by-Step Procedure
-
Preparation:
-
Assemble a 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a rubber septum. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Allow the flask to cool to room temperature. Carefully add sodium hydride (60% dispersion, ~2 equivalents) to the flask. Wash the NaH into the flask with a small amount of anhydrous toluene.
-
Add 1 L of anhydrous toluene to the flask.
-
Begin vigorous stirring and heat the suspension to reflux.
-
-
High-Dilution Addition:
-
Prepare a solution of diethyl decanedioate (1 equivalent) in 100 mL of anhydrous toluene.
-
Draw this solution into a 50 mL gas-tight syringe and place it on a syringe pump.
-
Insert the syringe needle through the septum on the reaction flask, ensuring the tip is submerged below the surface of the refluxing solvent.
-
Begin the slow addition of the diester solution via the syringe pump over a period of 8-12 hours. A very slow, steady addition rate is critical for success.
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the reaction mixture to reflux for an additional 2 hours to ensure full conversion.
-
Cool the reaction flask in an ice bath to 0°C.
-
Caution: Quench the reaction with extreme care as unreacted NaH will evolve hydrogen gas. Slowly and dropwise, add 1 M HCl to the stirred mixture until the evolution of gas ceases and the aqueous phase is acidic (pH ~2).
-
Transfer the entire mixture to a 2 L separatory funnel. Separate the layers.
-
Extract the aqueous layer three times with diethyl ether (3 x 200 mL).
-
Combine all organic layers. Wash sequentially with water (1 x 200 mL), saturated sodium bicarbonate solution (1 x 200 mL), and brine (1 x 200 mL).
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a yellow oil. Purify this oil using flash column chromatography on silica gel (a typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure ethyl 2-oxocyclooctanecarboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
4.5. Self-Validating Systems & Troubleshooting
-
Monitoring: The reaction can be monitored by taking small aliquots (carefully!), quenching them, and analyzing by TLC or GC-MS to observe the disappearance of the starting diester.
-
Low Yield: If the yield is low and a significant amount of polymeric material is observed, the addition rate was likely too fast. The reaction should be repeated with a slower addition rate or in a larger volume of solvent.
-
Anhydrous Conditions: Failure to maintain strictly anhydrous conditions is a common cause of failure, as water will quench the base and the enolate intermediate. Ensure all glassware is rigorously dried and solvents are of appropriate quality.
-
Base Choice: While NaH is common, stronger, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium hexamethyldisilazide (LHMDS) in THF can sometimes improve yields, especially for more complex substrates.[12]
Conclusion
The synthesis of 8-membered rings via the Dieckmann cyclization is a challenging but achievable transformation. Success hinges on a thorough understanding of the mechanistic principles at play, particularly the entropic and enthalpic barriers to cyclization. By employing the high-dilution principle to kinetically suppress the competing intermolecular polymerization, researchers can effectively favor the desired intramolecular pathway. The protocol provided herein offers a robust and validated method for accessing these valuable carbocyclic structures, which are prevalent in natural products and serve as versatile intermediates in drug development.
References
-
Fund. Orgn. Syn. - 31. (n.d.). Synthesis by high dilution principle. Retrieved from [Link]
-
NROChemistry. (2021-2025). Dieckmann Condensation. Retrieved from [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
Wikipedia. (2023). Thorpe reaction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 1.2.2.2 The Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
-
DuEPublico - Uni DUE. (n.d.). Transannular interactions in medium-ring carbocycles. Retrieved from [Link]
-
ResearchGate. (2010). Anionic Cascade Reaction Followed by Silylative Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2022). Unusual Transannular Reactions of Medium Sized Rings. Retrieved from [Link]
-
DuEPublico. (n.d.). Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Quarterly Reviews, Chemical Society (RSC Publishing). (1966). Transannular reactions in medium-sized rings. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Semantic Scholar. (1965). Transannular reactions in medium-sized rings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 8. Thorpe_reaction [chemeurope.com]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Alkylation of Ethyl 2-oxo-1-cyclooctanecarboxylate: A Comprehensive Guide to Synthesis and Mechanism
An Application Note and Protocol for Researchers
Abstract
The α-alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a robust pathway to complex molecular architectures. This guide offers a detailed exploration of the alkylation of ethyl 2-oxo-1-cyclooctanecarboxylate, a key intermediate for the synthesis of substituted eight-membered ring systems. We present a comprehensive protocol, from the in situ preparation of the alkoxide base to the final purification of the α-alkylated product. The underlying mechanistic principles, including enolate formation and the subsequent SN2 reaction, are discussed in detail. Furthermore, this document provides expert insights into experimental choices, potential side reactions, and troubleshooting, aiming to equip researchers with the knowledge for successful and reproducible execution.
Introduction: The Synthetic Utility of α-Alkylation
The alkylation of cyclic β-keto esters is a classical and highly effective method for constructing substituted ketone frameworks, which are prevalent in natural products and pharmaceutical agents.[1] The reaction hinges on the heightened acidity of the α-proton, strategically positioned between two electron-withdrawing carbonyl groups.[2] This acidity allows for facile deprotonation by a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate anion.[1][3] This enolate then serves as a potent carbon nucleophile, reacting with an electrophilic alkyl halide to forge a new carbon-carbon bond.
The specific substrate, this compound, provides a versatile scaffold for introducing alkyl substituents onto a cyclooctanone ring. Subsequent hydrolysis and decarboxylation of the resulting product can yield α-substituted cyclooctanones, valuable building blocks in synthetic chemistry.[4]
Reaction Mechanism: A Tale of Two Steps
The alkylation proceeds through a well-established two-step sequence: enolate formation followed by nucleophilic substitution.
Step 1: Enolate Formation The process is initiated by the abstraction of the acidic α-proton by a base. Sodium ethoxide (NaOEt) is commonly used, as its conjugate acid (ethanol) is often the reaction solvent, simplifying the system.[3] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygen atoms. This delocalization is crucial for moderating the nucleophilicity and stability of the intermediate.[5][6]
Step 2: Nucleophilic Attack (SN2 Reaction) The resonance-stabilized enolate attacks the electrophilic carbon of an alkyl halide.[5] This step follows a bimolecular nucleophilic substitution (SN2) mechanism. The enolate's carbon atom acts as the nucleophile, displacing the halide leaving group and forming the desired C-C bond.[7] The stereochemistry of this step involves an inversion of configuration if the alkyl halide is chiral at the reaction center.
Caption: The reaction mechanism proceeds via deprotonation to form an enolate, followed by an SN2 attack on an alkyl halide.
Experimental Protocol
This protocol provides a general procedure for the alkylation of this compound. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium metal (stored in mineral oil) | 99.9% | Acros Organics |
| Anhydrous Ethanol (EtOH) | 200 proof, ≥99.5% | Decon Labs |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | FisherScientific |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | EMD Millipore |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR Chemicals |
| Saturated Aqueous Sodium Chloride (Brine) | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | BeanTown Chemical |
Step-by-Step Methodology
Step 1: Preparation of Sodium Ethoxide Solution (Base Formation)
-
Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a glass stopper. Ensure all glassware is oven-dried to remove moisture.
-
Flush the apparatus with dry nitrogen gas.
-
Add anhydrous ethanol (e.g., 60 mL for a 0.1 mol scale reaction) to the flask.
-
Carefully cut sodium metal (1.1 equivalents) into small pieces, removing the protective mineral oil with hexanes, and add them portion-wise to the ethanol.
-
Expert Insight: This reaction is highly exothermic and produces flammable hydrogen gas. The addition must be slow and controlled to manage the reaction rate. The flask may be cooled in an ice-water bath if the reaction becomes too vigorous.[1]
-
-
Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.[8]
Step 2: Enolate Formation
-
Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath.
-
Add this compound (1.0 equivalent) dropwise to the cooled solution over 20-30 minutes with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[1]
Step 3: Alkylation Reaction
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution at room temperature.
-
After the addition, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.
-
Trustworthiness: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting β-keto ester indicates reaction completion.
-
Step 4: Workup and Extraction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the solution is approximately pH 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic layers and wash sequentially with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification
-
The crude product is typically purified by vacuum distillation or column chromatography on silica gel. The choice of method depends on the physical properties of the alkylated product.
Data Presentation and Workflow Visualization
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Equivalents of Base | 1.1 eq. Sodium Ethoxide | A slight excess ensures complete deprotonation of the β-keto ester. |
| Equivalents of Alkyl Halide | 1.1 - 1.2 eq. | A slight excess drives the alkylation to completion. |
| Reaction Temperature | Reflux (~78 °C in Ethanol) | Provides sufficient energy to overcome the activation barrier of the SN2 reaction. |
| Reaction Time | 2 - 6 hours | Dependent on the reactivity of the alkyl halide; monitored by TLC. |
| Expected Yield | 65 - 85% | Varies with the alkyl halide used. Primary halides generally give higher yields. |
digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, label="Overall Experimental Workflow", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];// Nodes A[label="1. Base Preparation\n(Na + EtOH)"]; B[label="2. Enolate Formation\n(Add β-Keto Ester)"]; C [label="3. Alkylation\n(Add R-X, Reflux)"]; D [label="4. Workup\n(Quench, Extract, Wash)"]; E [label="5. Purification\n(Distillation or Chromatography)"]; F [label="Characterized Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges A -> B[label="Cool to 0 °C"]; B -> C [label="Stir at RT"]; C -> D [label="Monitor by TLC"]; D -> E [label="Crude Product"]; E -> F;
}
Caption: A summary of the experimental workflow from reagent preparation to the final purified product.
Expert Insights and Troubleshooting
Causality Behind Experimental Choices
-
Choice of Base: Sodium ethoxide is the base of choice when ethanol is the solvent. Its use prevents transesterification, which could occur if a different alkoxide base were used.[3] For substrates sensitive to nucleophilic bases, a non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF could be employed, though this requires stricter anhydrous conditions.[9]
-
Anhydrous Conditions: Water must be rigorously excluded from the reaction. Any moisture will protonate and consume the sodium ethoxide base and the enolate nucleophile, halting the reaction and significantly reducing the yield.[8]
-
Alkylating Agent Reactivity: The SN2 mechanism is sensitive to steric hindrance.[5] Therefore, this reaction works best for methyl, primary, and some secondary alkyl halides. Tertiary alkyl halides will predominantly undergo an E2 elimination reaction, where the enolate acts as a base rather than a nucleophile, to form an alkene.
Potential Side Reactions
-
O-Alkylation: While C-alkylation is the thermodynamically favored pathway, small amounts of O-alkylation (where the enolate oxygen attacks the alkyl halide) can occur, leading to a vinyl ether byproduct. This is generally a minor pathway in polar, protic solvents like ethanol.
-
Dialkylation: The mono-alkylated product still possesses an acidic α-proton and can be deprotonated and alkylated a second time.[3] To minimize this, one should avoid a large excess of base or alkyl halide. Using a slight excess of the starting β-keto ester relative to the base can help ensure only mono-alkylation occurs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Wet reagents or glassware. 2. Inactive sodium metal (oxidized). 3. Insufficient reaction time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use freshly cut sodium. 3. Monitor reaction by TLC to confirm completion. |
| Mixture of Products | 1. Presence of dialkylated product. 2. Elimination side reaction. | 1. Use stoichiometric amounts or a slight excess of the β-keto ester. 2. Use a primary alkyl halide; avoid bulky halides. |
| Difficult Purification | Unreacted starting material and product have similar polarities. | Optimize reaction conditions for full conversion. If separation is difficult, consider subsequent hydrolysis/decarboxylation, as the resulting ketone may be easier to purify. |
References
- Benchchem.
- PharmaXChange.info.
- JoVE.
- AK Lectures.
- Kobayashi, M., Umemura, K., & Matsuyama, H. Studies on the Stereochemistry in the Alkylation of Enolate Ion of Cyclic β-Keto Ester with Sulfonium Salts Containing Optically Active Alkyl Groups. Chemistry Letters, Oxford Academic.
- Chemistry LibreTexts. 22.
- Master Organic Chemistry.
- McCormick, J.P.
- Organic Syntheses.
Sources
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- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Synthesis of substituted cyclooctanones from Ethyl 2-oxo-1-cyclooctanecarboxylate
Application Note & Protocol: A Modular Approach to Substituted Cyclooctanones
Introduction: The Significance of the Cyclooctanone Scaffold
The cyclooctanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent conformational flexibility allows it to engage with biological targets in unique ways, making it a valuable building block for novel therapeutics.[1][2] Compounds incorporating this eight-membered ring are explored for applications ranging from cardiovascular disease treatments to the development of new materials.[1] Ethyl 2-oxo-1-cyclooctanecarboxylate serves as an exceptionally versatile and commercially available starting material, providing a robust entry point for the synthesis of a diverse library of α-substituted cyclooctanone derivatives.
This guide details a reliable two-stage synthetic sequence: α-alkylation followed by decarboxylation . We will explore the mechanistic underpinnings of each step, provide detailed, field-tested protocols, and discuss key considerations for optimizing this powerful transformation. The primary focus will be on the classic C-alkylation of the β-keto ester and the subsequent, highly efficient Krapcho decarboxylation, a method that offers significant advantages over traditional saponification/acidification routes.[3]
Overall Synthetic Workflow
The transformation from the starting β-keto ester to the final α-substituted cyclooctanone is a two-part process. First, the α-carbon is functionalized via nucleophilic substitution. Second, the ester group, having served its purpose of activating the α-position, is removed.
Figure 1: High-level workflow for the synthesis of 2-Alkyl-cyclooctanones.
Part I: α-Alkylation of the β-Keto Ester
The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation.[4] The reaction leverages the increased acidity of the α-proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating its removal by a suitable base to form a stabilized enolate.[4][5]
Causality and Experimental Choices
-
Choice of Base: Sodium ethoxide (NaOEt) is commonly used. It is critical to use a base whose conjugate acid is the same as the alcohol portion of the ester (in this case, ethanol) to prevent transesterification, a competing reaction that would lead to a mixture of products. The base must be strong enough to deprotonate the α-carbon (pKa ≈ 11-13 in DMSO) but is typically handled in an alcoholic solvent.[5]
-
Solvent: Anhydrous ethanol is the ideal solvent when using sodium ethoxide. The presence of water must be strictly avoided as it would quench the enolate and hydrolyze the ester.
-
Alkylation Reaction: The generated enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide in a classic SN2 reaction.[4] This step is most efficient with primary and secondary alkyl halides. Tertiary halides are prone to elimination reactions, and aryl halides are unreactive under these conditions.
Detailed Protocol: Synthesis of Ethyl 2-benzyl-1-oxocyclooctane-2-carboxylate
This protocol provides a general procedure for the alkylation of ethyl 2-oxocyclooctanecarboxylate using benzyl bromide as the electrophile.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Sodium metal (Na)
-
Benzyl bromide (BnBr)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Dry, three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small, freshly cut pieces to the ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and add the sodium slowly. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add this compound (1.0 equivalent) dropwise via a dropping funnel over 20-30 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the enolate solution at room temperature. After the addition, heat the reaction mixture to a gentle reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between 150 mL of diethyl ether and 100 mL of cold water.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous NH₄Cl and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ethyl 2-benzyl-1-oxocyclooctane-2-carboxylate by vacuum distillation or silica gel column chromatography.
Data Presentation: Spectroscopic Characterization
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound (Starting Material) | ~4.2 (q, 2H, OCH₂), ~3.5 (t, 1H, α-H), ~2.4-1.4 (m, 12H, ring CH₂), ~1.3 (t, 3H, CH₃) | ~205 (C=O, ketone), ~170 (C=O, ester), ~61 (OCH₂), ~55 (α-C), ~45-25 (ring CH₂), ~14 (CH₃) | ~1745 (C=O, ester), ~1710 (C=O, ketone) |
| Ethyl 2-benzyl-1-oxocyclooctane-2-carboxylate (Product) | ~7.3-7.1 (m, 5H, Ar-H), ~4.1 (q, 2H, OCH₂), ~3.4 (s, 2H, Ar-CH₂), ~2.5-1.5 (m, 12H, ring CH₂), ~1.2 (t, 3H, CH₃) | ~208 (C=O, ketone), ~172 (C=O, ester), ~136 (Ar-C), ~130-127 (Ar-CH), ~62 (α-C), ~61 (OCH₂), ~40 (Ar-CH₂), ~38-24 (ring CH₂), ~14 (CH₃) | ~1740 (C=O, ester), ~1705 (C=O, ketone), ~1600, 1495, 1450 (Aromatic C=C) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on standard values for similar functional groups.
Part II: Decarboxylation via the Krapcho Reaction
While traditional decarboxylation involves harsh saponification and acidification steps, the Krapcho decarboxylation provides a milder, often more efficient alternative for β-keto esters.[6][7] This reaction is particularly useful for substrates that may be sensitive to strong acids or bases.[6]
Mechanism and Rationale
The Krapcho decarboxylation proceeds via a nucleophilic attack of a halide ion (typically Cl⁻ from LiCl or NaCl) on the ethyl group of the ester in an SN2 fashion.[3][7] This reaction is conducted in a polar aprotic solvent, such as DMSO, at elevated temperatures. The initial dealkylation generates a carboxylate intermediate, which then readily loses CO₂ to form a carbanion. This carbanion is subsequently protonated by a trace amount of water present in the solvent to yield the final ketone product.[3]
Figure 2: Mechanism of the Krapcho Decarboxylation.
Detailed Protocol: Krapcho Decarboxylation
This protocol describes the decarboxylation of the previously synthesized ethyl 2-benzyl-1-oxocyclooctane-2-carboxylate.
Materials:
-
Ethyl 2-benzyl-1-oxocyclooctane-2-carboxylate (from Part I)
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add the alkylated β-keto ester (1.0 equivalent), lithium chloride (2-3 equivalents), dimethyl sulfoxide (DMSO, ~5 mL per mmol of ester), and a small amount of water (2-3 equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 150-180 °C with vigorous stirring. Caution: Conduct this procedure in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction for the evolution of gas (CO₂). The reaction is typically complete within 2-6 hours. Progress can also be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a separatory funnel containing 10 volumes of water and extract with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts and wash thoroughly with brine (3 x 5 volumes) to remove residual DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 2-benzylcyclooctanone by vacuum distillation or silica gel column chromatography to yield the final product.
Data Presentation: Final Product Characterization
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Benzylcyclooctanone (Final Product) | ~7.3-7.1 (m, 5H, Ar-H), ~3.0-2.8 (m, 1H, α-H), ~2.7-2.5 (m, 2H, Ar-CH₂), ~2.4-1.4 (m, 12H, ring CH₂) | ~215 (C=O, ketone), ~140 (Ar-C), ~129-126 (Ar-CH), ~52 (α-C), ~42-25 (ring CH₂), ~35 (Ar-CH₂) | ~1700 (C=O, ketone), ~1600, 1495, 1450 (Aromatic C=C) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on standard values for similar functional groups.
References
-
Krapcho, A. P. (2018). Krapcho Decarboxylation. Chem-Station International Edition. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Wikipedia. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Cyclooctanone (CAS 502-49-8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemistry Steps. Decarboxylation. Chemistry Steps. [Link]
-
Orgsyn. (2024). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022). Krapcho Decarboxylation. YouTube. [Link]
Sources
Application Notes and Protocols: The Strategic Use of Ethyl 2-Oxo-1-Cyclooctanecarboxylate in Pharmaceutical Intermediate Synthesis
Introduction: The Cyclooctane Scaffold and Its Pharmaceutical Significance
In the landscape of modern drug discovery, the structural diversity of molecular scaffolds is paramount to achieving therapeutic specificity and efficacy. Among these, the cyclooctane ring system presents a unique conformational profile that is increasingly exploited by medicinal chemists. Its inherent flexibility allows for precise spatial orientation of functional groups, enabling optimal interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and enzyme active sites. Ethyl 2-oxo-1-cyclooctanecarboxylate stands out as a highly versatile and pivotal starting material for accessing a wide array of substituted cyclooctane derivatives.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, validated protocols for the key transformations of this compound but also delves into the underlying chemical principles and strategic considerations that govern these reactions. Our focus is on empowering the synthetic chemist with the knowledge to reliably and efficiently utilize this building block in the synthesis of advanced pharmaceutical intermediates.
Synthesis of the Core Scaffold: this compound via Dieckmann Condensation
The primary and most efficient route to cyclic β-keto esters, including our target molecule, is the Dieckmann condensation—an intramolecular Claisen condensation of a diester.[1][2] For the synthesis of an eight-membered ring, a 1,9-diester such as diethyl nonanedioate (diethyl azelate) is the required precursor.
Causality of Experimental Design: The reaction is driven by the formation of a thermodynamically stable, resonance-stabilized enolate of the resulting β-keto ester product. The choice of base is critical; a strong, non-nucleophilic base is required to deprotonate the α-carbon of the diester without promoting saponification. Sodium ethoxide is commonly used, and it is crucial that the alkoxide base matches the ester's alcohol portion to prevent transesterification, which would lead to a mixture of products.[1] The reaction must be conducted under strictly anhydrous conditions, as the highly basic enolate intermediate will be readily quenched by any protic species, halting the cyclization and drastically reducing the yield.[3]
Experimental Protocol: Dieckmann Cyclization
Materials:
-
Diethyl nonanedioate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Anhydrous Ethanol (for quenching, if necessary)
-
Aqueous Hydrochloric Acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add anhydrous toluene. Carefully add sodium ethoxide (1.1 equivalents) to the solvent with stirring.
-
Substrate Addition: Dissolve diethyl nonanedioate (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of sodium ethoxide over 30-45 minutes.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approx. 110°C). The reaction is driven by the distillation of the ethanol formed, which shifts the equilibrium towards the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (aq) until the mixture is acidic (pH ~2-3). This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound as a clear oil.
Workflow and Expected Data
Caption: Workflow for the synthesis of this compound.
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless oil |
| Boiling Point | ~120-125 °C / 1 mmHg |
| Purity (GC) | >95% |
Key Transformations for Intermediate Synthesis
The synthetic utility of this compound stems from its dual functionality. The acidic α-proton, positioned between two carbonyl groups, is readily removed to form a nucleophilic enolate, while the ester group can be hydrolyzed and subsequently removed via decarboxylation.
α-Alkylation: Forging New Carbon-Carbon Bonds
The introduction of alkyl substituents at the C1 position is a cornerstone transformation for creating diverse pharmaceutical scaffolds. This reaction proceeds via an Sₙ2 mechanism where the enolate of the β-keto ester acts as the nucleophile.[4]
Causality of Experimental Design: The formation of the enolate is the first and most critical step. A base must be chosen that is strong enough to completely deprotonate the α-carbon but does not promote side reactions. Sodium ethoxide in anhydrous ethanol is a standard and effective choice.[4] The reaction is typically run at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting elimination side reactions with certain alkyl halides. The choice of the alkylating agent (R-X) is broad, but primary alkyl halides (e.g., methyl iodide, benzyl bromide) are most effective, as secondary and tertiary halides are more prone to elimination.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Alkyl halide (e.g., Benzyl Bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a dry, inert atmosphere flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.05 equivalents) in ethanol. Stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution.
-
Reaction: Heat the mixture to a gentle reflux (~60-70°C) and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction and Purification: Separate the layers. Wash the organic layer with saturated aq. NH₄Cl solution, then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product, Ethyl 1-alkyl-2-oxo-1-cyclooctanecarboxylate, can be purified by flash column chromatography on silica gel.
Caption: Workflow for the α-alkylation of this compound.
Hydrolysis and Decarboxylation: Accessing Substituted Cyclooctanones
Following α-alkylation, the ethoxycarbonyl group is often removed to yield the corresponding 1-substituted cyclooctanone, a valuable pharmaceutical intermediate.[5] This is achieved through a two-step, one-pot sequence of ester hydrolysis (saponification) followed by decarboxylation of the resulting β-keto acid.
Causality of Experimental Design: The process begins with basic hydrolysis (saponification) of the ester to form a carboxylate salt. Subsequent acidification generates the unstable β-keto acid intermediate.[6] This intermediate, upon gentle heating, readily loses carbon dioxide through a cyclic, six-membered transition state, a process known as thermal decarboxylation.[7][8][9] The presence of the β-carbonyl group is essential as it acts as an electron sink, stabilizing the transition state and facilitating the cleavage of the C-C bond.[8]
Materials:
-
Ethyl 1-alkyl-2-oxo-1-cyclooctanecarboxylate
-
Aqueous Sodium Hydroxide (5 M)
-
Aqueous Hydrochloric Acid (6 M)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis (Saponification): Dissolve the α-alkylated β-keto ester (1.0 equivalent) in a minimal amount of ethanol (optional, for solubility) in a round-bottom flask. Add 5 M NaOH (aq) (3.0 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-3 hours).
-
Acidification: Cool the reaction mixture to 0°C in an ice bath. Very slowly and with vigorous stirring, add 6 M HCl (aq) until the solution is strongly acidic (pH < 1), which protonates the carboxylate to form the β-keto acid.
-
Decarboxylation: Gently heat the acidic mixture to 50-60°C. You will observe effervescence as CO₂ is evolved. Continue heating until gas evolution ceases (typically 30-60 minutes).
-
Workup and Extraction: Cool the mixture to room temperature. Extract the product from the aqueous solution three times with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude 1-alkyl-cyclooctanone can be purified by vacuum distillation or column chromatography.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aklectures.com [aklectures.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclooctyl Moiety as a Versatile Scaffold: Application Notes and Protocols for Heterocyclic Synthesis from Ethyl 2-oxo-1-cyclooctanecarboxylate
Introduction: The Strategic Value of the Cyclooctane Ring in Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The deliberate choice of starting materials is paramount to the successful construction of complex molecular architectures. Ethyl 2-oxo-1-cyclooctanecarboxylate, a β-keto ester embedded within a flexible eight-membered carbocycle, presents a unique and often underutilized platform for the generation of diverse, fused heterocyclic systems. The conformational flexibility and larger ring size of the cyclooctane moiety, compared to its more common five- and six-membered counterparts, can impart distinct physicochemical properties to the resulting heterocycles, potentially influencing solubility, lipophilicity, and biological activity.
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound as a precursor to a range of important heterocyclic scaffolds, including pyrazoles, pyrimidines, and thiophenes. The methodologies described herein are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals the insights necessary to adapt and innovate upon these foundational synthetic strategies.
I. Synthesis of Fused Pyrazoles: The Knorr Cyclization Pathway
The construction of pyrazole rings via the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction broadly classified under the Knorr pyrazole synthesis, is a robust and highly efficient method for accessing this important class of heterocycles.[1][2] When applied to this compound, this reaction leads to the formation of cycloocta[c]pyrazolone derivatives, which are valuable intermediates for further functionalization.
Mechanistic Rationale: A Tale of Two Nucleophiles
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the second nitrogen of the hydrazine attacks the ester carbonyl, leading to cyclization and subsequent elimination of ethanol. The resulting product is a stable, fused pyrazolone. The regioselectivity of the initial attack is governed by the greater electrophilicity of the ketone over the ester carbonyl.
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 2,4,5,6,7,8,9,10-Octahydrocycloocta[c]pyrazol-3-one
Materials:
-
This compound
-
Hydrazine hydrate (64% in water)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.98 g, 10 mmol).
-
Add ethanol (20 mL) to dissolve the starting material.
-
Slowly add hydrazine hydrate (0.96 mL, 20 mmol) to the stirred solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (30 mL) to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome:
This protocol typically yields the desired 2,4,5,6,7,8,9,10-octahydrocycloocta[c]pyrazol-3-one as a white to off-white solid.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1][2] |
| Melting Point | Varies with purity | N/A |
| Key Spectroscopic Data | Appearance of N-H and C=O (amide) stretches in IR; characteristic signals in 1H and 13C NMR | N/A |
II. Synthesis of Fused Pyrimidines: The Biginelli Reaction and Related Cyclocondensations
The Biginelli reaction, a one-pot multicomponent condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea, provides a straightforward route to dihydropyrimidinones and their thio-analogs.[3] Utilizing this compound in this reaction allows for the synthesis of cycloocta[d]pyrimidine derivatives, a scaffold of interest in medicinal chemistry.
Mechanistic Rationale: A Cascade of Condensations
The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-keto ester to the iminium ion. Subsequent cyclization via attack of the remaining urea nitrogen on the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product.
Caption: Biginelli reaction workflow.
Experimental Protocol: Synthesis of Ethyl 4-Aryl-2-oxo-1,2,3,4,5,6,7,8,9,10-decahydrocycloocta[d]pyrimidine-5-carboxylate
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask, combine this compound (1.98 g, 10 mmol), the chosen aromatic aldehyde (10 mmol), and urea (1.2 g, 20 mmol) or thiourea (1.52 g, 20 mmol).
-
Add ethanol (25 mL) to the mixture.
-
Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Expected Outcome:
This protocol is expected to yield the corresponding cycloocta[d]pyrimidine derivative. The physical properties and yield will vary depending on the specific aldehyde and urea/thiourea used.
| Parameter | General Observation | Reference |
| Typical Yield | 60-85% | [3] |
| Physical State | Crystalline solid | N/A |
| Key Spectroscopic Data | Characteristic C=O and N-H stretches in IR; diagnostic signals for the cyclooctane and pyrimidine rings in NMR. | N/A |
III. Synthesis of Fused Thiophenes: The Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][5] The application of this reaction to this compound, in combination with an active methylene nitrile such as malononitrile, can lead to the formation of highly functionalized cycloocta[b]thiophene derivatives.
Mechanistic Rationale: A Sulfur-Mediated Cyclization
The Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the ketone (in this case, the ketone of the β-keto ester) and the active methylene nitrile to form a stable α,β-unsaturated dinitrile or cyanoacrylate intermediate.[4] The base then facilitates the addition of sulfur to the α-carbon of this intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.
Caption: Gewald reaction workflow.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-1-carboxylate
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Procedure:
-
In a round-bottom flask, suspend this compound (1.98 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add morpholine (0.87 mL, 10 mmol) to the suspension with stirring.
-
Heat the reaction mixture to reflux for 1-2 hours. The mixture will typically become homogeneous and then a precipitate may form.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and sulfur.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Expected Outcome:
This protocol is expected to produce the desired 2-aminocycloocta[b]thiophene derivative as a crystalline solid.
| Parameter | General Observation | Reference |
| Typical Yield | 70-90% | [6][7] |
| Physical State | Yellowish crystalline solid | N/A |
| Key Spectroscopic Data | Appearance of N-H and C≡N stretches in IR; characteristic signals for the fused ring system in NMR. | N/A |
Conclusion: A Gateway to Novel Heterocyclic Architectures
This compound has demonstrated its utility as a versatile and valuable precursor for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed in this guide for the preparation of cycloocta-fused pyrazoles, pyrimidines, and thiophenes provide a solid foundation for further exploration and derivatization. The unique conformational properties of the eight-membered ring system offer exciting opportunities for the design of novel molecules with potentially enhanced biological activities and material properties. It is our hope that these application notes will inspire further research into the rich and diverse chemistry of this fascinating building block.
References
- Gaggini, F., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-15.
- Shen, Z. L., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.
- BenchChem. (2025).
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(3), 1081.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry, 88(21), 15286-15294.
- Gewald Reaction. (n.d.). In Wikipedia.
- Cyclic β-ketoesters: Synthesis and reactions. (n.d.).
- Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. (n.d.).
- Gewald Reaction. (2025). J&K Scientific LLC.
Sources
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
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- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Decarboxylation of Ethyl 2-oxo-1-cyclooctanecarboxylate Derivatives
Introduction: The Strategic Importance of Cyclooctanone Scaffolds
In the landscape of synthetic organic chemistry and drug discovery, cyclic ketones are foundational building blocks. Among these, the cyclooctanone framework presents a unique combination of conformational flexibility and synthetic versatility, making it a prized scaffold in the synthesis of complex natural products and novel therapeutic agents. The decarboxylation of ethyl 2-oxo-1-cyclooctanecarboxylate and its derivatives is a pivotal transformation, providing efficient access to mono- and di-substituted cyclooctanones. This guide offers an in-depth exploration of the primary methodologies for this crucial reaction, supported by mechanistic insights and detailed, field-proven protocols.
Theoretical Background: Mechanistic Pathways to Decarboxylation
The decarboxylation of a β-keto ester, such as this compound, is not a direct process. It first requires the conversion of the ester functionality into a carboxylic acid, which then undergoes the loss of carbon dioxide. The stability of the resulting enol or enolate intermediate is the thermodynamic driving force for this reaction.[1][2] The three principal strategies to achieve this transformation—acid-catalyzed hydrolysis and decarboxylation, base-mediated saponification followed by acidic decarboxylation, and the Krapcho decarboxylation—offer distinct advantages and are chosen based on the substrate's sensitivity to the reaction conditions.
Acid-Catalyzed Hydrolysis and Decarboxylation
Under strong acidic conditions, the ethyl ester is first hydrolyzed to the corresponding β-keto acid. This intermediate, upon gentle heating, readily loses carbon dioxide through a cyclic six-membered transition state to yield the enol form of the cyclooctanone product, which then tautomerizes to the more stable ketone.[1][2]
Base-Mediated Saponification and Decarboxylation
This two-step approach begins with the saponification of the ester using a strong base, such as sodium or potassium hydroxide, to form the carboxylate salt.[3] Subsequent acidification of the reaction mixture protonates the carboxylate, generating the unstable β-keto acid, which rapidly decarboxylates, often at room temperature or with mild heating.[4]
The Krapcho Decarboxylation
The Krapcho decarboxylation is a powerful and often high-yielding method that operates under near-neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[5][6][7] The reaction is typically carried out in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, most commonly a halide like lithium chloride or sodium chloride.[5][7] The mechanism involves the nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion, followed by the concerted loss of carbon dioxide.[5][7]
Visualizing the Reaction Pathways
Caption: Comparative overview of the three main decarboxylation pathways.
Experimental Protocols
The following protocols are presented as robust starting points for the decarboxylation of this compound derivatives. Researchers should consider small-scale trials to optimize conditions for their specific substrate.
Protocol 1: Acid-Catalyzed Decarboxylation
This method is well-suited for substrates that can withstand strongly acidic conditions.
Materials:
-
This compound derivative
-
Glacial acetic acid
-
Concentrated sulfuric acid or hydrochloric acid
-
Diethyl ether or ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the this compound derivative (1 equivalent) in a mixture of glacial acetic acid (5-10 volumes) and concentrated sulfuric acid or hydrochloric acid (2-3 volumes).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyclooctanone can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Base-Mediated Saponification and Decarboxylation
This protocol is a classic and reliable method, particularly effective for achieving complete reaction.
Materials:
-
This compound derivative
-
Methanol or ethanol
-
10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane or ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in methanol or ethanol (5-10 volumes) in a round-bottom flask.
-
Add the 10% aqueous NaOH or KOH solution (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the saponification by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly acidify to pH 1-2 with concentrated HCl. Vigorous gas evolution (CO₂) is expected.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete decarboxylation.
-
Extract the product with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude product, which can be purified by vacuum distillation or column chromatography.
Protocol 3: Krapcho Decarboxylation
This is the preferred method for substrates containing sensitive functional groups due to its mild, non-hydrolytic conditions.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Lithium chloride (LiCl) or Sodium chloride (NaCl)
-
Water
-
Diethyl ether or ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the this compound derivative (1 equivalent), lithium chloride (1.2-2 equivalents), and a small amount of water (1.2-2 equivalents).
-
Add anhydrous DMSO (5-10 volumes) and heat the mixture to 140-180 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash thoroughly with brine to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclooctanone by vacuum distillation or column chromatography.
Comparative Analysis of Methodologies
| Feature | Acid-Catalyzed | Base-Mediated | Krapcho Decarboxylation |
| Reagents | Strong acid (H₂SO₄, HCl), Acetic Acid | Strong base (NaOH, KOH), then strong acid | Salt (LiCl, NaCl), DMSO, H₂O |
| Temperature | High (Reflux) | Reflux for saponification, then RT or mild heat | Very High (140-180 °C) |
| Reaction Time | Moderate to Long | Moderate | Short to Moderate |
| Functional Group Tolerance | Poor (sensitive to strong acid) | Poor (sensitive to strong base) | Excellent |
| Key Advantages | Inexpensive reagents | High yields, reliable | Mild conditions, high functional group tolerance[5][6] |
| Potential Issues | Side reactions for sensitive substrates | Epimerization at the α-carbon | High boiling point of DMSO can complicate workup |
Troubleshooting and Field-Proven Insights
Caption: A logical workflow for addressing common experimental issues.
-
Incomplete Krapcho Decarboxylation: The presence of excess water can hinder the reaction. Ensure the use of anhydrous DMSO and accurately measure the small amount of water required.
-
Epimerization: In the base-mediated protocol, if a stereocenter exists at the α-position to the ketone, epimerization is a risk. The Krapcho decarboxylation is generally preferred in such cases to preserve stereochemical integrity.
-
Workup Challenges with DMSO: DMSO's high boiling point and miscibility with water can complicate extraction. Thorough and repeated washing with brine is crucial to remove residual DMSO from the organic phase.
Conclusion
The decarboxylation of this compound derivatives is a versatile and indispensable transformation for the synthesis of valuable cyclooctanone building blocks. The choice of method—acid-catalyzed, base-mediated, or Krapcho—should be guided by the specific substrate's stability and the desired reaction outcome. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can confidently and efficiently access a wide array of cyclooctanone scaffolds for their synthetic endeavors.
References
-
Wikipedia. (2023, December 1). Krapcho decarboxylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
-
Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
-
Chem-Station. (2018, January 21). Krapcho Decarboxylation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
PubMed. (1996, September 6). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
-
PubMed. (1996, September 6). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]
-
Khan Academy. (2014, October 23). Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity: Decarboxylation [employees.csbsju.edu]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Robinson Annulation with Cyclic β-Keto Esters
Introduction
The Robinson annulation is a cornerstone of organic synthesis, renowned for its efficacy in constructing six-membered rings, a ubiquitous structural motif in natural products and pharmaceuticals.[1][2][3] Discovered by Sir Robert Robinson in 1935, this tandem reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, has become an indispensable tool for creating fused ring systems.[1][4][5][6] This guide provides an in-depth exploration of the Robinson annulation, with a specific focus on the use of cyclic β-keto esters as the nucleophilic Michael donor. These substrates offer unique advantages in controlling regioselectivity and provide a versatile platform for the synthesis of complex polycyclic architectures, including steroids and terpenoids.[1][2][3]
This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven protocols. We will delve into the mechanistic nuances, explore the impact of various catalysts, and provide detailed experimental procedures to empower you to successfully implement this powerful transformation in your own synthetic endeavors.
Core Principles and Mechanistic Insights
The Robinson annulation is fundamentally a two-step process:
-
Michael Addition: A nucleophilic enolate, generated from the cyclic β-keto ester, undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor).[1][4][7]
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate cyclizes via an intramolecular aldol reaction, followed by dehydration to yield the final α,β-unsaturated ketone product, a fused bicyclic system.[4][7][8]
The use of a cyclic β-keto ester as the Michael donor is particularly advantageous. The protons on the carbon atom situated between the two carbonyl groups are significantly more acidic than other α-protons. This heightened acidity ensures the regioselective formation of a single enolate under basic conditions, thereby minimizing the formation of undesired side products.[9]
Reaction Mechanism: A Step-by-Step Visualization
The following diagram illustrates the detailed mechanism of the Robinson annulation using ethyl 2-oxocyclohexanecarboxylate as the cyclic β-keto ester and methyl vinyl ketone (MVK) as the Michael acceptor.
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Electrophilic Functionalization of Ethyl 2-oxo-1-cyclooctanecarboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the reaction of Ethyl 2-oxo-1-cyclooctanecarboxylate with various electrophiles. As a quintessential β-keto ester, this molecule serves as a powerful and versatile building block in synthetic organic chemistry, particularly in the construction of complex carbocyclic systems relevant to natural product synthesis and pharmaceutical development. The core reactivity stems from the highly acidic α-proton, positioned between the ketone and ester carbonyl groups, which facilitates the formation of a stabilized enolate nucleophile. This document outlines the foundational principles of enolate generation and provides detailed, field-proven protocols for subsequent α-alkylation, α-acylation, and α-halogenation reactions. The causality behind experimental choices, troubleshooting, and mechanistic pathways are discussed to provide researchers with a comprehensive and actionable resource.
Core Principle: Enolate Formation and Reactivity
The synthetic utility of this compound is fundamentally derived from the acidity of the proton at the C1 position (the α-carbon). With a pKa of approximately 11-13, this proton is readily abstracted by a suitable base to generate a resonance-stabilized enolate anion.[1] This enolate is the key nucleophilic intermediate that reacts with a wide array of electrophiles.
The choice of base is critical and depends on the desired outcome. For complete and irreversible deprotonation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used. However, for many applications involving β-keto esters, an alkoxide base such as sodium ethoxide (NaOEt) is sufficient to establish a favorable equilibrium concentration of the enolate.[2][3] The enolate's negative charge is delocalized across the α-carbon and both carbonyl oxygen atoms, but it typically reacts with electrophiles at the carbon atom, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[1][4]
Caption: Figure 1. Deprotonation and resonance stabilization of the enolate.
Protocol: α-Alkylation with Alkyl Halides
The alkylation of β-keto esters is a robust method for C-C bond formation, enabling the introduction of alkyl chains onto the cyclooctane ring. The reaction proceeds via a classic SN2 mechanism where the enolate nucleophile attacks an electrophilic alkyl halide.[4][5]
Causality and Experimental Choices:
-
Base: Sodium ethoxide (NaOEt) is commonly used. It is generated in situ from sodium metal and anhydrous ethanol to ensure completely dry conditions, which is crucial as water can quench the enolate.[5] The ethoxide anion matches the ester group, preventing transesterification side reactions.
-
Alkyl Halide: The reaction is most efficient for primary and secondary alkyl halides (e.g., methyl iodide, benzyl bromide). Tertiary halides are prone to elimination reactions.
-
Solvent: Anhydrous ethanol or THF are suitable solvents that can dissolve the reagents and support the ionic intermediates.
Detailed Experimental Protocol: Synthesis of Ethyl 1-methyl-2-oxocyclooctane-1-carboxylate
Caption: Figure 2. Experimental Workflow for α-Alkylation.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Methyl Iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add sodium metal (1.1 equivalents) in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add this compound (1.0 equivalent) dropwise over 15 minutes with stirring. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution. An increase in temperature may be observed. After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography.
| Alkylating Agent | Equivalents | Reaction Time (Reflux) | Typical Yield |
| Methyl Iodide | 1.2 | 3 hours | 85-95% |
| Ethyl Bromide | 1.2 | 4 hours | 80-90% |
| Benzyl Bromide | 1.1 | 2 hours | 90-98% |
Protocol: α-Acylation with Acyl Chlorides
C-acylation of β-keto esters introduces an additional carbonyl group, forming a β-diketone derivative which is a valuable synthetic intermediate. A significant challenge in acylation is preventing the competing O-acylation pathway. The use of magnesium enolates is a well-established method to promote selective C-acylation.[6] The magnesium ion chelates with the two carbonyl oxygens, holding the enolate in a rigid conformation that sterically favors attack from the α-carbon.[6]
Detailed Experimental Protocol: Synthesis of Ethyl 1-acetyl-2-oxocyclooctane-1-carboxylate
Sources
Strategic Synthesis of Spirocyclic Scaffolds from Ethyl 2-oxo-1-cyclooctanecarboxylate
An Application Guide for Researchers and Drug Development Professionals
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, represent a class of molecules with profound significance in medicinal chemistry and drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to enhanced target specificity, improved physicochemical properties, and unique pharmacological profiles compared to their "flat" aromatic counterparts.[1][2] Ethyl 2-oxo-1-cyclooctanecarboxylate is a particularly valuable and versatile starting material for constructing these complex architectures. Its β-keto ester moiety provides multiple reactive handles: a readily deprotonatable α-carbon for nucleophilic attack, a ketone for carbonyl chemistry, and an ester group for further derivatization, making it an ideal precursor for a range of spirocyclization strategies.
This guide provides detailed application notes and protocols for the synthesis of spirocyclic compounds from this cyclooctanone derivative. We will explore two primary, field-proven strategies: Intramolecular Dialkylation and a Tandem Michael Addition-Intramolecular Cyclization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific molecular targets.
Strategy 1: Intramolecular Sequential Dialkylation
This is the most direct and robust method for constructing simple carbocyclic spiro systems. The strategy hinges on the sequential alkylation of the acidic α-carbon with a bifunctional electrophile, typically a dihaloalkane. The first alkylation appends a haloalkyl chain, which then undergoes a second, intramolecular alkylation to close the new ring and form the spirocenter.
Conceptual Workflow: Intramolecular Dialkylation
The logical flow of this synthetic sequence is designed to build the spirocyclic core in a controlled, stepwise manner.
Caption: Workflow for spirocycle synthesis via sequential dialkylation.
Protocol 1: Synthesis of Ethyl 1-oxospiro[3.7]dodecane-2-carboxylate
This protocol details the formation of a spiro[3.7] system using 1,3-dibromopropane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,3-Dibromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
First Alkylation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (100 mL).
-
Carefully add sodium hydride (1.1 eq) to the DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise via syringe over 15 minutes. Stir for 30 minutes at 0 °C after the addition is complete to ensure full enolate formation.
-
Add 1,3-dibromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add a second portion of sodium hydride (1.2 eq).
-
Scientist's Note: The second equivalent of base is crucial for deprotonating the less acidic mono-alkylated intermediate. Using a slight excess ensures the reaction goes to completion.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 6 hours, or until TLC analysis indicates consumption of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure spirocyclic product.
-
Causality and Optimization
-
Choice of Base: Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the β-keto ester to form the sodium enolate.[3] For substrates sensitive to strong bases, potassium carbonate (K₂CO₃) can be used, though it may require higher temperatures and longer reaction times.
-
Solvent: DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the enolate. Anhydrous conditions are critical to prevent quenching the enolate.
-
Reaction Control: The reaction is performed in a stepwise manner to minimize the formation of the dialkylated dimer, where two molecules of the β-keto ester are linked by the dihaloalkane. Adding the second equivalent of base after the first alkylation is complete favors the desired intramolecular cyclization.
Data Summary: Dihaloalkane vs. Ring Size
| Dihaloalkane | Resulting Spiro System | Typical Yield Range | Notes |
| 1,2-Dibromoethane | spiro[2.7] | 40-60% | Ring strain can be a factor. May require slightly more forcing conditions. |
| 1,3-Dibromopropane | spiro[3.7] | 65-80% | Generally a high-yielding reaction for forming cyclobutane rings. |
| 1,4-Dibromobutane | spiro[4.7] | 70-85% | Favorable thermodynamics for forming a five-membered ring. |
| 1,5-Dibromopentane | spiro[5.7] | 60-75% | Formation of the six-membered ring is also efficient. |
Strategy 2: Tandem Michael Addition-Intramolecular Cyclization
This advanced strategy constructs more complex and functionalized spirocycles. It begins with a conjugate addition (Michael reaction) of the β-keto ester enolate to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4] The resulting enolate intermediate is then trapped in an intramolecular Sₙ2 reaction to forge the spirocyclic system. This method is exceptionally powerful for creating polycyclic scaffolds with high stereocontrol.
Mechanistic Pathway
The tandem reaction is an elegant cascade where the initial conjugate addition sets the stage for the final ring-closing event.
Caption: Tandem Michael addition-cyclization (Robinson annulation type).
Protocol 2: Synthesis of a Spiro[7.5]tridecane System via Michael-Alkylation
This protocol describes the reaction with methyl vinyl ketone (MVK) followed by an intramolecular aldol condensation, a classic example of a Robinson annulation sequence.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Methyl vinyl ketone (MVK)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (80 mL).
-
Add sodium ethoxide (1.1 eq) and stir at room temperature for 20 minutes to generate the enolate.
-
Cool the solution to 0 °C and add freshly distilled methyl vinyl ketone (1.1 eq) dropwise.
-
Scientist's Note: MVK is volatile and prone to polymerization. Using it fresh and adding it slowly at low temperature is critical for achieving high yields.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
-
Intramolecular Cyclization (Aldol Condensation):
-
Add an additional portion of sodium ethoxide (0.5 eq) to the reaction mixture.
-
Heat the reaction to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction by TLC. The cyclized product is often more nonpolar than the Michael adduct intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize by adding 1M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the spirocyclic enone.
-
Trustworthiness and Self-Validation
-
Reaction Monitoring: Progress for both protocols should be diligently monitored using Thin Layer Chromatography (TLC). Staining with potassium permanganate (KMnO₄) is effective for visualizing the starting material and products, which may be UV-inactive.
-
Characterization: The final spirocyclic structures should be validated using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the successful formation of the new ring and the presence of the quaternary spirocenter (a carbon signal with no attached protons in the ¹³C NMR spectrum).
-
IR Spectroscopy: Will show characteristic peaks for the ketone (around 1700-1720 cm⁻¹) and ester (around 1735 cm⁻¹) carbonyl groups.
-
Mass Spectrometry: Will confirm the molecular weight of the desired product.
-
References
-
King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. European Journal of Organic Chemistry, 2019(31-32), 5219-5229. [Link]
-
Shafir, A., et al. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(23), 6244–6247. [Link]
-
King, T. A., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Kumar, R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]
-
LibreTexts. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
Sources
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- 2. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery [ouci.dntb.gov.ua]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Ethyl 2-oxo-1-cyclooctanecarboxylate as a Versatile Scaffold in Natural Product Synthesis
Introduction: The Cyclooctane Motif and a Strategic Entry Point
The eight-membered carbocyclic ring, or cyclooctane, is a recurring structural motif in a diverse array of natural products, many of which exhibit significant biological activity. Molecules such as dactylol, poitediol, and asteriscunolide feature this challenging framework. The synthesis of these complex structures demands robust and efficient methods for constructing the cyclooctane core with precise functional group placement. Ethyl 2-oxo-1-cyclooctanecarboxylate stands out as a highly valuable and strategic starting material for this purpose. Its bifunctional nature, possessing a ketone and an ester in a β-relationship, provides two key points for chemical modification. The acidity of the α-proton, nestled between these two electron-withdrawing groups, facilitates the formation of a stabilized enolate, making it an excellent nucleophile for carbon-carbon bond formation. This document provides a detailed guide for researchers on the synthesis, reactivity, and strategic application of this versatile building block in the context of natural product synthesis.
Section 1: Synthesis of the Core Scaffold via Dieckmann Condensation
The most reliable and scalable method for synthesizing cyclic β-keto esters is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1][2] For this compound, the logical precursor is a 1,8-diester, namely diethyl decanedioate. The reaction is driven to completion by the use of a stoichiometric amount of a strong base, which deprotonates the newly formed, and highly acidic, β-keto ester product, shifting the equilibrium forward.[3]
Protocol 1: Synthesis of this compound
This protocol is adapted from well-established procedures for the synthesis of analogous five- and six-membered ring systems.[4][5]
Materials:
-
Diethyl decanedioate (99%)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl) or Acetic Acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (or connected to a nitrogen line), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried and allowed to cool under an inert atmosphere (dry nitrogen or argon).
-
Base Preparation:
-
(Using Sodium Ethoxide): Add sodium ethoxide (1.1 equivalents) to the flask, followed by anhydrous toluene (sufficient to ensure stirring, e.g., ~4 mL per gram of diester).
-
(Using Sodium Hydride): Carefully wash NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
-
Reaction:
-
Heat the base suspension to a gentle reflux with vigorous stirring.
-
Add a solution of diethyl decanedioate (1.0 equivalent) in anhydrous toluene or THF dropwise from the dropping funnel over 2-3 hours. A slow addition rate is crucial to favor the intramolecular cyclization over intermolecular polymerization.[4]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 3-5 hours.
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting diester.[4]
-
Workup:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Cautiously quench the reaction by the slow, dropwise addition of 3 M HCl or acetic acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a pale yellow oil, is then purified by vacuum distillation to yield this compound.
Troubleshooting the Dieckmann Condensation
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of water quenching the enolate; Insufficiently strong base; Reversible reaction equilibrium. | Ensure all glassware is scrupulously dry and use anhydrous solvents. Use at least one full equivalent of a strong base (NaH, NaOEt) to drive the reaction forward by deprotonating the product.[3] |
| Polymeric Byproducts | Intermolecular condensation is competing with the desired intramolecular reaction. | Perform the reaction under high-dilution conditions. Add the diester substrate slowly to the base suspension to maintain a low concentration of the diester at all times.[4] |
| Product Decomposition | The β-keto ester can be unstable to harsh acidic or basic conditions during workup, leading to a retro-Claisen (ring-opening) reaction. | Perform the acidic quench at low temperatures (0 °C) and avoid prolonged exposure to strong acid. Process the reaction mixture promptly after neutralization.[4] |
Visualization: Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann condensation to form a cyclic β-keto ester.
Section 2: Key Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the reactivity of its α-proton, allowing for the facile introduction of substituents. This transformation is fundamental to building the molecular complexity required for natural product synthesis.
Transformation A: α-Alkylation of the β-Keto Ester
The alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation. The reaction proceeds via the generation of a stabilized enolate which then acts as a potent nucleophile in an Sₙ2 reaction with an alkyl halide.[6] This allows for the precise installation of alkyl chains, a common feature in many cyclooctanoid natural products.
Protocol 2: General α-Alkylation
This protocol is adapted from the well-vetted procedure for the cyclopentanone analogue and is broadly applicable.[6]
Materials:
-
This compound
-
Anhydrous Ethanol or THF
-
Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Alkyl halide (e.g., methyl iodide, allyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Base Preparation: Prepare a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Enolate Formation: Cool the base solution to 0 °C in an ice bath. Add the this compound (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise to the enolate solution. The reaction may be exothermic. After addition, gently heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and cold water.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with saturated NH₄Cl solution, then brine, and dry over anhydrous MgSO₄. After solvent removal, the crude product can be purified by column chromatography or vacuum distillation.
Visualization: General α-Alkylation Workflow
Caption: Workflow for the α-alkylation of this compound.
Transformation B: Aldol Addition with Diazoacetates
Ethyl 2-oxocyclooctanecarboxylate has been successfully employed as a substrate in reactions with diazo compounds. For instance, its reaction with ethyl diazoacetate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) proceeds via an aldol-type addition. This transformation introduces a highly functionalized two-carbon unit, which can serve as a handle for further synthetic manipulations.[7]
Protocol 3: Aldol-type Addition of Ethyl Diazoacetate
This protocol is based directly on the literature procedure reported by Woo and co-workers.[7]
Materials:
-
This compound
-
Ethyl diazoacetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and ethyl diazoacetate (1.1 equivalents) in anhydrous THF.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add LiHMDS (1.15 equivalents, 1 M solution in THF) dropwise over 1.5 hours via a syringe pump to maintain the low temperature.
-
Quench: After stirring for an additional 30 minutes at -78 °C, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude product is purified by flash silica gel chromatography.
| Reactant | Reagents & Conditions | Product | Yield | Reference |
| This compound | 1. Ethyl diazoacetate, LiHMDS, THF, -78 °C | Ethyl 2-diazo-2-(1-hydroxy-2-oxocyclooctanecarboxylate)acetate | 99% | [7] |
Section 3: A Strategic Application - Retrosynthetic Analysis of Dactylol
To illustrate the strategic importance of this compound, we can perform a retrosynthetic analysis of a representative cyclooctanoid natural product, (±)-Dactylol. Dactylol is a sesquiterpenoid marine natural product featuring a substituted cyclooctanol core.
Retrosynthetic Approach
A logical retrosynthetic plan for Dactylol would involve disconnecting the molecule at key C-C bonds to simplify the structure back to a manageable starting material. The side chain at C1 can be installed via an α-alkylation reaction, a key transformation highlighted in Section 2.
Visualization: Retrosynthesis of (±)-Dactylol
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pubs.acs.org [pubs.acs.org]
Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate: An Application Note
Abstract
This application note provides a comprehensive protocol for the synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate, a valuable β-keto ester intermediate in organic synthesis. The described method utilizes the acylation of cyclooctanone with diethyl carbonate, facilitated by a strong base, sodium hydride. This approach is presented as a robust and scalable alternative to the Dieckmann condensation, which is often less efficient for the formation of eight-membered ring systems. This document offers a detailed, step-by-step experimental procedure, a discussion of the underlying reaction mechanism, safety precautions, and a summary of required materials and expected outcomes. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
This compound is a key building block in the synthesis of more complex molecular architectures, finding utility in the pharmaceutical and fine chemical industries. As a β-keto ester, its structure offers multiple reactive sites for further functionalization, such as alkylation and decarboxylation, making it a versatile precursor for a variety of substituted cyclooctanone derivatives.
While the Dieckmann condensation is a classical method for the synthesis of cyclic β-keto esters, its efficiency is generally limited to the formation of five- and six-membered rings due to thermodynamic and kinetic factors.[1][2][3] For the synthesis of larger rings, such as the eight-membered system of the target molecule, intramolecular cyclization of a long-chain diester is often challenging and can lead to low yields.
An alternative and more direct strategy is the acylation of a pre-formed cyclic ketone. This application note details a protocol for the synthesis of this compound via the base-mediated acylation of cyclooctanone. This method is analogous to the well-established synthesis of ethyl 2-oxocyclohexanecarboxylate and offers a more reliable route to the desired product.[4][5][6]
Reaction Scheme and Mechanism
The synthesis proceeds via the acylation of cyclooctanone with diethyl carbonate using sodium hydride as the base. The reaction mechanism can be described in the following steps:
-
Enolate Formation: Sodium hydride, a strong non-nucleophilic base, abstracts an α-proton from cyclooctanone to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The cyclooctanone enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl carbonate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the final product, this compound.
This sequence is a variation of the Claisen condensation, where a ketone enolate is acylated by an ester.[7]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity |
| Cyclooctanone | 98% | Sigma-Aldrich | 0.1 mol, 12.62 g |
| Diethyl carbonate | 99% | Acros Organics | 0.3 mol, 35.44 g |
| Sodium hydride | 60% dispersion in mineral oil | Alfa Aesar | 0.12 mol, 4.8 g |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | 200 mL |
| 3 M Hydrochloric acid | ACS Reagent | Fisher Scientific | ~50 mL |
| Saturated sodium bicarbonate solution | Laboratory Grade | VWR | 100 mL |
| Brine (Saturated NaCl solution) | Laboratory Grade | VWR | 100 mL |
| Anhydrous magnesium sulfate | Laboratory Grade | VWR | 20 g |
| Diethyl ether | ACS Reagent | Fisher Scientific | 300 mL |
| Round-bottom flask (500 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Dropping funnel | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Heating mantle | - | - | 1 |
| Ice bath | - | - | 1 |
| Separatory funnel (500 mL) | - | - | 1 |
| Rotary evaporator | - | - | 1 |
| Vacuum distillation apparatus | - | - | 1 |
Step-by-Step Procedure
Reaction Setup:
-
All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (4.8 g, 0.12 mol of 60% dispersion).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask to suspend the sodium hydride.
Reaction Execution:
-
In the dropping funnel, prepare a solution of cyclooctanone (12.62 g, 0.1 mol) and diethyl carbonate (35.44 g, 0.3 mol) in anhydrous THF (50 mL).
-
Begin stirring the sodium hydride suspension and heat the flask to a gentle reflux using a heating mantle.
-
Once refluxing, add the solution from the dropping funnel dropwise to the reaction mixture over a period of 1-2 hours. Vigorous bubbling (hydrogen evolution) will be observed.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until the evolution of hydrogen gas has ceased. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone.[8]
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 3 M hydrochloric acid until the mixture is acidic (pH ~2-3). Caution: This should be done in a well-ventilated fume hood as hydrogen gas may still be present.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellowish oil, is then purified by vacuum distillation to yield this compound.
Expected Yield and Characterization
Based on analogous reactions, a yield of 70-80% can be expected. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides. It should be stored and handled appropriately.
-
Quenching: The quenching of the reaction mixture with acid is highly exothermic and produces hydrogen gas. This step must be performed slowly and in an ice bath within a fume hood.
Troubleshooting
-
Low Yield: A low yield may result from the presence of moisture, which will consume the sodium hydride and hydrolyze the ester. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the sodium hydride is of sufficient quality and that the reflux time is adequate. The reaction progress can be monitored by TLC or GC.
-
Dark Coloration: A change in color to orange or brown is often normal for this type of condensation reaction. However, a very dark or black color may indicate decomposition due to excessive heat or impurities.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound from cyclooctanone. This acylation approach circumvents the limitations of the Dieckmann condensation for the formation of eight-membered rings. By following the detailed procedure and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in organic synthesis and medicinal chemistry.
References
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
J&K Scientific LLC. Dieckmann Condensation. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
- Google Patents.
-
Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]
-
Wikipedia. Cyclooctanone. [Link]
-
LookChem. CAS No.502-49-8,Cyclooctanone Suppliers. [Link]
-
ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. [Link]
-
University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. [Link]
-
Kaimosi BioChem Tech Co., Ltd. 502-49-8|Cyclooctanone. [Link]
-
YouTube. Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]
- Google Patents. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
-
NIH National Library of Medicine. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Cyclooctanone in Organic Synthesis and Fine Chemical Manufacturing. [Link]
-
NIH National Library of Medicine. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate
Welcome to the technical support resource for the synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields and troubleshoot common challenges encountered during this synthesis. The formation of medium-to-large ring structures such as this 8-membered carbocycle via the Dieckmann condensation presents unique challenges compared to the more common synthesis of 5- and 6-membered rings. This document provides in-depth, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective route for synthesizing this compound? A1: The most established method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester performed in the presence of a strong base to form a cyclic β-keto ester.[1][2][3] For this specific target, the starting material would be a 1,9-diester, such as diethyl nonanedioate (also known as diethyl azelate).
Q2: Can you explain the reaction mechanism for this specific Dieckmann condensation? A2: Certainly. The mechanism proceeds in four key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon (the carbon adjacent to one of the carbonyl groups) of the diester to form a nucleophilic enolate ion.[4][5]
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule. This nucleophilic acyl substitution step forms a new carbon-carbon bond, creating the 8-membered ring and a tetrahedral intermediate.[2]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion (the leaving group) and reforming a carbonyl group. The product at this stage is the desired cyclic β-keto ester.
-
Final Deprotonation (Driving Force): The resulting this compound has a highly acidic proton on the carbon between the two carbonyl groups (pKa ~11).[3] The ethoxide generated in the previous step deprotonates this position. This final, essentially irreversible acid-base reaction drives the entire equilibrium toward the product.[1][6] An acidic workup is required in the final stage to re-protonate this position and isolate the neutral product.
Caption: Troubleshooting workflow for low yield issues.
Problem 2: My final product is contaminated with a ketone, not the expected β-keto ester.
-
Potential Cause: Unintentional Decarboxylation
-
Scientific Rationale: β-keto esters can be hydrolyzed to the corresponding β-keto acid, especially during a harsh acidic workup or if the workup is performed at elevated temperatures. [7][8]β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating to yield a ketone (in this case, cyclooctanone). [9][10][11] * Recommended Solution:
-
Low-Temperature Workup: Perform the acidic quench and subsequent aqueous washes at low temperatures (e.g., in an ice bath). [6][7] 2. Mild Acid: Use a milder acid for neutralization if possible, and avoid prolonged exposure to strongly acidic conditions.
-
Avoid Heat During Purification: If using distillation for purification, ensure it is performed under high vacuum to keep the temperature as low as possible. Avoid heating the crude product for extended periods.
-
-
Problem 3: I am having difficulty purifying the final product.
-
Potential Cause A: Emulsion Formation During Workup
-
Scientific Rationale: The workup of large-scale reactions can sometimes lead to the formation of stable emulsions between the organic and aqueous layers, making separation difficult.
-
Recommended Solution:
-
Add Brine: During the workup, wash the organic layer with a saturated sodium chloride solution (brine). [6][12]This increases the ionic strength of the aqueous layer, helping to break the emulsion.
-
Filtration: In some cases, filtering the emulsified mixture through a pad of Celite® or glass wool can help break the emulsion.
-
-
-
Potential Cause B: Impurities Co-distilling with the Product
-
Scientific Rationale: Linear diester starting material or oligomeric byproducts may have boiling points close to the product, especially under vacuum.
-
Recommended Solution:
-
Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux column) to improve the separation between components with close boiling points.
-
Column Chromatography: For high-purity material, column chromatography on silica gel is an effective alternative to distillation for removing non-volatile or more polar impurities.
-
-
Comparative Data: Influence of Base and Solvent
| Base | Solvent(s) | Typical Temp. | Advantages | Disadvantages & Considerations |
| Sodium Ethoxide | Toluene, Ethanol | Reflux | Inexpensive, standard conditions. Matches the ester group, preventing transesterification. [1] | Less reactive than other bases; may require higher temperatures and longer reaction times. |
| Sodium Hydride (NaH) | Toluene, THF, DMF | RT to Reflux | Strong, non-nucleophilic base. Generates H₂ gas, which bubbles out of the reaction, helping drive it forward. | Can be difficult to handle (pyrophoric solid). Requires careful control of addition to manage H₂ evolution. [13] |
| Potassium tert-Butoxide | tert-Butanol, THF | RT to Reflux | Strong, sterically hindered base. Can sometimes improve yields by disfavoring side reactions. | More expensive. Can promote elimination reactions in some substrates (not a major concern here). |
| LHMDS / LDA | THF | -78°C to RT | Very strong, non-nucleophilic bases. Allow for low-temperature reactions, which can increase selectivity and minimize byproducts. [4][7] | Require strictly anhydrous conditions and inert atmosphere techniques. More expensive and require careful preparation/handling. |
Optimized Experimental Protocol
This protocol incorporates high-dilution principles to maximize the yield of the intramolecular cyclization.
Reagents & Equipment:
-
Diethyl nonanedioate (1 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Large, three-neck round-bottom flask (sized for high dilution)
-
Reflux condenser and heating mantle
-
Syringe pump with a gas-tight syringe and long needle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel, rotary evaporator, vacuum distillation apparatus
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, an inert gas inlet, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon. [6]2. Base Preparation: To the reaction flask, add anhydrous toluene to achieve a final reaction concentration of approximately 0.01 M. Carefully add the sodium hydride to the toluene. Caution: NaH reacts violently with water and is flammable.
-
Reaction Initiation: Heat the toluene/NaH suspension to reflux with vigorous stirring.
-
Slow Addition of Diester: Prepare a solution of diethyl nonanedioate in a small amount of anhydrous toluene. Draw this solution into the syringe and place it on the syringe pump. Insert the needle through the septum so that its tip is below the surface of the refluxing solvent. Add the diester solution dropwise over a period of 6-8 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material. [12]6. Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Very cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2-3). Caution: Vigorous gas evolution will occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with toluene or diethyl ether. [6][12]8. Workup - Washing: Combine all organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. [6]10. Purification: Purify the crude residue by vacuum distillation to obtain this compound as a colorless or pale yellow oil.
References
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from Grokipedia. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from Chemistry Steps. [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from YouTube. [Link]
-
ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from ResearchGate. [Link]
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Tutor. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from OpenStax. [Link]
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
-
ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from ChemSynthesis. [Link]
-
National Institutes of Health. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from PMC - NIH. [Link]
-
Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from Chemistry LibreTexts. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from Beilstein Archives. [Link]
-
Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from Beilstein Archives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]
-
PubMed. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from PubMed. [Link]
-
ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Retrieved from ACS Publications. [Link]
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- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Dieckmann Condensation of Diethyl Nonanedioate
Introduction: The Challenge of Medium-Ring Synthesis
Welcome to the technical support center for the Dieckmann condensation. This guide is specifically tailored to address the unique challenges encountered during the intramolecular cyclization of long-chain diesters, such as diethyl nonanedioate. The Dieckmann condensation is a powerful variant of the Claisen condensation, designed for the synthesis of cyclic β-keto esters.[1][2][3] While highly effective for forming stable 5- and 6-membered rings, its application to produce larger rings, like the 8-membered ring from diethyl nonanedioate, is often complicated by competing side reactions.[4][5][6]
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate these challenges, minimize side product formation, and maximize the yield of your target molecule, 2-ethoxycarbonylcyclooctanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the Dieckmann condensation of diethyl nonanedioate in a practical question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering only starting material. What are the primary causes?
A1: Low or no conversion is a common issue that typically points to problems with the reaction's core components: the base and the reaction environment.
-
Cause 1: Inactive Base. Strong bases like sodium ethoxide (NaOEt) and sodium hydride (NaH) are highly sensitive to moisture and can degrade upon storage. An inactive base will be unable to generate the necessary enolate to initiate the condensation.[7]
-
Cause 2: Insufficient Base. The Dieckmann condensation is an equilibrium process. A full equivalent of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol byproduct. This final, irreversible deprotonation is the driving force of the reaction; without it, the equilibrium favors the starting materials.[8]
-
Cause 3: Presence of Water. Any moisture in the solvent, glassware, or starting material will rapidly quench the strong base, rendering it ineffective.
-
Cause 4: Reverse Reaction. The equilibrium can be shifted backward if the reaction conditions are not optimized. The presence of the alcohol byproduct (ethanol) can promote the reverse reaction.[7][9]
Troubleshooting Steps:
-
Verify Base Activity: Use a freshly opened bottle of sodium ethoxide or wash sodium hydride with dry hexanes before use to remove any passivating oxide layer.
-
Ensure Stoichiometry: Use at least one full equivalent of a strong base.
-
Maintain Anhydrous Conditions: Oven-dry all glassware and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Q2: The primary product I've isolated is a high-molecular-weight, viscous substance instead of my cyclic β-keto ester. What is happening?
A2: You are observing the results of intermolecular Claisen condensation , which is the most significant side reaction when attempting to form medium-to-large rings.[4]
-
Mechanistic Explanation: The reaction proceeds via an enolate intermediate. For cyclization to occur, this enolate must react with the second ester group within the same molecule. However, in standard concentrations, the enolate is statistically more likely to collide with and react with a different molecule of diethyl nonanedioate in the solution. This intermolecular reaction leads to the formation of dimers, trimers, and eventually polymers.
-
The Solution: High-Dilution Conditions. To favor the desired intramolecular pathway, the reaction must be performed under high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, giving the reactive ends of a single molecule a better chance to find each other.
Troubleshooting Steps:
-
Implement High Dilution: Instead of adding the base to a solution of the diester, slowly add a solution of the diethyl nonanedioate to a solution of the base over a prolonged period (e.g., 8-12 hours) using a syringe pump. This keeps the instantaneous concentration of the substrate very low.
-
Optimize Solvent Volume: Use a much larger volume of solvent than you would for a standard reaction. A common starting point is a concentration of 0.01 M or lower.
Q3: My workup yields significant amounts of nonanedioic acid or its ethyl monoester. What is causing this hydrolysis?
A3: The presence of nonanedioic acid or its monoester is a clear indication of saponification (hydrolysis) of the ester groups.
-
Cause: This occurs when water is present in the reaction mixture, either from contaminated reagents or introduced during the workup before acidification. The strong base (e.g., sodium ethoxide) will be in equilibrium with sodium hydroxide if water is present, leading to the hydrolysis of the ester functionalities.
-
Prevention: The rigorous exclusion of water is critical. Ensure all reagents and solvents are anhydrous. During the workup, the reaction should be quenched with acid before any exposure to aqueous solutions to neutralize the base and prevent saponification.[7]
Q4: I used sodium metal in ethanol and isolated nonane-1,9-diol as a major byproduct. How did my ester get reduced?
A4: This is a classic case of a competing Bouveault-Blanc reduction .
-
Mechanistic Explanation: The Bouveault-Blanc reduction is a chemical reaction in which an ester is reduced to primary alcohols using sodium metal and an alcohol solvent like absolute ethanol.[10][11] Sodium metal acts as a single-electron reducing agent, and ethanol serves as the proton source.[12] This reaction pathway competes directly with the Dieckmann condensation's base-catalyzed mechanism. While sodium ethoxide is the intended base for the Dieckmann, using sodium metal in situ to generate the ethoxide creates conditions ripe for the reduction to occur.
-
Prevention: To avoid this side reaction, do not use sodium metal directly in ethanol. Instead, use a pre-prepared alkoxide base like commercial sodium ethoxide, or a non-metallic base like lithium diisopropylamide (LDA) in an aprotic solvent. If you must prepare the base in situ, ensure the sodium reacts completely with the ethanol before adding the diester.
Q5: I'm observing transesterification. How can I prevent it?
A5: Transesterification occurs when the alkoxide of the base does not match the alkyl group of the ester. For example, using sodium methoxide with diethyl nonanedioate.
-
Cause: The methoxide can act as a nucleophile, attacking one of the ester carbonyls and displacing an ethoxide ion. This leads to a mixture of methyl-ethyl diesters and, consequently, a mixture of products.
-
Prevention: Always match the alkoxide base to the ester. For diethyl esters, use an ethoxide base (e.g., sodium ethoxide or potassium ethoxide).[6] Alternatively, use a non-alkoxide, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or toluene.[4]
Experimental Protocols & Methodologies
Protocol 1: High-Dilution Dieckmann Condensation of Diethyl Nonanedioate
This protocol is designed to favor the intramolecular cyclization by minimizing intermolecular side reactions.
Materials:
-
Diethyl nonanedioate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene (or THF), freshly distilled
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen/argon inlet.
-
Base Preparation: To the flask, add sodium ethoxide (1.1 equivalents) and a significant volume of anhydrous toluene (to achieve a final substrate concentration of ~0.01 M).
-
Substrate Addition: Prepare a solution of diethyl nonanedioate (1.0 equivalent) in a separate flask with anhydrous toluene. Transfer this solution to the dropping funnel or a syringe pump.
-
Reaction: Heat the base solution to reflux. Add the diethyl nonanedioate solution dropwise (or via syringe pump) over 8-12 hours.
-
Completion: After the addition is complete, maintain the reflux for an additional 2 hours.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the resulting crude β-keto ester by vacuum distillation or column chromatography.
Visualization of Reaction Pathways
Diagram 1: Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Diagram 2: Competing Intramolecular vs. Intermolecular Condensation
Caption: Competition between intra- and intermolecular pathways.
Diagram 3: Bouveault-Blanc Reduction Side Reaction
Caption: Mechanism of the Bouveault-Blanc side reaction.
Summary of Key Parameters and Side Reactions
| Parameter | Recommended Condition | Rationale / Side Reaction Avoided |
| Concentration | < 0.01 M (High Dilution) | Prevents intermolecular condensation (dimer/polymer formation). |
| Base | Sodium Ethoxide (NaOEt) for Diethyl Ester | Avoids transesterification.[6] |
| Sodium Hydride (NaH) in aprotic solvent | Alternative to avoid transesterification and hydrolysis.[4][7] | |
| Solvent | Anhydrous Toluene or THF | Must be dry to prevent base quenching and ester hydrolysis. |
| Temperature | Reflux | Provides sufficient energy for cyclization. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture and oxygen. |
| Workup | Acidic quench (e.g., 1M HCl) at 0°C | Neutralizes the base promptly to prevent reverse Dieckmann and hydrolysis. |
References
- Glasp. (2018). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A.
- Alfa Chemistry. Dieckmann Condensation.
- Wikipedia. (2023). Dieckmann condensation.
- Benchchem. (2025). Dieckmann Condensation Technical Support Center: Solvent Effects.
- Pahan, S. (2020). Difference Between Claisen and Dieckmann Condensation.
- Pearson+. How is the Dieckmann reaction different from the Claisen reaction...
- Chemistry LibreTexts. (2023). Dieckmann Condensation.
- Organic Chemistry Tutor. Dieckmann Condensation.
- Physics Wallah. Reaction and Mechanism of Dieckmann reaction.
- Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Reddit. (2025). Help with dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Grokipedia. Dieckmann condensation.
- National Digital Library of India. Dieckmann Condensation.
- YouTube. (2025). Master The Dieckmann Condensation in 12 Minutes!
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
- L.S.College, Muzaffarpur. (2020). Dieckmann condensation.
- Organic Chemistry Portal. Bouveault-Blanc Reduction.
- Wikipedia. Bouveault–Blanc reduction.
- Chemistry Notes. Bouveault blanc reduction: Easy mechanism, Application.
- Alfa Chemistry. Bouveault-Blanc Reduction.
- AK Lectures. Dieckmann Condensation.
- OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- YouTube. (2019). Organic chemistry - Bouveault-Blanc reduction.
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- 12. Bouveault-Blanc Reduction [organic-chemistry.org]
Technical Support Center: Preventing Dimerization in Large Ring Dieckmann Cyclizations
Welcome to the technical support center for navigating the complexities of the Dieckmann cyclization, specifically for the synthesis of medium and large rings (8-membered and larger). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with intermolecular dimerization during macrocyclization. Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable troubleshooting strategies and optimized protocols to favor the desired intramolecular cyclization.
Understanding the Challenge: Intramolecular Cyclization vs. Intermolecular Dimerization
The Dieckmann condensation is a powerful base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[1][2][3] While highly effective for creating stable 5- and 6-membered rings[1][4][5][6][7][8][9][10], its application to the synthesis of larger rings is often plagued by a competing intermolecular reaction, leading to the formation of dimeric and polymeric byproducts.[11]
The core of the issue lies in reaction kinetics. For a large, flexible diester molecule, the probability of one reactive end encountering the other end of the same molecule (intramolecular) decreases as the chain length increases. Consequently, the likelihood of it reacting with a different diester molecule (intermolecular) becomes statistically more favorable, especially at higher concentrations.
Visualizing the Competing Pathways
The following diagram illustrates the mechanistic branch point where the reaction can proceed through either the desired intramolecular cyclization or the undesired intermolecular dimerization.
Caption: Competing intramolecular vs. intermolecular pathways in Dieckmann cyclization.
Key Parameters Influencing Cyclization vs. Dimerization
Successfully synthesizing macrocycles via the Dieckmann condensation hinges on carefully controlling the reaction conditions to favor the intramolecular pathway. The following parameters are critical:
| Parameter | Effect on Dimerization | Rationale |
| Concentration | Increases with higher concentration | At high concentrations, the probability of intermolecular collisions is significantly higher.[12] |
| Rate of Addition | Increases with faster addition | Rapid addition of the diester leads to localized high concentrations, promoting dimerization. |
| Temperature | Can increase at higher temperatures | Higher temperatures increase reaction rates, but may not favor the desired intramolecular conformation. |
| Base Selection | Can be influenced by base strength and steric bulk | A strong, non-nucleophilic base is crucial for efficient enolate formation.[13] |
| Solvent | Can be influenced by solvent polarity and coordinating ability | The solvent can affect the conformation of the diester and the solubility of intermediates. |
Troubleshooting Guide: FAQs
This section addresses common issues encountered during large-ring Dieckmann cyclizations in a question-and-answer format.
Q1: My primary product is the dimer. How can I favor the monomeric cyclic product?
This is the most common challenge. The key is to employ high-dilution conditions .[11] This technique minimizes the probability of intermolecular reactions by maintaining a very low concentration of the starting diester throughout the reaction.[11][14]
Solution:
-
Slow Addition: Instead of adding the diester all at once, add it very slowly to a solution of the base in a large volume of solvent. This can be achieved using a syringe pump over several hours.[11]
-
Large Solvent Volume: The reaction should be conducted in a significantly larger volume of solvent than a typical reaction to ensure the diester concentration remains extremely low (e.g., 10⁻³ M or less).
Q2: What is the best experimental setup for a high-dilution reaction?
A proper setup is crucial for the success of a high-dilution reaction. The goal is to ensure slow, controlled addition and efficient mixing.
Recommended Setup:
-
A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (if heating), and an addition funnel or a syringe pump for the slow addition of the diester.
-
For very slow and precise addition, a syringe pump is highly recommended.[11]
The following diagram illustrates a typical high-dilution setup.
Caption: Diagram of a high-dilution experimental setup.
Q3: What type of base should I use, and how much?
The choice of base is critical. It must be strong enough to deprotonate the α-carbon of the ester to form the enolate, but not so nucleophilic that it attacks the ester carbonyl group.
Recommendations:
-
Strong, Non-Nucleophilic Bases: Sodium hydride (NaH), potassium hydride (KH), or sterically hindered alkoxides like potassium tert-butoxide (t-BuOK) are commonly used.[13]
-
Stoichiometry: At least one full equivalent of base is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[10][15]
Q4: Are there alternative methods to the traditional Dieckmann condensation for large rings?
Yes, several modifications and alternative reactions exist that can be more effective for macrocyclization.
-
Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles, which is conceptually related to the Dieckmann condensation and is often used for synthesizing large cyclic ketones after hydrolysis.[13][16][17][18][19] High-dilution conditions are also crucial for this reaction.[13]
-
TiCl₄-Mediated Cyclization: The use of titanium tetrachloride (TiCl₄) and a tertiary amine can promote the intramolecular condensation of diesters, sometimes offering advantages over traditional basic conditions, such as allowing for higher concentrations.[20][21]
Experimental Protocols
Protocol 1: High-Dilution Dieckmann Cyclization
This protocol provides a step-by-step methodology for performing a Dieckmann cyclization under high-dilution conditions to favor the formation of a macrocyclic β-keto ester.
Materials:
-
Long-chain diester
-
Anhydrous, aprotic solvent (e.g., THF, toluene)
-
Strong, non-nucleophilic base (e.g., NaH, KH, t-BuOK)
-
Syringe pump
-
Multi-necked round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, multi-necked flask under an inert atmosphere. Equip the flask with a mechanical stirrer and a reflux condenser.
-
Solvent and Base: Add a large volume of anhydrous solvent to the flask, followed by the base (e.g., 1.1 equivalents of NaH).
-
Diester Solution: Prepare a dilute solution of the long-chain diester in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the diester solution to the stirred suspension of the base over a period of 8-24 hours. The addition rate should be slow enough to maintain a very low concentration of the diester in the reaction flask.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After the addition is complete and the reaction has gone to completion, carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous NH₄Cl or dilute acid).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
References
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
eGyanKosh. 7.1 Synthesis by high dilution principle. Available from: [Link]
-
JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link]
-
IJRASET. Diesters Compound Intramolecular Condensation and Its Applications. Available from: [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
Grokipedia. Dieckmann condensation. Available from: [Link]
- Google Patents. US6861551B2 - Processes for the preparation of macrocyclic ketones.
-
Organic Reactions. The Dieckmann Condensation. Available from: [Link]
-
ResearchGate. Practical Synthesis of (Z)Civetone Utilizing Ti-Dieckmann Condensation. Available from: [Link]
-
ACS Publications. Synthesis of Medium- and Large-Ring Ketones via the Dieckmann Condensation. Available from: [Link]
-
Wikipedia. High dilution principle. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Wikipedia. Thorpe reaction. Available from: [Link]
-
gChem Global. Dieckmann Cyclization Comparative Reaction. Available from: [Link]
-
Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
-
Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]
-
Chegg.com. Solved Cyclization reactions, such as the Dieckmann. Available from: [Link]
-
chemeurope.com. Thorpe reaction. Available from: [Link]
-
Chem-Station Int. Ed. Thorpe-Ziegler Reaction. Available from: [Link]
-
YouTube. Cyclisation by Dieckmann intramolecular condensation. Available from: [Link]
-
ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Available from: [Link]
-
PMC - NIH. Macrocyclization strategies for cyclic peptides and peptidomimetics. Available from: [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
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Technical Support Center: Purification of Ethyl 2-oxo-1-cyclooctanecarboxylate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-oxo-1-cyclooctanecarboxylate. This guide is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this versatile β-keto ester.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.
Issue 1: Low Purity or Discoloration After Vacuum Distillation
Question: My distilled this compound is yellow/brown and shows multiple spots on TLC. What is causing this, and how can I improve the purity?
Answer: Discoloration and low purity after vacuum distillation are typically indicative of thermal decomposition or the presence of high-boiling point impurities. β-keto esters, especially those with larger rings, can be susceptible to degradation at elevated temperatures.
Causality and Mitigation:
-
Decomposition: Prolonged heating, even under vacuum, can lead to decomposition.[1] The primary degradation pathways for β-keto esters are hydrolysis followed by decarboxylation, which can be catalyzed by acidic or basic residues from the synthesis.[2]
-
High-Boiling Impurities: Byproducts from the Dieckmann condensation, such as intermolecular condensation products (dimers), may have boiling points close to the desired product, leading to co-distillation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure distillate.
Recommended Actions:
-
Optimize Distillation Parameters:
-
Reduce Pressure: Employ a high-vacuum pump to lower the boiling point. For analogous compounds like ethyl 2-oxocyclopentanecarboxylate, the boiling point is reported as 102-104 °C at 11 mmHg.[3] Aim for the lowest possible pressure to minimize the required temperature.
-
Short Path Distillation: For highly sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
-
Pre-distillation Work-up:
-
Neutral Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Fractional Distillation:
-
Use a fractionating column (e.g., Vigreux) to improve the separation of closely boiling impurities. Collect multiple fractions and analyze their purity by TLC or GC-MS.
-
| Parameter | Recommended Starting Point | Rationale |
| Vacuum Pressure | < 5 mmHg | To lower the boiling point and minimize thermal stress. |
| Bath Temperature | Gradually increase to 20-30 °C above the expected boiling point | Avoids overheating and bumping. |
| Distillation Head Temperature | Monitor closely for a stable plateau | Indicates the boiling point of the desired fraction. |
Issue 2: Co-eluting Impurities During Column Chromatography
Question: I am unable to separate my product from an impurity using column chromatography with a standard ethyl acetate/hexane solvent system. The spots are very close on the TLC plate.
Answer: Co-elution during column chromatography is a common challenge, especially when dealing with impurities that have similar polarities to the product. For this compound, potential co-eluting impurities include unreacted starting materials (e.g., diethyl sebacate) or byproducts from side reactions.
Causality and Mitigation:
-
Similar Polarity: The impurity and the product have very similar affinities for the stationary phase (silica gel or alumina) and solubilities in the mobile phase.
-
Tautomerization: β-keto esters exist as a mixture of keto and enol tautomers, which can sometimes lead to band broadening or tailing on the column, making separation from closely eluting impurities more difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Recommended Actions:
-
Fine-tune the Solvent System:
-
Solvent Polarity Gradient: Instead of a single solvent mixture, use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes). This can improve the resolution between closely eluting compounds.[4]
-
Alternative Solvent Systems: Explore different solvent systems. For example, a mixture of diethyl ether and petroleum ether or dichloromethane and hexanes can offer different selectivity.[5]
-
-
Optimize TLC Analysis:
-
Run the TLC in various solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurity. A good target Rf for the product is between 0.2 and 0.4 for optimal column separation.[6]
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For non-polar impurities, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) might be effective.
-
| Solvent System (v/v) | Application |
| Ethyl Acetate/Hexanes (5-20%) | Good starting point for many β-keto esters.[5] |
| Diethyl Ether/Petroleum Ether (10-30%) | Alternative non-polar/polar system. |
| Dichloromethane/Hexanes (10-40%) | Offers different selectivity. |
Issue 3: Product is an Oil and Cannot be Recrystallized
Question: My purified this compound is a persistent oil, making recrystallization for final polishing difficult. Are there alternative methods?
Answer: Many β-keto esters, particularly those with larger alkyl chains or rings, are oils at room temperature, which precludes traditional recrystallization from a single solvent.
Causality and Mitigation:
-
Low Melting Point: The molecular structure of this compound prevents it from forming a stable crystal lattice at or near room temperature.
-
Residual Impurities: Small amounts of impurities can act as a "eutectic," further depressing the melting point and preventing crystallization.
Recommended Actions:
-
High-Purity Distillation/Chromatography: The most effective approach is to achieve high purity through meticulous vacuum distillation or column chromatography, as detailed in the previous sections.
-
Trituration:
-
If the oil is viscous, it may be possible to induce crystallization by trituration. This involves repeatedly scratching the inside of the flask with a glass rod at the surface of the oil, sometimes after adding a small amount of a non-polar solvent (like pentane or hexane) and cooling in an ice or dry ice/acetone bath.
-
-
Derivative Formation:
-
For characterization purposes, you can form a solid derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone) of the ketone functionality. After recrystallizing the derivative, you can regenerate the pure β-keto ester, although this is a more involved process.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound synthesized via Dieckmann condensation?
A1: The most common impurities originating from the Dieckmann condensation of diethyl sebacate include:
-
Unreacted Diethyl Sebacate: The starting diester.
-
Intermolecular Condensation Products: Dimeric or polymeric materials formed from the reaction between two or more molecules of diethyl sebacate.[2]
-
Transesterification Products: If an alkoxide base is used that does not match the ester's alcohol (e.g., sodium methoxide with an ethyl ester), you may form methyl esters.[7]
-
Hydrolysis Product (Sebacic Acid): If water is present during the reaction or work-up.
-
Decarboxylation Product (Cyclooctanone): Formed from the hydrolysis of the β-keto ester to the corresponding β-keto acid, followed by the loss of carbon dioxide.[8]
Q2: How can I effectively remove the hydrolysis and decarboxylation byproducts?
A2:
-
Hydrolysis Product (Sebacic Acid): This dicarboxylic acid is highly polar and can be removed by washing the crude product with a mild base like a saturated sodium bicarbonate solution. The sebacic acid will be deprotonated and move into the aqueous layer.
-
Decarboxylation Product (Cyclooctanone): Cyclooctanone is less polar than this compound. It can typically be separated by fractional vacuum distillation or column chromatography.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, quick method for monitoring reaction progress and the effectiveness of purification steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your sample, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and purity determination. The presence of characteristic peaks for impurities can be quantified if an internal standard is used. For the related ethyl 2-oxocyclopentanecarboxylate, characteristic ¹H NMR signals would be expected for the ethyl group (a triplet and a quartet) and the protons of the cyclooctanone ring.[9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone (C=O stretch around 1710-1740 cm⁻¹) and ester (C=O stretch around 1735-1750 cm⁻¹ and C-O stretch around 1000-1300 cm⁻¹) functional groups.
Q4: Can I use recrystallization to purify this compound?
A4: While many β-keto esters are oils, some can be crystallized, especially if they are of high purity.[10] If your product is an oil, direct recrystallization is unlikely. However, if you have a semi-solid or a very viscous oil, you can attempt low-temperature crystallization. Dissolve the compound in a minimal amount of a moderately polar solvent (e.g., diethyl ether) and add a non-polar solvent (e.g., pentane or hexane) dropwise until the solution becomes slightly cloudy. Cooling this mixture to a low temperature (-20 °C to -78 °C) may induce crystallization.
III. Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Crude Product Preparation: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a stable temperature. Discard any initial forerun that comes over at a lower temperature.
-
Analysis: Analyze the purity of the collected fraction(s) by TLC or GC-MS.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. References
-
Google Patents. (1943). Distillation of high boiling esters. US2324088A.
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Stoltz, B. M., et al. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
The Good Scents Company. ethyl 2-oxocyclopentane carboxylate. [Link]
-
Google Patents. (2013). Preparation method of ethyl 2-oxocyclopentylacetate. CN103058870A.
-
Wikipedia. Dieckmann condensation. [Link]
-
J&K Scientific LLC. (2025). Dieckmann Condensation. [Link]
-
National Center for Biotechnology Information. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]
-
SpectraBase. Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. [Link]
-
Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
-
Google Patents. (2008). Method for preparing ethyl 2-oxy-4-phenylbutyrate. CN101265188A.
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
-
ResearchGate. (2025). Mastering β-keto esters. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]
-
Google Patents. (2008). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. CN101250107A.
-
YouTube. (2019). Column Chromatography. [Link]
-
Google Patents. (1977). Aliphatic β-keto esters. US4031130A.
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]
-
PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]
-
YouTube. (2020). Cubane Episode 3 - Vacuum Distillation for the Ketal?. [Link]
-
ResearchGate. (2025). Ring formation via β-keto ester dianions. [Link]
-
Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]
Sources
- 1. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. エチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. aklectures.com [aklectures.com]
- 9. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]
- 10. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Membered Ring Beta-Keto Esters
Welcome to the technical support center for the synthesis of 8-membered ring beta-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of medium-sized ring synthesis. Here, we will dissect common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Medium Ring Challenge
The synthesis of 8-membered rings presents a unique set of challenges that distinguish them from smaller (5-6 membered) and larger (>12 membered) ring systems. The formation of these medium-sized rings is often hampered by a combination of unfavorable enthalpic and entropic factors.[1][2] Enthalpic barriers arise from significant transannular strain (non-bonded interactions between atoms across the ring) and torsional strain from eclipsing interactions.[3] Entropically, the linear precursor has numerous degrees of freedom, making the specific conformation required for cyclization statistically unlikely.[4]
This guide will focus on troubleshooting common intramolecular cyclization reactions used to form 8-membered beta-keto esters, such as the Dieckmann condensation, and will also explore alternative strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and problems encountered when attempting to synthesize 8-membered ring beta-keto esters.
Q1: My Dieckmann condensation to form an 8-membered ring is failing, and I'm recovering starting material or observing polymer formation. What's going wrong?
A1: This is the most common failure mode in medium ring synthesis. The issue lies in the competition between the desired intramolecular cyclization and intermolecular polymerization.[5][6] For an 8-membered ring, the two reactive ends of the linear diester precursor rarely find themselves in the correct proximity for ring closure. It is far more probable that the reactive end of one molecule will encounter the non-reactive end of another molecule, initiating polymerization.
-
Causality: The reaction kinetics favor the intermolecular pathway at standard concentrations. To favor the intramolecular reaction, the probability of one end of a molecule finding its other end must be increased relative to it finding another molecule.
-
Primary Solution: The most effective strategy is to employ high-dilution conditions .[7][8] By dramatically lowering the concentration of the substrate, you decrease the frequency of intermolecular collisions, giving the intramolecular reaction a chance to occur.
Q2: I've tried high dilution, but my yields are still very low. What other factors should I consider for a Dieckmann condensation?
A2: While high dilution is critical, other parameters can significantly influence the success of the reaction.
-
Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is often preferred to ensure complete and rapid enolate formation without competing side reactions. Sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or potassium tert-butoxide (t-BuOK) are common choices.[9][10]
-
Solvent Effects: The solvent can influence the conformation of the linear precursor and the reactivity of the enolate. Polar aprotic solvents like THF can stabilize the enolate.[10] In some cases, non-polar solvents like toluene are used to minimize side reactions.[11]
-
Temperature: Increasing the temperature can sometimes help overcome the activation energy barrier. However, this must be approached with caution, as higher temperatures can also promote decomposition or side reactions. For reactions with a high entropic barrier, heat may not provide a significant benefit.[12]
Q3: Are there alternatives to the Dieckmann condensation for forming 8-membered beta-keto esters or their precursors?
A3: Yes, when direct cyclization is problematic, several other powerful methods can be employed to construct the 8-membered ring, which can then be converted to the target beta-keto ester.
-
Thorpe-Ziegler Reaction: This is the intramolecular condensation of a dinitrile, which, after hydrolysis, yields a cyclic ketone.[13][14][15] This method is particularly effective for forming 5- to 8-membered rings under high-dilution conditions.[9][13]
-
Ring-Closing Metathesis (RCM): RCM is a highly versatile method for forming cyclic alkenes from a diene precursor using ruthenium-based catalysts (e.g., Grubbs' catalysts).[16][17][18] The resulting cyclooctene can then be further functionalized to the target beta-keto ester. RCM is known for its exceptional functional group tolerance.[17]
-
Ring Expansion Strategies: These methods involve the synthesis of a more easily accessible smaller ring (e.g., a 5- or 6-membered ring) which is then expanded. These reactions are often driven by the release of ring strain or the formation of a stable functional group.[19][20]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Optimizing High-Dilution Conditions for Dieckmann Condensation
Problem: Low yield and/or significant polymer formation despite using a large volume of solvent.
Underlying Issue: The instantaneous concentration of the reactant at the point of addition is still too high, or the reaction rate is too slow compared to the addition rate. The key is to maintain a state of "pseudo-high dilution."[12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing high-dilution reactions.
Detailed Protocol: Syringe Pump High-Dilution for an 8-Membered Ring
This protocol describes the slow addition of a diester substrate to a suspension of a strong base.
-
Apparatus Setup:
-
In a large, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired volume of dry solvent (e.g., THF or Toluene). The volume should be calculated to achieve a final theoretical concentration of ~0.001 M.
-
Add the base (e.g., 1.1 equivalents of NaH, 60% dispersion in mineral oil) to the solvent.
-
Prepare a solution of the linear diester precursor in the same dry solvent in a separate oven-dried flask.
-
Load this substrate solution into a gas-tight syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a long needle that extends below the surface of the solvent.
-
-
Reaction Execution:
-
Begin stirring the base suspension under a positive pressure of nitrogen.
-
Heat the suspension to the desired reaction temperature (e.g., reflux for toluene).
-
Start the syringe pump to add the substrate solution at a very slow rate (e.g., over 8-12 hours). A slow addition rate is critical to maintain a low instantaneous concentration of the substrate.[5][8]
-
After the addition is complete, allow the reaction to stir at temperature for an additional period (e.g., 12-24 hours) to ensure complete cyclization.[11]
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride or dilute acid, until the evolution of gas ceases.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Guide 2: Managing Transannular Interactions and Conformational Complexity
Problem: Broad, uninterpretable signals in the 1H NMR spectrum of the purified cyclic product.
Underlying Issue: This is a classic sign of conformational isomerism.[21] Eight-membered rings are highly flexible and can exist as a mixture of several low-energy conformers (e.g., boat-chair, twist-boat) that are rapidly interconverting at room temperature on the NMR timescale.[3] This dynamic exchange broadens the NMR signals.
Troubleshooting Steps
-
Variable-Temperature (VT) NMR Spectroscopy:
-
Principle: By lowering the temperature of the NMR experiment, you can slow the rate of conformational exchange.[21]
-
Procedure:
-
Prepare a sample in a suitable low-freezing deuterated solvent (e.g., toluene-d8, acetone-d6).
-
Acquire a standard 1H NMR spectrum at room temperature (298 K).
-
Gradually lower the probe temperature in 10-20 K increments, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.[21]
-
Observe the spectra. As the exchange slows, the broad peaks should resolve into sharp, distinct signals corresponding to the individual conformers. The temperature at which this occurs is the coalescence temperature and provides information about the energy barrier to interconversion.
-
-
-
Computational Chemistry:
-
Principle: Molecular mechanics or Density Functional Theory (DFT) calculations can be used to predict the lowest energy conformations of your molecule and their relative populations.
-
Application: The calculated NMR shifts for the predicted stable conformers can be compared to your experimental low-temperature NMR data to aid in structural assignment.
-
Data Interpretation Table
| Observation (Room Temp NMR) | Likely Cause | Suggested Action |
| Broad, averaged signals | Rapid conformational exchange | Perform Variable-Temperature NMR |
| Multiple sets of sharp peaks | Slow exchange / stable conformers | 2D NMR (COSY, NOESY) for assignment |
| Unexpected chemical shifts | Transannular interactions (e.g., shielding/deshielding) | Compare with computational models |
Part 3: Alternative Synthetic Strategies
When classical cyclization methods fail, alternative strategies can provide a more robust pathway to the desired 8-membered ring.
Strategy 1: Ring-Closing Metathesis (RCM)
RCM is a powerful method for forming C=C bonds and is particularly well-suited for constructing medium and large rings.[16]
Conceptual Workflow for RCM
Caption: General workflow for synthesizing an 8-membered ring via RCM.
-
Key Advantage: The reaction is driven by the formation of volatile ethylene gas, which shifts the equilibrium toward the cyclic product.[17]
-
Considerations:
Strategy 2: Thorpe-Ziegler Reaction
This reaction provides an excellent alternative to the Dieckmann condensation, using dinitriles as the starting material.
-
Mechanism Outline: A strong base deprotonates the α-carbon of one nitrile, creating a carbanion that attacks the second nitrile group intramolecularly. The resulting β-iminonitrile is then hydrolyzed under acidic conditions to yield the target cyclic ketone.[9][13]
-
When to Use: This method is particularly useful when the corresponding diester for a Dieckmann condensation is unstable or difficult to prepare. Like the Dieckmann, it requires high-dilution conditions for medium ring synthesis.[9]
References
-
Dieckmann Condensation. NROChemistry. [Link]
-
High dilution principle. Wikipedia. [Link]
-
Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. SpringerLink. [Link]
-
High dilution principle. ZambiaWiki. [Link]
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. ACS Publications. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Publications. [Link]
-
Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. An efficient one-pot synthesis of substituted 2,6-diazatricyclo[5.3.3.01,6]. RSC Publishing. [Link]
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing. [Link]
-
Unlocking the Potential: Cyclooctanone in Organic Synthesis and Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. [Link]
-
Dieckmann Condensation. YouTube. [Link]
-
Transannular vs Intramolecular Insertion Reactions of Transition Metal Carbenes. ElectronicsAndBooks. [Link]
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PubMed Central. [Link]
-
Ring-closing metathesis. Wikipedia. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Transannular ring closure by reduction of cyclooctane-1,5-diones. Synthesis of a bisnoradamantan-1-o1. ACS Publications. [Link]
-
Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. [Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal. [Link]
-
Thorpe-Ziegler Reaction. SynArchive. [Link]
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. [Link]
-
Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]
-
Entropy in Ring Formation Definition. Fiveable. [Link]
-
GRUBBS RING CLOSING METATHESIS (RCM) || ORGANIC CHEMISTRY #namereactions #GATE #CSIRNET. YouTube. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
More than ring-strain: revisiting the definition of enthalpy in ring-opening polymerization. RSC Publishing. [Link]
-
The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate. [Link]
-
Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. Wiley. [Link]
-
Ring formation via β-keto ester dianions. ResearchGate. [Link]
-
A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. RSC Publishing. [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]
-
Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]
-
Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube. [Link]
-
A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. ACS Publications. [Link]
- Synthesis of B-keto esters.
-
Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. zambiafiles.com [zambiafiles.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 15. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 16. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 17. Ring Closing Metathesis [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 20. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of Ethyl 2-oxo-1-cyclooctanecarboxylate
An Expert Guide to Improving the Purity of Ethyl 2-oxo-1-cyclooctanecarboxylate
Welcome to the Technical Support Center for the purification of this compound. As a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients, achieving high purity of this β-keto ester is critical for downstream success. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals.
Introduction: The Challenge of Purity
This compound is typically synthesized via an intramolecular Dieckmann condensation of diethyl suberate.[1][2][3] This reaction, while effective, can generate a profile of impurities including unreacted starting materials, polymeric byproducts, and side-products from competing reactions. The inherent reactivity of the β-keto ester functional group also presents challenges, as it is susceptible to hydrolysis and decarboxylation, especially under harsh acidic, basic, or thermal conditions.[4]
This guide is structured to help you diagnose purity issues and select the most effective purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark yellow or brown oil. What causes this discoloration and how can I remove it?
A1: Discoloration is a common issue and typically points to high molecular weight polymeric byproducts formed during the base-catalyzed condensation, or degradation of the product.
-
Causality: Strong bases like sodium ethoxide or sodium hydride can promote side reactions, especially if the reaction temperature is too high or the reaction time is excessively long. The product itself can also degrade if exposed to air and heat for prolonged periods.
-
Troubleshooting Steps:
-
Initial Workup: Ensure the reaction is fully quenched and neutralized before concentrating the organic phase. Residual base in the crude product can cause significant darkening upon heating.
-
Activated Carbon Treatment: Before distillation, you can dissolve the crude oil in a suitable solvent (e.g., diethyl ether or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often effective at removing baseline color impurities.
-
Purification Method: Fractional vacuum distillation is the most effective method for removing both color and other impurities. However, if the color persists after distillation, column chromatography is the recommended next step.
-
Q2: My post-distillation purity is stalled at ~95% according to GC analysis. How can I reach >99% purity?
A2: Reaching very high purity often requires a secondary, more precise purification technique. A purity plateau suggests the presence of an impurity with a boiling point very close to that of your product.
-
Likely Impurity: The most probable culprit is unreacted starting material, diethyl suberate, or an isomeric byproduct.
-
Expert Analysis & Solution:
-
Improve Distillation Efficiency: The first option is to re-distill using a more efficient fractional distillation column (e.g., a Vigreux column with more indentations or a packed column). Slowing the distillation rate and increasing the reflux ratio will enhance separation.
-
Column Chromatography: For the highest purity, silica gel column chromatography is the gold standard. It separates compounds based on polarity, not just boiling point.[5][6] Since this compound is moderately polar, a non-polar/polar solvent system like hexanes/ethyl acetate is typically effective. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[7]
-
Q3: My NMR spectrum shows the presence of cyclooctanone, and I observe gas evolution during distillation. What is happening?
A3: You are observing the classic hydrolysis and decarboxylation of a β-keto ester.[4][8] This is a significant pathway for product loss and impurity generation.
-
Mechanism: The ester is first hydrolyzed to the corresponding β-keto acid, which is thermally unstable and readily loses CO₂ to form cyclooctanone. This process can be catalyzed by trace amounts of acid or base, particularly in the presence of water.
-
Preventative Measures:
-
Anhydrous Workup: Ensure your workup is performed under strictly anhydrous conditions until the final quenching step. Use anhydrous solvents for extraction and dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
-
Neutral pH: During aqueous washes, use a saturated brine solution instead of pure water to minimize product solubility in the aqueous phase and maintain a more neutral pH.
-
Distillation Temperature: Keep the distillation pot temperature as low as possible by using a good vacuum (e.g., <1 mmHg). Prolonged exposure to high temperatures will accelerate decarboxylation.
-
Q4: My overall yield after purification is very low. Where could I be losing my product?
A4: Product loss can occur at multiple stages. A systematic review of your process is necessary.
-
Potential Loss Points & Solutions:
-
Incomplete Reaction: Use GC or TLC to confirm the starting material has been fully consumed before beginning the workup.
-
Workup Issues: The sodium salt of your β-keto ester product is somewhat soluble in water. During workup, minimize the volume of aqueous washes. After neutralization, ensure you extract the aqueous layer multiple times (e.g., 3x with diethyl ether or ethyl acetate) to recover all the product.
-
Distillation: Significant product can remain in the distillation pot (hold-up volume) or be lost to decomposition if the temperature is too high.
-
Chromatography: Product can be lost on the column if it is not eluted completely. Ensure you use a final, more polar solvent flush to get everything off the silica gel.
-
Frequently Asked Questions (FAQs)
-
What is the recommended method for monitoring the purity of this compound? Gas Chromatography (GC) with a Flame Ionization Detector (FID) is ideal for quantitative purity analysis. For structural confirmation and identification of impurities, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.
-
Can this compound be purified by recrystallization? this compound is typically a liquid or a very low-melting solid at room temperature, making recrystallization from a solvent impractical. While some β-keto esters can be crystalline, this is not a reliable primary purification method for this specific compound.[9]
-
What are the key physical properties for purification? The most important property is the boiling point under vacuum. While data for the cyclooctane derivative is sparse, related compounds like ethyl 2-oxocyclohexanecarboxylate boil at approximately 106 °C at 11 mmHg.[10][11] The cyclooctane derivative will have a higher boiling point. It is crucial to perform distillation under high vacuum to avoid thermal decomposition.
Purification Workflow & Logic
The following diagram illustrates a logical workflow for purifying crude this compound.
Caption: Purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This method is ideal for separating components with different boiling points and is the workhorse for purifying multi-gram quantities of the product.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask (distillation pot), a packed or Vigreux distillation column (minimum length 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Connect the apparatus to a high-vacuum pump with a cold trap in between. Ensure the system can achieve and hold a vacuum of < 1 mmHg.
-
Charging the Flask: Charge the crude this compound into the distillation pot. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips.
-
Distillation: a. Begin stirring and slowly apply the vacuum. b. Once the vacuum is stable, gradually heat the distillation pot using a heating mantle. c. Observe the vapor rising up the column. Collect a small initial fraction (forerun) which may contain volatile impurities. d. Slowly increase the heat until the main product fraction begins to distill at a constant temperature. Collect this fraction in a separate pre-weighed receiving flask. The goal is a slow, steady collection rate (e.g., 1 drop per second). e. Stop the distillation when the temperature begins to rise again or when only a small residue remains in the pot.
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Preparative Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel), offering the highest resolution for purity.[7][12]
Step-by-Step Methodology:
-
Solvent System Selection: On a TLC plate, spot your crude material. Develop the plate in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing (Slurry Method): a. Select a column of appropriate diameter based on your sample size (see table below). b. In a beaker, make a slurry of silica gel in your chosen eluent (the least polar solvent mixture). Use enough solvent to make the slurry pourable. c. Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[7] Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: a. Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. b. Carefully add this solution to the top of the column. c. Drain the solvent just to the level of the sand, then carefully add your eluent to fill the column.
-
Elution and Fraction Collection: a. Begin eluting the solvent through the column, collecting the output in a series of test tubes or flasks. b. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp or with a potassium permanganate stain.
-
Isolation: Once all fractions containing the pure product have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Method Comparison
| Purification Method | Typical Starting Purity | Achievable Final Purity | Typical Yield | Key Advantage | Key Disadvantage |
| Fractional Vacuum Distillation | 80-95% | 95-98.5% | 70-85% | High throughput, good for large scale | Ineffective for azeotropes or close-boiling impurities |
| Silica Gel Chromatography | Any | >99% | 50-75% | Highest resolution, separates by polarity | Labor-intensive, high solvent use, lower yield |
| Activated Carbon Treatment | N/A (Color) | N/A (Purity) | >95% | Excellent for removing color impurities | Does not remove structurally similar impurities |
References
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC - NIH.[Link]
-
Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic β-Ketoesters. stoltz2.caltech.edu.[Link]
-
How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange.[Link]
-
Dieckmann Condensation. Organic Chemistry Portal.[Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax.[Link]
- Preparation method of ethyl 2-oxocyclopentylacetate.
-
column chromatography & purification of organic compounds. YouTube.[Link]
-
Propose mechanisms for the two Dieckmann condensations just shown. Filo.[Link]
-
Column Chromatography Theory. Chemistry Online @ UTSC.[Link]
-
Dieckmann Reaction. Cambridge University Press.[Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE.[Link]
-
One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Thieme.[Link]
-
ethyl 2-oxocyclohexanecarboxylate. ChemSynthesis.[Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.[Link]
-
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook.[Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.[Link]
-
2.4A: Macroscale Columns. Chemistry LibreTexts.[Link]
-
2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Organic Syntheses Procedure.[Link]
-
Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook.[Link]
-
Ethyl 2-oxocyclohexanecarboxylate | C9H14O3. PubChem - NIH.[Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.[Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook.[Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.[Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. YouTube.[Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.[Link]
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- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 11. Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Ethyl 2-oxo-1-cyclooctanecarboxylate
Welcome to the technical support guide for the purification of Ethyl 2-oxo-1-cyclooctanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material post-synthesis. The unique chemical nature of β-keto esters like this compound presents specific purification hurdles, including thermal instability and susceptibility to degradation. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in my crude this compound, and how can I identify them?
A1: Impurities typically arise from the reaction conditions (e.g., Dieckmann condensation) and aqueous work-up procedures. The primary suspects are unreacted starting materials, hydrolysis products, and decarboxylation products.
-
Unreacted Starting Material (e.g., Diethyl Suberate or Pimelate): If the intramolecular cyclization is incomplete, the starting linear diester will be a major contaminant. It is significantly less polar than the product.
-
Hydrolysis Product (2-oxocyclooctane-1-carboxylic acid): Exposure of the β-keto ester to acidic or basic aqueous conditions, especially at elevated temperatures, can hydrolyze the ester to the corresponding β-keto acid.[1]
-
Decarboxylation Product (Cyclooctanone): The intermediate β-keto acid is often unstable and can readily lose CO₂ upon heating to yield the corresponding ketone.[1][2] This is a common issue during high-temperature distillation if not performed under vacuum.
-
Solvent and Reagents: Residual solvents (e.g., toluene, THF) and quenched base are also common.
Identification Strategy: A combination of analytical techniques is recommended for unambiguous identification.
| Impurity Type | Identification Method | Expected Observation |
| Starting Diester | ¹H NMR, GC-MS | Presence of two triplet/quartet systems for the ethyl groups, characteristic methylene signals. |
| Hydrolysis (β-Keto Acid) | ¹H NMR, IR | Broad singlet for the carboxylic acid proton (>10 ppm) in ¹H NMR. Broad O-H stretch in IR spectrum. |
| Decarboxylation (Ketone) | ¹H NMR, GC-MS | Disappearance of the ethyl ester signals and the methine proton (α to both carbonyls). Appearance of symmetric methylene signals characteristic of cyclooctanone. |
| Residual Solvent | ¹H NMR | Characteristic solvent peaks (e.g., toluene at ~2.3 and ~7.2 ppm). |
Q2: My crude product is a dark oil. What is the best initial purification step after the synthesis work-up?
A2: An acid-base liquid-liquid extraction is the essential first step to remove the most common process-related impurities.[3] This technique leverages the different solubilities of neutral organic compounds and ionic salts in aqueous and organic layers.[4]
The primary goal here is to remove the acidic hydrolysis byproduct, 2-oxocyclooctane-1-carboxylic acid. A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer.[5]
Causality Behind Experimental Choice: It is critical to use a weak base like sodium bicarbonate. A strong base, such as sodium hydroxide (NaOH), would cause significant saponification (hydrolysis) of your desired ester product, drastically reducing your yield.[3][5]
Below is a workflow for this crucial purification step.
Q3: When is fractional distillation the right choice for purification, and what are the critical parameters?
A3: Fractional distillation is an excellent method for separating compounds with different boiling points, typically when the boiling point difference is less than 25 °C.[6] For this compound, it is highly effective for removing low-boiling residual solvents and high-boiling starting materials (e.g., diethyl suberate).
However, due to the thermal sensitivity of β-keto esters, this must be performed under reduced pressure (vacuum distillation).[1] Lowering the pressure reduces the boiling point, preventing the high temperatures that would lead to decarboxylation.[7]
Key Parameters for Successful Vacuum Distillation:
| Parameter | Recommendation & Rationale |
| Pressure | Achieve the lowest stable vacuum your system allows (typically <10 mmHg). This is the most critical factor for preventing thermal decomposition. |
| Heating | Use a heating mantle with a stir bar for uniform heating. Avoid direct flame. Heat gradually to prevent bumping. |
| Fractionating Column | A short Vigreux column is often sufficient. It provides multiple theoretical plates for better separation without significant product holdup.[8][9] |
| Temperature Monitoring | Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9] |
| Fraction Collection | Collect a "forerun" fraction of low-boiling impurities first. Collect the main product fraction over a narrow, stable temperature range. Collect a "tail" fraction of high-boiling impurities last. |
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, washed ester to the round-bottom flask (no more than 2/3 full) along with a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum from the pump, ensuring the system is sealed.
-
Heating: Begin stirring and gently heat the flask.
-
Collect Fractions:
-
Observe the vapor rising through the column.
-
Record the temperature and pressure when the first drop of distillate is collected. This is the forerun.
-
When the temperature stabilizes at the expected boiling point of your product, switch to a new receiving flask to collect the pure fraction.
-
If the temperature rises significantly again, switch to a third flask to collect the high-boiling residue.
-
-
Shutdown: Once distillation is complete, remove the heat source first, allow the system to cool, and then slowly vent the vacuum before disassembling.
Q4: I'm still seeing impurities after distillation. How can I use column chromatography effectively without degrading my product?
A4: Column chromatography is a high-resolution technique ideal for removing impurities with similar polarity to your product. However, standard silica gel is acidic and can cause degradation of β-keto esters.[10][11] Furthermore, the keto-enol tautomerism of the product can lead to broad, tailing peaks and poor separation.[10]
The Solution: Deactivated Silica Gel To mitigate these issues, the silica gel should be neutralized before use. This is typically done by pre-treating it with a base, most commonly triethylamine (TEA).[11]
Experimental Protocol: Flash Chromatography on Deactivated Silica
-
Prepare Deactivated Silica:
-
In a fume hood, make a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine to the slurry to constitute ~1% of the total solvent volume.
-
Stir for 15-20 minutes.
-
-
Pack the Column:
-
Secure a flash column vertically. Add a small layer of sand.
-
Carefully pour the silica slurry into the column, tapping the sides to ensure even packing and remove air bubbles. Do not let the column run dry.[10]
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent (which should also contain ~0.5-1% triethylamine) to the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect the eluate in a series of labeled test tubes.
-
-
Analyze Fractions:
-
Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.[10]
-
Combine the pure fractions, and remove the solvent and residual triethylamine under reduced pressure to obtain the final product.
-
Summary of Purification Techniques
| Technique | Primary Impurities Removed | Advantages | Disadvantages |
| Acid-Base Wash | Acidic byproducts (e.g., hydrolyzed ester) | Fast, simple, high capacity.[3] | Does not remove neutral impurities. |
| Fractional Vacuum Distillation | Solvents, starting materials (with different B.P.) | Good for large scale, removes non-volatile impurities.[8] | Risk of thermal decomposition if not done under high vacuum; poor separation of isomers or close-boiling compounds.[9] |
| Flash Chromatography | Structurally similar impurities, colored byproducts | High resolution for difficult separations.[10] | Can be lower yielding, potential for degradation on stationary phase if not deactivated.[11] |
References
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]
-
Scribd. 03-Fractional Distillation Esters. Available from: [Link]
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available from: [Link]
-
Coach Benner. Synthesis, Isolation, and Purification of an Ester. Available from: [Link]
-
PubMed Central (PMC). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). Available from: [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
University of Rochester Department of Chemistry. Purification: Fractional Distillation. Available from: [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. (2019). Available from: [Link]
-
Wikipedia. Fractional distillation. Available from: [Link]
-
The Chemistry Blog. What is Fractional Distillation?. Available from: [Link]
- Google Patents. US4082788A - Esterification and extraction process.
- Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Available from: [Link]
-
Wikipedia. Krapcho decarboxylation. Available from: [Link]
- Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
NIST WebBook. Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. Available from: [Link]
-
ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]
- Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]
-
ResearchGate. Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. (2024). Available from: [Link]
-
PubChem. Ethyl 2-oxocyclopentanecarboxylate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
Stoltz Group, Caltech. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylation. Available from: [Link]
-
The Good Scents Company. ethyl 2-oxocyclopentane carboxylate. Available from: [Link]
-
NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Advanced Solutions for Dieckmann Condensation
Introduction for the Advanced Researcher
Welcome to the Technical Support Center. This guide is designed for experienced researchers, scientists, and drug development professionals who are navigating the complexities of macrocycle synthesis using the Dieckmann condensation. While the Dieckmann condensation is a cornerstone for forming five- and six-membered rings, its application to rings larger than seven members is fraught with challenges, primarily intermolecular polymerization and low yields.[1][2] Traditional bases like sodium ethoxide often exacerbate these issues. This document provides in-depth, troubleshooting-focused answers and protocols centered on the strategic use of alternative, non-nucleophilic bases to successfully synthesize large-ring β-keto esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my large-ring Dieckmann condensations consistently fail with traditional bases like sodium ethoxide, resulting in a polymeric mess?
Answer: This is the most common failure mode when extending the Dieckmann condensation to macrocycles (rings > 7 members). The root cause lies in reaction kinetics. The intramolecular cyclization required for your product is in direct competition with intermolecular polymerization, where one diester molecule reacts with another.
-
Causality: For large rings, the two ester functionalities within the same molecule are entropically disfavored from finding each other compared to reacting with a neighboring molecule in the solution.[3] Traditional protic conditions using sodium ethoxide in ethanol can also facilitate side reactions.[1][2]
-
The Problem with Traditional Bases: Sodium ethoxide is not sterically hindered and is typically used in a matching protic solvent (ethanol) to prevent transesterification.[2][4] This environment does not sufficiently suppress the intermolecular pathway. The reaction equilibrium may also not strongly favor the product, and if the resulting β-keto ester is not rapidly deprotonated to lock it in place, the reverse reaction can occur.[5]
Solution: The solution is two-fold:
-
Employ the High-Dilution Principle: The concentration of the acyclic precursor must be kept extremely low (e.g., 10⁻³ M or less) throughout the reaction. This is achieved by adding the diester solution very slowly (e.g., via a syringe pump) to a solution of the base. This dramatically increases the statistical probability of an intramolecular reaction over an intermolecular one.
-
Switch to a Non-Nucleophilic, Hindered Base: Use a strong, sterically hindered base in an aprotic solvent. Bases like Potassium bis(trimethylsilyl)amide (KHMDS), Sodium hydride (NaH), or Potassium tert-butoxide (KOtBu) are superior choices.[1][6][7][8] They are highly effective at deprotonation but their bulkiness discourages unwanted side reactions.
Below is a diagram illustrating the kinetic competition at the core of this problem.
Caption: Competing reaction pathways in Dieckmann condensation.
Q2: I need to perform a Dieckmann cyclization on a substrate with a sensitive stereocenter. Which base offers the best chance of avoiding epimerization?
Answer: Epimerization is a significant risk when a stereocenter is located at the α-carbon to one of the ester groups. The choice of base and temperature is critical for control.
-
Mechanism of Epimerization: The base deprotonates the α-carbon to form a planar enolate intermediate. Reprotonation can occur from either face, leading to racemization or epimerization.
-
Recommended Base System: Potassium bis(trimethylsilyl)amide (KHMDS) is often the base of choice in these scenarios.[6]
-
High Basicity & Steric Hindrance: KHMDS is a very strong, non-nucleophilic base, allowing for rapid and clean deprotonation even at low temperatures.[6][9]
-
Kinetic Enolate Formation: Its steric bulk favors the formation of the kinetic (less substituted) enolate, which can be crucial for regioselectivity in asymmetric diesters.[6]
-
Low Temperature: The reaction can be run at low temperatures (e.g., -78 °C to 0 °C), which significantly slows the rate of competing processes like epimerization. Synthetic chemists often use bases like KHMDS, LDA, or LHMDS in aprotic solvents at lower temperatures to minimize side reactions.[1]
-
Troubleshooting Strategy:
-
Base Selection: Start with KHMDS. It is a potent, sterically hindered, non-nucleophilic base with excellent solubility in common organic solvents.[6]
-
Solvent: Use anhydrous tetrahydrofuran (THF). Polar aprotic solvents like THF enhance enolate stability.[1]
-
Temperature Control: Cool the base solution to -78 °C before slowly adding the diester. Allow the reaction to proceed at this temperature, warming slowly only if necessary.
-
Quench: Use a careful, low-temperature acidic workup to protonate the resulting enolate.
Caption: Decision workflow for minimizing epimerization.
Comparative Data: Alternative Bases
The choice of base is a critical parameter that can significantly influence reaction outcomes. While traditional bases can be effective for simple 5- and 6-membered rings, hindered bases in aprotic solvents offer superior performance for complex macrocyclizations.[7][8]
| Base | Common Solvent(s) | Key Characteristics | Ideal Use Case for Large Rings | Potential Issues |
| NaH | Toluene, THF, DMSO | Strong, non-nucleophilic, inexpensive.[7][10] Heterogeneous reaction. | General-purpose macrocyclization where substrate is robust. | Can be slow; requires higher temperatures. Mineral oil dispersion must be washed.[11] |
| KOtBu | Toluene, THF | Bulky, non-nucleophilic.[7][8] Excellent solubility. | Good for substrates with sensitive functional groups. Solvent-free options reported for smaller rings.[8] | Can be partially hydrolyzed; use freshly sublimed material for best results. |
| KHMDS | THF, Toluene | Very strong, highly hindered, non-nucleophilic.[6][9] Soluble. | Substrates prone to epimerization; reactions requiring very low temperatures and high selectivity. | More expensive; moisture-sensitive solid and solutions.[12] |
| NaOEt | Ethanol, Toluene | Traditional, inexpensive. | Not recommended for large rings due to high rates of intermolecular polymerization.[1][13] | Promotes side reactions; requires protic solvent which can be problematic.[14] |
Experimental Protocol: KHMDS-Promoted High-Dilution Dieckmann Condensation
This protocol provides a robust methodology for the cyclization of a long-chain diester using KHMDS under high-dilution conditions to favor macrocycle formation.
Materials:
-
Long-chain diester (1.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 - 1.5 eq, as solid or solution in THF/Toluene)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone
-
Syringe pump
-
Flame-dried, three-neck round-bottom flask with magnetic stir bar, reflux condenser, and nitrogen/argon inlet
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-neck flask under a positive pressure of inert gas (Argon or Nitrogen). Equip it with a magnetic stirrer and a rubber septum.
-
Base Preparation: To the reaction flask, add anhydrous THF (to achieve a final base concentration of ~0.1 M). If using solid KHMDS, add it portion-wise to the THF. If using a KHMDS solution, add it via cannula. Stir the solution at room temperature.
-
Substrate Preparation: In a separate flame-dried flask, dissolve the diester (1.0 eq) in anhydrous THF to prepare a dilute solution (e.g., 0.01 M). Load this solution into a gas-tight syringe and place it on the syringe pump.
-
High-Dilution Addition: Begin the slow addition of the diester solution to the vigorously stirred KHMDS solution over a period of 4-12 hours. The optimal addition time depends on the ring size and substrate reactivity. Maintain the reaction temperature as required (e.g., room temperature or gentle reflux).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot.[9]
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[15]
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired cyclic β-keto ester.[15]
References
- An In-depth Technical Guide to Potassium Bis(trimethylsilyl)amide (KHMDS) as a Non-Nucleophilic Base. Benchchem.
- Dieckmann Condens
- Dieckmann condens
- Potassium bis(trimethylsilyl)amide | 40949-94-8. Benchchem.
- A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. Benchchem.
- A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. Benchchem.
- Dieckmann Condens
- Dieckmann Condens
- Synthesis by high dilution principle. eGyanKosh.
- Manufacture, Handling, and Uses of Sodium Hydride.
- Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. Benchchem.
- Dieckmann condens
- Dieckmann Condensation Mechanism, Examples and Applic
- Dieckmann Condens
- Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Dieckmann condensation versus intramolecular Claisen condens
- Dieckmann Condensation Technical Support Center: Solvent Effects. Benchchem.
- Intramolecular Claisen Condensations: The Dieckmann Cycliz
- Potassium bis(trimethylsilyl)amide. Wikipedia.
- Potassium Bis(trimethylsilyl)amide (KHMDS). Common Organic Chemistry.
- Claisen Condensation and Dieckmann Condens
- How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?
- Why are only cyclic rings formed rather aliphatic in Dieckmann condens
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Technical Support Center: Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on how solvent selection critically impacts reaction yield and purity. We will explore the common synthetic routes, troubleshoot potential issues, and provide field-tested protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two principal and highly effective methods for this synthesis:
-
The Dieckmann Condensation: This is an intramolecular Claisen condensation of a linear diester, typically diethyl pimelate (a 1,7-diester), using a strong base.[1] The reaction proceeds by forming an enolate at one α-carbon, which then attacks the other ester carbonyl within the same molecule to form the cyclic β-keto ester.[2] This method is excellent for forming stable 5- and 6-membered rings, but can also be adapted for larger rings like the 8-membered cyclooctanone derivative.[1]
-
Acylation of Cyclooctanone: This involves the direct C-acylation of cyclooctanone with an acylating agent like diethyl carbonate.[3] A strong, non-nucleophilic base such as sodium hydride (NaH) is used to generate the cyclooctanone enolate, which then attacks the diethyl carbonate. This method is often simpler and can provide higher yields than the Dieckmann route for larger ring systems.[3]
Q2: Can you illustrate the mechanism for the acylation of cyclooctanone?
Certainly. The mechanism involves three key steps: enolate formation, nucleophilic attack, and elimination. The base plays a crucial role in the initial deprotonation, and the solvent must be non-reactive towards the base and intermediates.
Caption: Workflow for the acylation of cyclooctanone.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-oxocyclopentanecarboxylate.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- Guidechem. (n.d.). What is the synthesis method of Ethyl 2-oxocyclopentanecarboxylate?.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Wikipedia. (2023). Claisen condensation.
- Grokipedia. (n.d.). Dieckmann condensation.
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
- Reddit. (2021). Experimental Help for Dieckmann Condensation.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26189-26202.
- Ashenhurst, J. (2020).
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Pearson+. (n.d.). How is the Dieckmann reaction different from the Claisen reaction....
- Wikipedia. (2023). Dieckmann condensation.
- Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Org. Synth. Coll. Vol. 5, 221.
Sources
Work-up procedure for Dieckmann condensation reactions
Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful intramolecular cyclization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the work-up procedure, ensuring the successful synthesis of your target cyclic β-keto esters.
Introduction to the Dieckmann Condensation Work-up
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, facilitating the formation of cyclic β-keto esters from diesters under basic conditions.[1][2][3] While the reaction itself is robust for creating 5- and 6-membered rings, the work-up procedure is critical for isolating the desired product in high yield and purity.[4][5][6] The final product, a cyclic β-keto ester, is initially formed as its enolate salt, which is stabilized by the strong base used in the reaction.[5][7] This necessitates a careful acidic work-up to protonate the enolate and isolate the neutral product.[2][7]
This guide provides a systematic approach to the work-up, addressing common pitfalls and offering solutions grounded in the reaction mechanism.
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the work-up of a Dieckmann condensation reaction.
FAQ 1: My reaction seems to have worked (TLC analysis of the crude enolate suggests product formation), but I'm getting a low yield of the desired β-keto ester after work-up. What could be the issue?
Possible Causes and Solutions:
-
Incomplete Quenching/Protonation: The intermediate of the Dieckmann condensation is a resonance-stabilized enolate of the β-keto ester.[7][8] This enolate is a relatively weak base and requires a sufficiently acidic environment to be fully protonated.[9] If the acidic quench is too weak or insufficient in quantity, a portion of your product will remain as the water-soluble enolate salt and be lost to the aqueous phase during extraction.
-
Solution: Use a dilute, but sufficient, amount of a strong acid like HCl or H₂SO₄ for the quench. Aim for a final aqueous pH of ~2-3. Perform the quench at a low temperature (e.g., 0 °C) to minimize potential side reactions.[10]
-
-
Saponification (Ester Hydrolysis): If the reaction mixture is quenched with a strong base or if the acidic work-up is performed at elevated temperatures, the ester functionality of your β-keto ester product can be hydrolyzed to a carboxylic acid.[11] This results in the formation of a β-keto acid.
-
Solution: Always perform the acidic work-up under cold conditions (0 °C). Avoid quenching with strong bases. If saponification is suspected, you can attempt to re-esterify the crude product, though this adds steps and may reduce overall yield.
-
-
Decarboxylation: The β-keto acid formed from saponification is often unstable and can readily lose CO₂ upon heating to yield a cyclic ketone.[11][12][13] This is a common subsequent reaction but can be an undesired side reaction if the β-keto ester is the target molecule.
FAQ 2: I'm observing an unexpected precipitate during my aqueous work-up. What is it and how should I handle it?
Possible Causes and Solutions:
-
Insoluble Salts: The neutralization of the basic reaction mixture with acid can lead to the formation of insoluble inorganic salts (e.g., sodium sulfate if H₂SO₄ is used for quenching and the reaction was run with a sodium base).
-
Solution: Add sufficient water to dissolve the salts. If the precipitate persists, it may be an organic solid. In this case, you can filter the mixture before proceeding with the extraction.
-
-
Product Precipitation: If your β-keto ester product has low solubility in the extraction solvent, it may precipitate out.
-
Solution: Try using a different extraction solvent or a solvent mixture to improve solubility. Gentle warming may help, but be cautious of potential decarboxylation if the product is a β-keto acid.
-
FAQ 3: My final product is a ketone instead of the expected β-keto ester. What happened?
This is a classic case of unintentional hydrolysis followed by decarboxylation.[11][12]
Causality:
-
Saponification: During the work-up, the ester group of your β-keto ester was hydrolyzed to a carboxylic acid, forming a β-keto acid.[11] This can be triggered by harsh basic or acidic conditions, or elevated temperatures.
-
Decarboxylation: β-keto acids are thermally unstable and readily lose a molecule of carbon dioxide to form a ketone.[12][13]
Preventative Measures:
-
Mild Work-up Conditions: Use a mild acidic quench (e.g., saturated aqueous NH₄Cl) or perform the acidic work-up at low temperatures (0 °C).[4][15]
-
Avoid Heat: Do not heat the reaction mixture during work-up or purification. Use a rotary evaporator at low temperatures to remove the solvent.
FAQ 4: I'm struggling with the regioselectivity of my Dieckmann condensation with an unsymmetrical diester. How can I control which enolate is formed?
While this is more of a reaction condition issue than a work-up problem, it's a common challenge. The regioselectivity is determined by the relative acidity of the α-protons and the steric hindrance around them.[16]
Strategies for Control:
-
Steric Hindrance: The base will preferentially deprotonate the less sterically hindered α-carbon.
-
Directed Enolate Formation: For more precise control, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][11] This allows for the kinetic deprotonation of the more accessible or more acidic proton, leading to a single desired enolate.
Standard Work-up Protocol for Dieckmann Condensation
This protocol provides a general guideline. The specific reagents and conditions may need to be optimized for your particular substrate.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a quenching solution to the cooled reaction mixture with vigorous stirring. Common quenching agents include:
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) three times.[15]
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with water to remove any remaining water-soluble impurities.
-
Wash with a saturated aqueous sodium chloride solution (brine) to aid in the removal of water from the organic layer.[4]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filtration and Concentration:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent decarboxylation.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic β-keto ester.[4]
Visualizing the Work-up Workflow
Caption: General experimental workflow for a Dieckmann condensation work-up.
Key Chemical Transformations During Work-up
Caption: Key chemical pathways during the Dieckmann condensation work-up.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aq. NH₄Cl or dilute (1M) HCl | Mild conditions prevent side reactions; strong acid ensures complete protonation. |
| Temperature | 0 °C for quench and work-up | Minimizes risk of saponification and decarboxylation.[10] |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether | Chosen based on product solubility and ease of removal. |
| Purification Method | Flash Column Chromatography | Standard method for purifying β-keto esters.[4] |
References
-
Organic Chemistry Tutor. Dieckmann Condensation . Available from: [Link]
-
NROChemistry. Dieckmann Condensation . Available from: [Link]
-
Chemistry LibreTexts. Dieckmann Condensation . (2023-01-22). Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction . Available from: [Link]
-
Grokipedia. Dieckmann condensation . Available from: [Link]
-
JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization . (2023-04-30). Available from: [Link]
-
SynArchive. Dieckmann Condensation . Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation . (2020-09-14). Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation . Available from: [Link]
-
Pharmacy Freak. Named Reactions: Dieckmann condensation MCQs With Answer . (2025-11-29). Available from: [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols . (2025-08-07). Available from: [Link]
-
Chemistry Steps. Decarboxylation . Available from: [Link]
-
L.S.College, Muzaffarpur. Dieckmann condensation . (2020-05-27). Available from: [Link]
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application . Available from: [Link]
-
YouTube. CHEM 2325 Module 30: Dieckmann Condensation . (2024-06-17). Available from: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate . (2021-10-31). Available from: [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides . (2021-02-05). Available from: [Link]
-
OperaChem. Saponification-Typical procedures . (2024-04-27). Available from: [Link]
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Technical Support Center: Minimizing Side Products in Michael Additions with β-Keto Esters
Welcome to the technical support center for optimizing Michael addition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize β-keto esters as Michael donors. Here, we will delve into the common challenges and side reactions encountered during this fundamental carbon-carbon bond-forming reaction and provide actionable troubleshooting strategies rooted in mechanistic principles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering explanations for their causes and detailed protocols for their resolution.
Q1: My reaction is producing a significant amount of 1,2-addition product instead of the desired 1,4-Michael adduct. What's going wrong and how can I fix it?
Possible Causes:
-
"Hard" Nucleophile Character: The enolate of your β-keto ester, under certain conditions, can act as a "hard" nucleophile, favoring attack at the more electrophilic carbonyl carbon (1,2-addition) rather than the β-carbon of the α,β-unsaturated system (1,4-addition).[1][2] This is often influenced by the choice of base and reaction conditions. Stronger, more reactive nucleophiles tend to favor the kinetically controlled 1,2-addition pathway.[1][2]
-
Reaction Conditions: Low temperatures generally favor the thermodynamically more stable 1,4-adduct, while higher temperatures can lead to the kinetically favored, but often reversible, 1,2-adduct.[1][2] The choice of solvent can also play a role in the "hardness" or "softness" of the nucleophile.
Solutions & Experimental Protocols:
-
Optimize Base Selection: The choice of base is critical in controlling the regioselectivity.
-
Switch to a "Softer" Base: Instead of strong, non-coordinating bases like LDA (Lithium diisopropylamide), consider using weaker bases such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃).[3][4] These bases generate a "softer," more resonance-stabilized enolate that preferentially attacks the "softer" electrophilic β-carbon.[1]
-
Catalytic Base: In many cases, a catalytic amount of a mild base is sufficient to generate the enolate without promoting side reactions.[5]
-
-
Modify Reaction Temperature:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) can favor the thermodynamically more stable 1,4-addition product.[5] This is because the 1,2-addition is often reversible, and at lower temperatures, the equilibrium can shift towards the more stable 1,4-adduct.[1]
-
-
Solvent Effects:
-
Use Aprotic Solvents: Aprotic solvents are generally preferred as they can prevent interference from ions.[6] Solvents like tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are common choices.
-
Experimental Protocol: Optimizing for 1,4-Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester (1.0 eq) and the chosen aprotic solvent.
-
Cool the solution to the desired temperature (start with 0 °C).
-
In a separate flask, prepare a solution of the base (e.g., sodium ethoxide, 1.1 eq) in the same solvent.
-
Slowly add the base solution to the β-keto ester solution and stir for 30 minutes to ensure complete enolate formation.
-
Add the Michael acceptor (1.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I'm observing self-condensation of my β-keto ester. How can I prevent this side reaction?
Possible Causes:
-
Strong Base and High Concentration: The use of a strong base at a high concentration can promote the self-condensation of the β-keto ester, where one molecule acts as the nucleophile and another as the electrophile.
-
Slow Addition of Michael Acceptor: If the Michael acceptor is added too slowly or is not reactive enough, the enolate of the β-keto ester can react with itself.
Solutions & Experimental Protocols:
-
Controlled Addition of Base:
-
Add the base slowly to the solution of the β-keto ester to maintain a low instantaneous concentration of the enolate.
-
-
Reverse Addition:
-
Consider adding the β-keto ester and base mixture to a solution of the Michael acceptor. This ensures that the enolate has a reactive electrophile to engage with immediately.
-
-
Choice of Base:
-
Weaker bases are less likely to promote self-condensation.
-
Experimental Protocol: Minimizing Self-Condensation via Reverse Addition
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Michael acceptor (1.0 eq) in the chosen aprotic solvent.
-
In a separate addition funnel, prepare a solution of the β-keto ester (1.0 eq) and the base (1.1 eq) in the same solvent.
-
Slowly add the β-keto ester/base mixture from the addition funnel to the solution of the Michael acceptor at the optimized reaction temperature.
-
Monitor the reaction by TLC.
-
Work up and purify the product as described in the previous protocol.
Q3: My reaction is reversible, and I'm seeing the formation of starting materials upon workup (Retro-Michael Addition). How can I suppress this?
Possible Causes:
-
Thermodynamic Instability of the Product: In some cases, the Michael adduct may not be significantly more stable than the starting materials, leading to a reversible reaction.
-
Basic or Acidic Workup Conditions: The workup conditions can sometimes promote the retro-Michael reaction.
Solutions & Experimental Protocols:
-
Careful pH Control During Workup:
-
Ensure the workup is performed under neutral or mildly acidic conditions to quench the enolate and prevent base-catalyzed retro-Michael addition. A buffered quench (e.g., with a pH 7 phosphate buffer) can be beneficial.
-
-
Trapping the Product:
-
If the product enolate is stable, it can be trapped in situ with an electrophile (e.g., an alkyl halide) to form a more stable, irreversible product.
-
-
Reaction Conditions:
-
Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the retro-Michael reaction.
-
Frequently Asked Questions (FAQs)
Q: How does the structure of the β-keto ester and the Michael acceptor affect the propensity for side reactions?
A: The steric and electronic properties of both the β-keto ester (the Michael donor) and the α,β-unsaturated compound (the Michael acceptor) play a crucial role.[7][8]
-
Steric Hindrance: Increased steric bulk on either the β-keto ester or the Michael acceptor can disfavor the desired 1,4-addition and may promote side reactions or slow down the reaction rate.
-
Electronics: Electron-withdrawing groups on the Michael acceptor increase its electrophilicity and generally favor the Michael addition.[6][9] The acidity of the α-proton of the β-keto ester, influenced by its substituents, determines the ease of enolate formation.[10]
Q: What is the role of a catalyst in the Michael addition, and can it help minimize side products?
A: Catalysts, particularly in asymmetric Michael additions, are designed to control the reaction's stereoselectivity and can also influence its regioselectivity.[11][12]
-
Lewis Acid Catalysts: Lewis acids can coordinate to the carbonyl oxygen of the Michael acceptor, increasing the electrophilicity of the β-carbon and promoting the 1,4-addition pathway.[13] Chiral Lewis acid catalysts are instrumental in achieving high enantioselectivity.[14][15]
-
Organocatalysts: Chiral amines or thioureas can activate the Michael acceptor through the formation of an iminium ion or by hydrogen bonding, respectively, directing the nucleophilic attack and minimizing undesired pathways.[16][17]
Q: Can I use protic solvents for my Michael addition?
A: While aprotic solvents are generally recommended, protic solvents like ethanol can be used, especially when using alkoxide bases like sodium ethoxide.[18] However, it's important to be aware that protic solvents can participate in proton transfer steps and may influence the reactivity and selectivity of the reaction.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired 1,4-addition pathway and the common 1,2-addition side reaction.
Caption: Competing 1,4- and 1,2-addition pathways in the Michael reaction.
Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting common issues in Michael additions with β-keto esters.
Caption: A step-by-step guide to troubleshooting Michael addition reactions.
References
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Kanemasa, S., Oderaotoshi, Y., Sakaguchi, S., Yamamoto, H., Tanaka, J., Wada, E., & Curran, D. P. (2002). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Journal of the American Chemical Society, 124(30), 8901–8913. [Link]
-
Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved January 12, 2026, from [Link]
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Grokipedia. (n.d.). Michael addition reaction. Retrieved January 12, 2026, from [Link]
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ChemTalk. (n.d.). Michael Addition. Retrieved January 12, 2026, from [Link]
-
JoVE. (2025, May 22). Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved January 12, 2026, from [Link]
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Kakei, H., Sugiura, M., & Kobayashi, S. (2006). Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL. Journal of the American Chemical Society, 128(18), 6044–6045. [Link]
-
Nelson, J. H., Howells, P. N., DeLullo, G. C., Landen, G. L., & Henry, R. A. (1980). Nickel-catalyzed Michael additions of .beta.-dicarbonyls. The Journal of Organic Chemistry, 45(7), 1246–1249. [Link]
-
National Institutes of Health. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved January 12, 2026, from [Link]
-
Wang, W., Li, H., & Wang, J. (2005). Organocatalytic Michael Addition of Aldehydes to γ-Keto-α,β-unsaturated Esters. An Efficient Entry to Versatile Chiral Building Blocks. Organic Letters, 7(9), 1637–1639. [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.12: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved January 12, 2026, from [Link]
-
OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Retrieved January 12, 2026, from [Link]
-
JoVE. (2023, April 30). Conjugate Addition of Enolates: Michael Addition. Retrieved January 12, 2026, from [Link]
-
NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, June 27). Product of this Michael addition. Retrieved January 12, 2026, from [Link]
-
Handa, S., Gnanadesikan, V., Matsunaga, S., & Shibasaki, M. (2006). Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. Chemical Asian Journal, 1(1-2), 121–124. [Link]
-
ResearchGate. (2025, August 10). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The Vinylogous Michael Addition of 3‐Alkylidene‐2‐oxindoles to β,γ‐Unsaturated α‐Keto Esters by Bifunctional Cinchona Alkaloids. Retrieved January 12, 2026, from [Link]
-
Lin, L., Fan, Q., Qin, B., & Feng, X. (2006). Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst. Chemical Communications, (43), 4545–4547. [Link]
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Technical Support Center: Column Chromatography Conditions for Beta-Keto Ester Purification
Welcome to the Technical Support Center for the purification of beta-keto esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges with this versatile yet sensitive class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
The Challenge of Purifying β-Keto Esters
Beta-keto esters are valuable synthetic intermediates due to their multiple reactive sites.[1][2] However, their purification by column chromatography is often plagued by issues such as compound degradation, poor separation, and low yield. These challenges primarily stem from two key chemical properties:
-
Keto-Enol Tautomerism: Beta-keto esters exist as a rapidly interconverting equilibrium of keto and enol forms.[3][4][5] This dynamic state can lead to band broadening and streaking on the chromatography column, significantly compromising separation efficiency.[3][4][5]
-
Acid Sensitivity: The ester functional group can be susceptible to hydrolysis under acidic conditions. Standard silica gel, with its acidic silanol groups (Si-OH), can catalyze this degradation, leading to the loss of your desired product.[3][4][5]
This guide provides a structured approach to troubleshooting these common issues, offering practical solutions grounded in chemical principles.
Visualizing the Core Problem: Keto-Enol Tautomerism
Caption: Keto-enol equilibrium in beta-keto esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the most common problems encountered during the purification of beta-keto esters.
Question 1: My beta-keto ester appears to be degrading on the silica gel column. I'm observing multiple spots on my TLC that weren't in the crude mixture, and my yield is low. What's happening and how can I fix it?
Answer:
This is a classic problem caused by the acidic nature of standard silica gel, which can lead to the hydrolysis of the ester.[3][4][5] The silanol groups on the silica surface act as proton donors, catalyzing the breakdown of your compound.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it with a base. The most common method is to use triethylamine (TEA).[3][4]
-
Protocol: Prepare your column slurry in a solvent system containing 1-2% triethylamine. Pre-elute the packed column with this same solvent mixture to ensure the entire stationary phase is neutralized before loading your sample.[3]
-
-
Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, switching to a more inert stationary phase is a robust solution.
-
Confirm Degradation with 2D TLC: To be certain that degradation is the issue, you can perform a two-dimensional TLC analysis.
-
Protocol: Spot your compound in one corner of a square TLC plate and run it in your chosen eluent. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. Degradation will be indicated by the appearance of new spots off the diagonal.[4][5]
-
Question 2: I'm seeing broad, tailing peaks for my beta-keto ester, which is causing poor separation from impurities. How can I achieve sharper peaks?
Answer:
Broad or tailing peaks are often a direct consequence of the keto-enol tautomerism.[3][4][5] The presence of two rapidly interconverting isomers on the column leads to a smeared band instead of a sharp peak. Tailing can also be exacerbated by strong polar interactions between the keto and ester groups and the acidic silanol groups on the silica.
Solutions:
-
Optimize the Solvent System:
-
Use a Less Polar Mobile Phase: This can help to favor one tautomer over the other, resulting in a more homogenous population of molecules interacting with the stationary phase. Start with a low polarity mobile phase, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity if needed.[3]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a polar modifier can improve peak shape by competing with your compound for the active sites on the silica.
-
For acidic compounds or to mitigate tailing due to interactions with silanols, adding 0.1-0.5% acetic acid or methanol to the mobile phase can be effective.[3]
-
If your impurities are basic, adding a small amount of triethylamine (0.1-1%) can improve their elution profile.
-
-
Question 3: My beta-keto ester is not moving from the baseline, even when I use a highly polar solvent system. What should I do?
Answer:
This issue indicates a very strong interaction between your compound and the stationary phase. While it might seem counterintuitive, simply increasing the polarity of the mobile phase may not be the most effective solution and can sometimes lead to co-elution with other polar impurities.
Solutions:
-
Employ Gradient Elution: Instead of using a single, highly polar solvent system (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[3] This allows for the elution of less polar impurities first, followed by your more strongly retained product. A typical gradient might start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.
-
Consider Dry Loading: If your compound is not readily soluble in the initial, less polar eluting solvent, dry loading is highly recommended.[3]
-
Protocol: Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder. Carefully add this powder to the top of your prepared column.[3] This technique ensures that your compound is introduced to the column in a concentrated band, leading to better separation.
-
Question 4: My compound is eluting too quickly, close to the solvent front, resulting in poor separation from non-polar impurities. How can I increase its retention?
Answer:
This is a clear indication that your mobile phase is too polar. Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.
Solution:
-
Decrease the Polarity of the Mobile Phase: Reduce the percentage of the more polar solvent in your eluent. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 15% or 10%. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate, as this generally translates to good separation on a column.[6]
Quantitative Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Typical Parameters | Expected Outcome |
| Compound Degradation | Acidic nature of silica gel.[3][4] | Deactivate silica gel with triethylamine (TEA).[3] | Pre-elute the column with a solvent mixture containing 1-2% TEA.[3] | Increased recovery of the intact beta-keto ester. |
| High acid sensitivity of the compound. | Use an alternative, less acidic stationary phase. | Neutral or basic alumina, or Florisil.[3][4] | Minimized degradation and improved yield. | |
| Broad/Tailing Peaks | Keto-enol tautomerism.[3][4] | Use a less polar solvent system to favor one tautomer. | Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).[3] | Sharper peaks and better resolution. |
| Strong interaction with silica. | Add a small amount of a polar modifier to the eluent. | 0.1-0.5% acetic acid or methanol in the mobile phase.[3] | Improved peak shape by competing for active sites on the silica. | |
| Compound Not Eluting | Insufficiently polar mobile phase. | Gradually increase the polarity of the mobile phase (gradient elution).[3] | Increase the percentage of the more polar solvent (e.g., ethyl acetate) in increments of 5-10%. | Elution of the compound with an optimal retention factor (Rf) of 0.2-0.4.[6] |
| Compound Elutes Too Fast | Overly polar mobile phase. | Decrease the polarity of the mobile phase. | Decrease the percentage of the more polar solvent. | Improved separation from non-polar impurities. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of a Beta-Keto Ester
This protocol provides a general procedure for the purification of a beta-keto ester using flash column chromatography on silica gel.[7]
-
Preparation of the Stationary Phase and Column:
-
Select a column: Choose a glass column of appropriate size for the amount of crude material. A general rule is to use a silica gel to crude sample weight ratio of 30:1 to 50:1 for moderately difficult separations.[3][6]
-
Prepare the slurry: In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent.
-
Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[3] Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, and do not let the column run dry.
-
Add a top layer of sand: Once the silica has settled, add a small layer of sand on top to prevent disturbance of the silica bed during solvent and sample addition.[3]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude beta-keto ester in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to the solution. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[3] Carefully add this powder to the top of the prepared column.
-
Wet Loading: If the sample is readily soluble in the eluting solvent, dissolve it in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column, taking care not to disturb the sand layer.
-
Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.[7]
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, systematically increase the polarity of the mobile phase according to your predetermined gradient profile.
-
-
Analysis of Fractions:
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them under UV light or with an appropriate stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to isolate the purified beta-keto ester.
-
Workflow for Beta-Keto Ester Purification
Caption: General workflow for column chromatography.
References
- Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters - Benchchem. (n.d.).
- Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20).
- Flash Column Chromatography Guide - MIT OpenCourseWare. (n.d.).
- Technical Support Center: Column Chromatography Purification of Keto Esters - Benchchem. (n.d.).
- Technical Support Center: Column Chromatography Purification of Keto Esters - Benchchem. (n.d.).
- beta keto esters by HPLC - Chromatography Forum. (2010, November 26).
- Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2).
- β-Keto esters: An Overview and It's Applications via Transesterification. (2021, October 26).
- Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - RSC Publishing - The Royal Society of Chemistry. (2022, August 3).
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- 7. chromtech.com [chromtech.com]
Technical Support Center: Byproduct Identification in the Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate
Welcome to the technical support guide for the analysis of Ethyl 2-oxo-1-cyclooctanecarboxylate synthesis. This document is designed for researchers, chemists, and drug development professionals who are utilizing GC-MS to monitor this reaction and identify potential byproducts. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your synthesis.
The synthesis of this compound is typically achieved through an intramolecular Dieckmann condensation of diethyl suberate.[1][2] While elegant, this reaction is not without its complexities. The formation of various byproducts can occur, complicating purification and potentially impacting the yield and purity of the target molecule. This guide provides a structured, question-and-answer-based approach to identifying these impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Foundational Chemistry - Why Byproducts Form
Before troubleshooting, it's crucial to understand the underlying reaction mechanism and potential side reactions. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester.[3][4][5]
The Main Reaction: Dieckmann Condensation
The process begins with the deprotonation of an α-carbon on the diethyl suberate molecule by a strong base (e.g., sodium ethoxide). The resulting enolate then attacks the other ester carbonyl group within the same molecule, leading to cyclization.[6][7]
Caption: The primary reaction pathway for the Dieckmann condensation.
Common Side Reactions
Several competing reactions can lead to the formation of impurities. Understanding these pathways is the first step in identifying the corresponding peaks in your GC-MS data.
Caption: A systematic workflow for identifying unknown peaks via GC-MS.
References
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.
-
ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Harris, R. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Basics of GC-MS. Wiley.
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Can someone confirm and/or correct my logic regarding this mechanism?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
- Sparkes, A. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99.
-
University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from [Link]
-
NIST. (n.d.). Diethyl suberate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl suberate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-oxo-1-cyclooctanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cyclic β-keto esters are invaluable building blocks for the construction of complex molecular architectures. Their unique structural motif, featuring a ketone and an ester functionality in a 1,3-relationship, provides a versatile platform for a variety of chemical transformations. This guide offers an in-depth, objective comparison of the reactivity of two prominent members of this class: Ethyl 2-oxo-1-cyclooctanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate. By examining their synthesis, acidity, and participation in key reactions, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Influence of Ring Size
The fundamental difference between Ethyl 2-oxocyclohexanecarboxylate and its eight-membered counterpart lies in the inherent properties of the carbocyclic ring. The six-membered cyclohexane ring is renowned for its conformational stability, readily adopting a strain-free chair conformation.[1] In contrast, the eight-membered cyclooctane ring is subject to significant transannular strain, which arises from steric interactions between non-adjacent atoms across the ring.[2][3] This inherent strain profoundly influences the ground-state conformation, the stability of reactive intermediates, and ultimately, the kinetic and thermodynamic parameters of reactions involving these molecules.[4][5]
Synthesis via Dieckmann Condensation: A Tale of Two Rings
The primary synthetic route to both Ethyl 2-oxocyclohexanecarboxylate and this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[6][7] For the six-membered ring, this involves the cyclization of diethyl pimelate, while the eight-membered ring is formed from diethyl suberate.
While the Dieckmann condensation is highly effective for the formation of five- and six-membered rings, its efficiency is known to decrease when forming larger rings.[7][8] The formation of the eight-membered ring is entropically less favored due to the lower probability of the reactive ends of the longer carbon chain coming into proximity.[8] This often results in lower yields for the synthesis of this compound compared to its six-membered analog under similar reaction conditions.
Table 1: Comparison of Dieckmann Condensation Yields
| Starting Material | Product Ring Size | Typical Yield | Reference |
| Diethyl Pimelate | 6-membered | Good to Excellent | [9] |
| Diethyl Suberate | 8-membered | Moderate to Low | [8] |
Experimental Protocol: Dieckmann Condensation for Ethyl 2-oxocyclohexanecarboxylate
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with a strong base, such as sodium ethoxide, and an anhydrous, non-polar solvent like toluene.
-
Cyclization: Diethyl pimelate is added dropwise to the stirred solution at a controlled temperature. The reaction mixture is then heated to reflux to drive the cyclization.
-
Workup: After completion, the reaction is cooled and quenched with a weak acid. The product is then extracted with an organic solvent, washed, dried, and purified by vacuum distillation.
Caption: Mechanism of the Dieckmann Condensation.
Acidity and Enolate Formation: A Matter of Stability
It is anticipated that this compound will exhibit a slightly lower acidity (higher pKa) compared to its six-membered counterpart. This is attributed to the greater conformational flexibility and inherent strain of the eight-membered ring, which can destabilize the planar geometry of the enolate intermediate. The cyclohexane system can more readily accommodate the sp²-hybridized carbons of the enolate in a stable half-chair conformation.
Caption: Relative stability of enolates.
Reactivity Comparison: Alkylation and Decarboxylation
The differences in enolate stability and steric environment between the two compounds translate to notable differences in their reactivity in key synthetic transformations.
Alkylation
The alkylation of the α-carbon is a cornerstone reaction of β-keto esters, proceeding via an SN2 reaction between the enolate and an alkyl halide.[5][11] For Ethyl 2-oxocyclohexanecarboxylate, this reaction is generally efficient and predictable, with the incoming electrophile typically approaching from the axial position to minimize steric interactions in the transition state.[12]
In the case of this compound, the alkylation reaction is expected to be slower and potentially less selective. The greater steric bulk and the presence of multiple low-energy conformations of the eight-membered ring can hinder the approach of the electrophile.[13] Transannular interactions may also play a role in dictating the preferred trajectory of the incoming alkylating agent.
Table 2: Qualitative Comparison of Alkylation Reactivity
| Feature | Ethyl 2-oxocyclohexanecarboxylate | This compound |
| Reaction Rate | Faster | Slower |
| Steric Hindrance | Lower | Higher |
| Selectivity | Generally high | Potentially lower |
Experimental Protocol: α-Alkylation of a Cyclic β-Keto Ester
-
Enolate Formation: The β-keto ester is dissolved in an anhydrous solvent (e.g., ethanol or THF) and treated with at least one equivalent of a strong base (e.g., sodium ethoxide or LDA) at a low temperature to generate the enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution, and the reaction is allowed to proceed, often with gentle heating.
-
Workup: The reaction is quenched, and the product is isolated through extraction and purified by chromatography or distillation.[10]
Caption: General workflow for α-alkylation.
Decarboxylation
Following hydrolysis of the ester group to a carboxylic acid, β-keto acids readily undergo decarboxylation upon heating to yield a ketone.[14] This reaction proceeds through a cyclic, six-membered transition state.[15] The rate of decarboxylation is influenced by the stability of this transition state.
For the derivative of Ethyl 2-oxocyclohexanecarboxylate, the chair-like conformation of the ring allows for a relatively strain-free transition state, leading to efficient decarboxylation. In contrast, the decarboxylation of the hydrolyzed product of this compound is likely to be slower. The conformational constraints of the eight-membered ring may make it more difficult to achieve the optimal geometry for the cyclic transition state, thereby increasing the activation energy of the reaction.[16]
Conclusion
The reactivity of this compound and Ethyl 2-oxocyclohexanecarboxylate is intrinsically linked to the size and conformational behavior of their respective carbocyclic rings. The strain-free nature of the six-membered ring generally leads to higher yields in its synthesis, greater acidity of its α-proton, and faster rates in subsequent alkylation and decarboxylation reactions. Conversely, the transannular strain and greater conformational complexity of the eight-membered ring present synthetic challenges and result in attenuated reactivity.
For the synthetic chemist, the choice between these two building blocks will depend on the specific target molecule and the desired reactivity profile. While Ethyl 2-oxocyclohexanecarboxylate offers a more reliable and reactive platform for many applications, the unique structural features of the eight-membered ring in this compound provide access to a different class of complex molecules, making it an important, albeit more challenging, synthetic intermediate.
References
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-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
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Wikipedia. (2023, December 12). Dieckmann condensation. [Link]
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Priyanka Jain Chemistry Classes. (2023, August 17). Dieckmann Condensation #Organic Name Reaction L-25 #csirnet #gate #iitjam #neet #jeemains [Video]. YouTube. [Link]
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ACS Publications. (2024, April 11). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. [Link]
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Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
- F. A. Carey & R. J. Sundberg. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer.
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OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2024, January 15). 5.5: Alkylation of Enolate Ions. [Link]
- Wang, M., et al. (2019). Why is THCA decarboxylation faster than CBDA? an in silico perspective. ChemRxiv.
-
University of Liverpool. Alicyclic Chemistry. Lecture 2. [Link]
-
Wikipedia. (2023, October 28). Prelog strain. [Link]
-
Quora. Why is cyclohexane more stable than cyclooctane, cycloheptane or anything that has more than 6 carbons in its ring?. [Link]
-
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube. [Link]
-
St. John's University & College of St. Benedict. Reactivity: Decarboxylation. [Link]
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A Comparative Guide to Dieckmann Condensation: Navigating the Synthesis of 5, 6, 7, and 8-Membered Rings
For Researchers, Scientists, and Drug Development Professionals
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone in synthetic organic chemistry for the formation of cyclic β-keto esters.[1] This powerful cyclization reaction, first reported by Walter Dieckmann, provides a direct route to carbocyclic and heterocyclic frameworks that are integral to a vast array of natural products and pharmaceuticals.[2] The efficiency and outcome of the Dieckmann condensation are profoundly influenced by the targeted ring size, with a delicate interplay of thermodynamic stability, kinetic favorability, and steric constraints dictating the reaction's success.
This guide offers an in-depth comparison of the Dieckmann condensation for the synthesis of 5, 6, 7, and 8-membered rings. By examining the underlying principles and providing supporting experimental data, we aim to equip researchers with the insights necessary to strategically design and optimize their synthetic routes towards these valuable cyclic scaffolds.
The Mechanism: A Unifying Principle
The Dieckmann condensation proceeds via a base-catalyzed intramolecular reaction of a diester. The generally accepted mechanism involves several key steps:
-
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Tetrahedral Intermediate Formation: This attack forms a cyclic tetrahedral intermediate.
-
Alkoxide Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This final, essentially irreversible deprotonation is the driving force of the reaction, shifting the equilibrium towards the product.[3]
-
Protonation: An acidic workup in a separate step protonates the enolate to yield the final cyclic β-keto ester.
Caption: General mechanism of the Dieckmann condensation.
A Tale of Four Rings: A Comparative Analysis
The facility of the Dieckmann condensation is highly dependent on the length of the carbon chain separating the two ester functionalities, which ultimately determines the size of the resulting ring.
5-Membered Rings: The Kinetic Favorite
The formation of five-membered rings from 1,6-diesters is often highly efficient and kinetically favored. The shorter carbon chain allows the reactive ends to come into proximity more frequently, leading to a lower entropic barrier for cyclization compared to larger rings. This kinetic advantage often translates to high yields, particularly under conditions that favor kinetic control.
6-Membered Rings: The Thermodynamic Ideal
The synthesis of six-membered rings from 1,7-diesters is also a highly favorable process, primarily driven by the thermodynamic stability of the resulting cyclohexane ring. Cyclohexane and its derivatives can adopt a strain-free chair conformation, making the six-membered product the most stable among the common ring sizes. While kinetically slower than 5-membered ring formation in some cases, the inherent stability of the product often ensures good to excellent yields.
7-Membered Rings: The Attainable Challenge
The formation of seven-membered rings via Dieckmann condensation is generally considered more challenging than for their 5- and 6-membered counterparts but is achievable in good yields under appropriate conditions. The primary hurdle is the increasing ring strain and the onset of transannular interactions, where non-bonded atoms across the ring begin to sterically interfere with each other. However, the strain is not yet as severe as in slightly larger rings, making their synthesis feasible.
8-Membered Rings: The Realm of Transannular Strain
The synthesis of eight-membered rings represents a significant challenge for the Dieckmann condensation. These medium-sized rings are plagued by substantial transannular strain, arising from repulsive interactions between atoms forced into close proximity within the ring's interior. This strain not only destabilizes the product but also raises the energy of the transition state for cyclization, making the intramolecular reaction less favorable. Consequently, intermolecular side reactions, such as dimerization and polymerization, become highly competitive. To circumvent this, the use of high-dilution techniques is often necessary to favor the desired intramolecular pathway.[2]
Caption: Key factors influencing Dieckmann condensation for different ring sizes.
Performance Comparison: A Quantitative Look
The following table summarizes representative experimental yields for the Dieckmann condensation to form 5, 6, 7, and 8-membered rings, highlighting the impact of the substrate and reaction conditions.
| Ring Size | Starting Diester | Base | Solvent | Temperature | Yield (%) |
| 5 | Diethyl Adipate | KOBuᵗ | Toluene | Reflux | 98 |
| 5 | Diethyl Adipate | NaH | Toluene | Reflux | 72 |
| 6 | Diethyl Pimelate | KOBuᵗ | Toluene | Reflux | 63 |
| 6 | Diethyl Pimelate | NaOEt | Toluene | Reflux | 60 |
| 7 | Diethyl Suberate | Na | Benzene | Reflux | ~80 |
| 8 | Diethyl Azelate | NaH | Toluene | Reflux | 49 |
Note: Yields are highly dependent on the specific substrate, base, solvent, temperature, and reaction time. The values presented here are for comparative purposes.
Experimental Protocol: Synthesis of a 5-Membered Ring
This protocol details a representative Dieckmann condensation for the synthesis of 2-carbethoxycyclopentanone from diethyl adipate using sodium hydride in toluene.
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and argon inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous toluene (e.g., 22 mL for 22 mmol of diester).
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred toluene.
-
Expert Insight: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ester, driving the reaction forward. Using an excess ensures complete enolate formation. The mineral oil is often washed away with hexanes for more precise stoichiometry in sensitive reactions.
-
-
Substrate Addition: Add diethyl adipate (1.0 equivalent) to the suspension.
-
Initiation: Carefully add a small amount of anhydrous methanol (e.g., a few drops) to initiate the reaction.
-
Causality: The methanol reacts with NaH to form sodium methoxide and hydrogen gas. This in situ generation of a soluble alkoxide base helps to initiate the reaction with the less soluble diester.
-
-
Reaction Progression: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Trustworthiness: This step neutralizes any remaining base and protonates the enolate product. Adding it slowly is crucial to control the exothermic reaction and any residual hydrogen gas evolution.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield the pure 2-carbethoxycyclopentanone.
Conclusion
The Dieckmann condensation is a versatile and indispensable tool for the synthesis of cyclic molecules. While highly effective for the formation of stable 5- and 6-membered rings, its application to medium-sized rings requires a nuanced understanding of the competing factors of ring strain and transannular interactions. For the synthesis of 7- and particularly 8-membered rings, careful optimization of reaction conditions, including the use of high-dilution techniques, is often paramount to achieving acceptable yields. By understanding the interplay of kinetics, thermodynamics, and steric effects, researchers can effectively harness the power of the Dieckmann condensation to construct a wide range of cyclic architectures crucial for advancements in chemistry and drug discovery.
References
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NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Retrieved from [Link]
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Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
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Bartleby. (n.d.). Dimedone Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
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YouTube. (2023, August 17). Dieckmann Condensation #Organic Name Reaction L-25 #csirnet #gate #iitjam #neet #jeemains. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
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A Researcher's Guide to Alternative Precursors for Substituted Cyclooctanones
The substituted cyclooctanone framework is a privileged scaffold in medicinal chemistry and natural product synthesis. Its conformational flexibility allows for unique interactions with biological targets, yet the entropic and enthalpic barriers to forming an eight-membered ring present significant synthetic challenges. Traditional macrocyclization approaches often suffer from low yields and require high dilution conditions. This guide provides an in-depth comparison of modern, alternative strategies that utilize more accessible precursors to construct these valuable carbocycles. We will explore the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols for key transformations.
Ring Expansion Strategies: Building from Smaller, Strained Rings
The use of smaller, readily available cyclic ketones as precursors is a powerful strategy that leverages the release of ring strain as a thermodynamic driving force. Two classical yet consistently effective methods for one- and multi-carbon ring expansions are the Tiffeneau-Demjanov and the Dowd-Beckwith reactions.
Tiffeneau-Demjanov Rearrangement: A One-Carbon Step-Up
The Tiffeneau-Demjanov rearrangement provides a reliable method for a one-carbon ring expansion of cyclic ketones. The precursor, a 1-aminomethyl-cycloalkanol, is generated from the corresponding cycloheptanone. Treatment with nitrous acid initiates a rearrangement cascade, yielding the cyclooctanone.
Causality of Experimental Choices: The choice of a cycloheptanone derivative as the precursor is strategic. Seven-membered rings are relatively easy to synthesize and functionalize. The key transformation involves the diazotization of the primary amine, creating an excellent leaving group (N₂). The subsequent 1,2-alkyl shift is driven by the formation of a more stable carbocation and the release of ring strain, leading to the expanded eight-membered ring. The reaction is typically run at low temperatures (0-5 °C) to control the stability of the diazonium intermediate.
Mechanism of Tiffeneau-Demjanov Rearrangement
Caption: Tiffeneau-Demjanov workflow for cyclooctanone synthesis.
Performance Data: While yields can vary based on the substitution of the cycloheptanol precursor, the Tiffeneau-Demjanov rearrangement is known for its high selectivity.[1] The migrating carbon is typically the one that can best stabilize the positive charge, and the reaction often proceeds with retention of configuration at the migrating carbon.[1]
| Precursor (1-Aminomethyl-cycloalkanol) | Product | Yield (%) | Reference |
| 1-(Aminomethyl)cyclohexanol | Cycloheptanone | ~70-80% | [2] |
| 1-(Aminomethyl)cycloheptanol | Cyclooctanone | ~65-75% | General Literature |
| 2-Methyl-1-(aminomethyl)cyclohexanol | 2-Methylcycloheptanone | High | [1] |
Experimental Protocol: Synthesis of Cyclooctanone from 1-(Aminomethyl)cycloheptanol [2][3]
-
Reaction Setup: A solution of 1-(aminomethyl)cycloheptanol (1.0 eq) in aqueous acetic acid (e.g., 50%) is prepared in a three-necked flask equipped with a mechanical stirrer and a dropping funnel. The flask is cooled to 0-5 °C in an ice-salt bath.
-
Diazotization: A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to the stirred solution over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the mixture is stirred at 0-5 °C for an additional 2-3 hours, then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to afford cyclooctanone.
Dowd-Beckwith Ring Expansion: A Radical Approach for Multi-Carbon Insertion
For expansions involving more than one carbon, the Dowd-Beckwith reaction offers a powerful alternative. This free-radical mediated process uses an α-haloalkyl substituted cyclic β-keto ester as the precursor. This precursor is typically synthesized via alkylation of a cyclic β-keto ester, such as ethyl cycloheptanone-2-carboxylate, with a dihaloalkane.
Causality of Experimental Choices: This reaction hinges on the generation of a primary radical at the terminus of the haloalkyl chain. The choice of AIBN as a radical initiator and tributyltin hydride (Bu₃SnH) as the radical mediator is classic for these conditions. The primary radical undergoes an intramolecular addition to the ketone's carbonyl group to form a bicyclic ketyl intermediate. This intermediate then fragments via β-scission in a way that cleaves the original cycloalkane bond, resulting in a larger ring with the radical now located on the carbon backbone. This new radical is then quenched by the tin hydride, propagating the radical chain. The reaction is driven by the formation of the stable tin-halogen bond and the fragmentation of the strained bicyclic intermediate.
Mechanism of Dowd-Beckwith Ring Expansion
Caption: Radical chain mechanism of the Dowd-Beckwith ring expansion.
Performance Data: The Dowd-Beckwith reaction can be used to expand rings by three or four carbons, making it highly valuable for accessing medium-to-large rings from common 5- or 6-membered precursors.[4] A common side reaction is the simple reduction of the haloalkane without ring expansion.[4]
| Precursor | Expansion | Product | Yield (%) | Reference |
| Ethyl 2-(4-iodobutyl)cyclohexanone-2-carboxylate | 4-Carbon | Ethyl cyclodecanone-6-carboxylate | 60-70% | [4] |
| Methyl 1-(3-iodopropyl)-5-oxocyclopentanecarboxylate | 3-Carbon | Methyl 3-oxocyclooctanecarboxylate | ~55% | [5] |
| 2-(3-bromopropyl)cycloheptanone | 3-Carbon | Cyclodecanone | Moderate | [6] |
Experimental Protocol: Four-Carbon Expansion of Ethyl Cyclohexanone-2-carboxylate [4]
-
Precursor Synthesis: To a solution of sodium hydride (1.1 eq) in dry THF, ethyl cyclohexanone-2-carboxylate (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 1,4-diiodobutane (1.2 eq). The reaction is then refluxed for 12-16 hours. After cooling, the reaction is quenched with water and extracted with ether. The organic layer is dried and concentrated, and the crude product, ethyl 2-(4-iodobutyl)cyclohexanone-2-carboxylate, is purified by chromatography.
-
Ring Expansion Setup: A solution of the purified precursor (1.0 eq) and AIBN (0.1 eq) in degassed benzene is prepared in a flask equipped with a reflux condenser.
-
Reaction: The solution is heated to reflux (approx. 80 °C). A solution of tributyltin hydride (1.2 eq) in benzene is added dropwise via syringe pump over 4-6 hours.
-
Work-up: After the addition is complete, the mixture is refluxed for an additional 1-2 hours. The solvent is removed under reduced pressure. The residue is treated with a saturated solution of potassium fluoride to precipitate tin salts, which are removed by filtration.
-
Purification: The filtrate is concentrated, and the resulting crude product, ethyl cyclodecanone-6-carboxylate, is purified by column chromatography on silica gel.
[4+4] Cycloaddition: Direct Construction from Acyclic Precursors
The [4+4] cycloaddition of two 1,3-diene units is an atom-economical and convergent strategy to directly form an eight-membered cyclooctadiene ring, which can be subsequently hydrogenated or further functionalized to the desired cyclooctanone. This transformation can be promoted either by transition metals, most notably nickel, or by photochemical activation.
Causality of Experimental Choices: Thermally, the [4+4] cycloaddition is symmetry-forbidden. Therefore, an external energy source is required.
-
Nickel-Catalysis: Ni(0) catalysts, often used with phosphine ligands, are effective because they can coordinate to two diene molecules, forming a metallacyclic intermediate. This pre-organization facilitates the key C-C bond formation via reductive elimination to furnish the cyclooctadiene product. The choice of ligand is crucial for controlling selectivity and preventing side reactions like [4+2] cycloaddition or oligomerization.[7]
-
Photochemistry: Irradiation with UV light excites a diene molecule to a higher energy state, altering its orbital symmetry and allowing the otherwise forbidden [4+4] cycloaddition to proceed. This method is often employed for intramolecular reactions where two diene moieties are tethered, which overcomes the entropic challenge of bringing two separate molecules together.
Caption: Intramolecular aldol for 8-membered rings is often outcompeted.
Due to these challenges, specific high-yielding examples of simple intramolecular aldol reactions to form substituted cyclooctanones are scarce in the literature. Success is typically found only in highly complex systems where conformational constraints in the linear precursor pre-organize the molecule for cyclization.
C–H Functionalization: Modifying the Pre-formed Ring
A modern and powerful alternative to constructing the ring from scratch is to start with a simple, inexpensive cyclooctane derivative and introduce functionality directly onto the carbocyclic core via C–H activation. This approach offers exceptional synthetic efficiency.
Causality of Experimental Choices: This strategy relies on a directing group to position a transition metal catalyst (typically palladium) in proximity to a specific C–H bond. In the case of cyclooctane carboxylic acid, the carboxylate group serves as an excellent directing group. It coordinates to the palladium catalyst, which then selectively activates a C–H bond at the γ-position through a sterically favored six-membered palladacycle intermediate. This transannular activation overcomes the challenge of selectivity among the numerous methylene groups on the ring. The resulting palladacycle can then engage in cross-coupling reactions with partners like aryl iodides to form a new C-C bond. The use of specialized ligands, such as quinuclidine-pyridones, is critical to facilitate the C-H activation step and promote the desired reactivity.
Mechanism of Pd-Catalyzed Transannular C–H Arylation
Caption: Palladium-catalyzed transannular C-H arylation of cyclooctane carboxylic acid.
Performance Data: This method demonstrates excellent regioselectivity for the γ-position and tolerance for a wide range of functional groups on the aryl iodide coupling partner.
| Cycloalkane Carboxylic Acid | Aryl Iodide | Product | Yield (%) | Reference |
| Cyclooctane carboxylic acid | 4-Iodoacetophenone | γ-(4-acetylphenyl)cyclooctane carboxylic acid | 55% | |
| Cyclooctane carboxylic acid | 4-Iodotoluene | γ-(4-methylphenyl)cyclooctane carboxylic acid | 50% | |
| Cyclopentane carboxylic acid | 4-Iodobenzonitrile | γ-(4-cyanophenyl)cyclopentane carboxylic acid | 85% | |
| Cycloheptane carboxylic acid | 4-Iodoanisole | γ-(4-methoxyphenyl)cycloheptane carboxylic acid | 61% |
Experimental Protocol: Transannular γ-Arylation of Cyclooctane Carboxylic Acid
-
Reaction Setup: To an oven-dried vial are added cyclooctane carboxylic acid (0.1 mmol, 1.0 eq), Pd(OAc)₂ (10 mol%), the quinuclidine-pyridone ligand L1 (15 mol%), the aryl iodide (0.2 mmol, 2.0 eq), Ag₂CO₃ (1.5 eq), and Na₃PO₄ (1.5 eq).
-
Reaction: The vial is sealed, and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.6 mL) is added. The mixture is stirred vigorously at 120 °C for 48 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography or column chromatography on silica gel to afford the γ-arylated cyclooctane carboxylic acid.
Conclusion: A Comparative Overview
| Strategy | Precursor Type | Key Advantages | Key Limitations | Best For... |
| Tiffeneau-Demjanov | Substituted Cycloheptanols | Reliable one-carbon expansion, high selectivity, well-established. | Requires multi-step precursor synthesis from ketone, uses stoichiometric reagents. | Stereospecific single-carbon homologation. |
| Dowd-Beckwith | α-Haloalkyl Cyclic Ketones | Multi-carbon (3-4) expansion possible, good for medium/large rings. | Uses toxic tin hydrides, potential for reduction side-products. | Accessing larger (C10-C12) rings from C6/C7 precursors. |
| [4+4] Cycloaddition | 1,3-Dienes | Atom-economical, convergent, direct access to C8 ring. | Requires catalyst or photochemistry; selectivity can be an issue (intermolecular). | Rapid construction of the core cyclooctadiene skeleton from simple acyclic units. |
| Intramolecular Aldol | Linear 1,9-Diketones | Potentially simple starting materials. | Entropically disfavored for 8-membered rings; high potential for side reactions. | Generally not recommended; only viable in highly pre-organized substrates. |
| C-H Functionalization | Simple Cyclooctanes | High step- and atom-economy, late-stage functionalization, excellent selectivity. | Requires a directing group, palladium catalysis, and specific ligands. | Introducing complex substituents onto a pre-existing cyclooctane core. |
The choice of precursor and synthetic strategy for accessing substituted cyclooctanones depends heavily on the target molecule's complexity and the desired substitution pattern. Ring expansion methods offer reliable ways to build upon existing smaller rings. Cycloaddition provides a direct and convergent route to the core structure. For late-stage diversification of an already-formed cyclooctane scaffold, C–H functionalization represents the state-of-the-art in terms of efficiency and selectivity. Understanding the causality behind each method empowers researchers to make informed decisions and design more effective synthetic routes.
References
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Yu, J.-Q., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Nature, 618 , 84-90. [Link]
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Yu, J.-Q., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. ResearchGate. [Link]
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Yu, J.-Q., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Europe PMC. [Link]
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Dowd, P., & Choi, S. C. (1987). A new tributyltin hydride-based rearrangement of bromomethyl .beta.-keto esters. A synthetically useful ring expansion to .gamma.-keto esters. Journal of the American Chemical Society, 109 (21), 6548–6549. [Link]
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Fattori, D., Henry, S., & Vogel, P. (1993). The Demjanov and Tiffeneau-Demjanov One-Carbon Ring Enlargements of 2- Aminomethyl-7-oxabicyclo(2.2.1)heptane Derivatives. ChemInform. [Link]
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Sieburth, S. McN., & Cunard, K. L. (1996). [4 + 4] Cycloaddition-Transannular Cyclization: A Route to the Polyquinane Skeleton. The Journal of Organic Chemistry, 61 (1), 34-35. [Link]
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Dowd, P., & Choi, S. C. (1989). Free radical ring expansion by three and four carbons. Tetrahedron, 45 (1), 77-90. [Link]
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Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11 , 157-188. [Link]
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Hari, D. P., et al. (2022). The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential. Chemistry – A European Journal, 28 (61), e202202025. [Link]
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LibreTexts Chemistry. (2022). 23.6: Intramolecular Aldol Reactions. [Link]
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Wang, X., et al. (2024). Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones. Organic Letters. [Link]
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Tiffeneau-Demjanov Rearrangement. SynArchive. [Link]
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Singha, T., et al. (2022). The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential. Chemistry – A European Journal, 28(61). [Link]
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Daugulis, O., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 54 (43), 12759–12762. [Link]
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Macmillan Group. (2001). Nickel-Catalyzed Cycloadditions. [Link]
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Louie, J., et al. (2011). Nickel-Catalyzed Cycloaddition of 1,3-Dienes with 3-Azetidinones and 3-Oxetanones. Organic Letters, 13 (11), 2892–2895. [Link]
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Dowd, P., & Choi, S. C. (1991). The Dowd-Beckwith ring expansion. A theoretical study. Journal of the American Chemical Society, 113 (25), 9579–9585. [Link]
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A Comparative Guide to the Structural Validation of Ethyl 2-oxo-1-cyclooctanecarboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Imperative of Structural Certainty
Ethyl 2-oxo-1-cyclooctanecarboxylate is a versatile β-keto ester, a class of compounds that serve as fundamental building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1][2][3] The presence of both a ketone and an ester functional group, separated by a single methylene carbon, imparts unique reactivity. However, this structure also gives rise to keto-enol tautomerism, an equilibrium between two distinct isomers that can influence reaction outcomes.[4] Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible chemical science.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool. We will explore not only the "how" but the "why" of experimental choices and compare NMR's capabilities against orthogonal methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS).
Part I: The Definitive Analysis – Validation by NMR Spectroscopy
NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules. Its power lies in its ability to provide a complete picture of the molecular framework by probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon)—within their local electronic environments.[4][5] For a molecule like this compound, NMR allows for the direct observation of the carbon skeleton, the number and connectivity of protons, and the subtle electronic effects of the carbonyl groups.
The Expected Spectroscopic Signature of this compound
Based on established chemical shift principles for β-keto esters and cycloalkanes, we can predict the ¹H and ¹³C NMR spectra.[6][7][8][9] The molecule exists predominantly in its keto form, and the following tables summarize the expected signals in a standard deuterated solvent like chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data (Keto Tautomer)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| -O-CH₂- CH₃ | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent methylene group. |
| -O-CH₂- CH₃ | ~4.20 | Quartet (q) | 2H | Methylene group deshielded by the adjacent ester oxygen.[6] |
| -CH- C=O | ~3.50 | Triplet (t) | 1H | Methine proton alpha to both carbonyl groups, significantly deshielded. |
| Cyclooctane Ring (-CH₂-) | ~1.50 - 2.50 | Multiplets (m) | 12H | Overlapping signals from the six methylene groups of the cyclooctane ring. Protons alpha to the ketone are expected to be further downfield (~2.3-2.5 ppm).[10] |
Table 2: Predicted ¹³C NMR Spectral Data (Keto Tautomer)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| -O-CH₂-CH₃ | ~14.2 | Standard aliphatic methyl carbon of an ethyl ester. |
| -O-CH₂ -CH₃ | ~61.5 | Methylene carbon deshielded by the ester oxygen. |
| -CH- C=O | ~58.0 | Methine carbon positioned between two electron-withdrawing carbonyl groups. |
| Cyclooctane Ring (-CH₂-) | ~25.0 - 42.0 | Aliphatic methylene carbons of the large ring. The carbon alpha to the ketone will be the most downfield in this range. |
| Ester C=O | ~170.0 | Carbonyl carbon of the ester functional group.[8] |
| Ketone C=O | ~205.0 | Carbonyl carbon of the cyclic ketone. Ketone carbonyls typically appear further downfield than ester carbonyls.[9][11][12] |
A Self-Validating Experimental Workflow for NMR Analysis
The trustworthiness of NMR data hinges on a meticulously executed experimental protocol.[13] Each step is designed to minimize artifacts and ensure the resulting spectrum is a true representation of the sample.
The objective is to create a homogeneous, particle-free solution at an appropriate concentration.[14][15]
-
Mass Measurement: Accurately weigh 10-20 mg of purified this compound. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[4]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[16] CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak. The deuterium (²H) provides a lock signal for the spectrometer to maintain magnetic field stability.[13]
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS). TMS is chemically inert and its protons and carbons produce a single, sharp signal defined as 0.00 ppm, serving as the universal reference point for the chemical shift scale.[4]
-
Homogenization & Transfer: Ensure the sample is fully dissolved. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[16][17]
-
Positioning: Place the NMR tube into a spinner turbine and use a depth gauge to ensure the sample is correctly positioned within the instrument's detection coil.[4]
The choice of acquisition parameters is critical for data quality. These parameters dictate the resolution, sensitivity, and duration of the experiment.[18][19][20]
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field is then "shimmed," a process of adjusting currents in specialized coils to maximize the field's homogeneity across the sample volume, resulting in sharp, symmetrical peaks.[4][17]
-
¹H NMR Acquisition:
-
Spectral Width (SW): Set to ~16 ppm. This range is wide enough to encompass all expected proton signals.
-
Acquisition Time (AQ): Set to ~3-4 seconds. This duration allows for the detection of sharp signals, ensuring good digital resolution.[21]
-
Relaxation Delay (D1): Set to 5 seconds. A longer delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a ¹H spectrum to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectral Width (SW): Set to ~240 ppm to cover the full range of carbon chemical shifts, including the carbonyl region.
-
Acquisition Time (AQ): Set to ~1-2 seconds.
-
Relaxation Delay (D1): Set to 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a much larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate sensitivity.[4]
-
The following diagram illustrates the logical flow of this comprehensive NMR validation process.
Caption: A comprehensive workflow for the validation of this compound by NMR.
Part II: Orthogonal Techniques for Corroborative Evidence
While NMR is exceptionally powerful, the gold standard in structural validation, particularly in regulated environments like drug development, is the use of orthogonal methods. These are independent analytical techniques that confirm the structure based on different physical principles, providing a multi-faceted and irrefutable body of evidence.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at their characteristic vibrational frequencies.[4] For this compound, IR is perfectly suited to confirm the presence of the two distinct carbonyl groups.
-
Expected Absorbances:
-
Ester C=O Stretch: A strong, sharp absorption band around 1735-1745 cm⁻¹ .[22][23]
-
Ketone C=O Stretch: A second strong, sharp band around 1715-1720 cm⁻¹ . The eight-membered ring imposes minimal ring strain, so the frequency is similar to an acyclic ketone.[24][25]
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, characteristic of the ester C-O bonds.[6][22]
-
-
Experimental Protocol: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates and analyzed directly.[4]
The presence of these two distinct carbonyl peaks in the IR spectrum provides strong, independent evidence that corroborates the structure determined by NMR.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern. This allows for the unambiguous determination of the molecular formula.
-
Expected Data for C₁₁H₁₈O₃:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (198.26 g/mol ). High-resolution mass spectrometry (HRMS) can provide a mass accurate to several decimal places, allowing for the confirmation of the elemental composition (C₁₁H₁₈O₃).
-
Fragmentation: Characteristic fragmentation patterns for β-keto esters often involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), providing further clues about the molecule's connectivity.
-
Comparative Analysis: Choosing the Right Tool
Each technique provides a unique and complementary piece of the structural puzzle. The synergy between NMR, IR, and MS provides a level of certainty that no single technique can offer alone.
Table 3: Comparison of Key Analytical Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
|---|---|---|---|
| Primary Information | Complete molecular structure (C-H framework, connectivity) | Presence of functional groups | Molecular weight, molecular formula, fragmentation |
| Sample Requirement | 5-20 mg, requires deuterated solvent | <1 mg (neat liquid or solution) | <1 µg |
| Destructive? | No | No | Yes |
| Key Contribution | Definitive structural elucidation and isomer differentiation | Rapid confirmation of carbonyl and other functional groups | Unambiguous confirmation of elemental composition |
The following decision-making diagram highlights how these techniques are synergistically employed for comprehensive structural validation.
Caption: A synergistic approach to structural validation using orthogonal analytical methods.
Conclusion
The structural validation of this compound is most authoritatively achieved through a combination of analytical techniques, with NMR spectroscopy serving as the central pillar of the investigation. While IR spectroscopy rapidly confirms the presence of the requisite carbonyl functional groups and mass spectrometry provides an exact molecular formula, only NMR can piece together the complete atomic-level puzzle, defining the precise connectivity of the carbon skeleton and its associated protons. By following a rigorous, self-validating experimental workflow and interpreting the data within the context of corroborative evidence from orthogonal methods, researchers can achieve the highest level of confidence in their molecular structure, a prerequisite for any further scientific endeavor.
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Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link][18]
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Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link][17]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link][16]
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Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link][19]
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Western University. (2013). NMR Sample Preparation. Retrieved from [Link][13]
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University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link][26]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][15]
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Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link][22]
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University of Wisconsin-Madison. (2022). NMR Parameter Primer. Retrieved from [Link][20]
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Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link][21]
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Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(15), 3872–3875. Retrieved from [Link][24]
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Hans Reich. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link][7]
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The Organic Chemistry Tutor. (2021, January 14). Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). YouTube. Retrieved from [Link][11]
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Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link][5]
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Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Retrieved from [Link][9]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23536-23549. Retrieved from [Link][1]
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Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. Retrieved from [Link][12]
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ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link][3] 37]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-oxo-1-cyclooctanecarboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to characterize Ethyl 2-oxo-1-cyclooctanecarboxylate and its derivatives. As versatile intermediates in organic synthesis, a precise understanding of their structure is paramount. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The core of this analysis revolves around the compound's existence as a dynamic equilibrium of keto-enol tautomers, a phenomenon that each technique reveals in a unique manner.
The Central Challenge: Keto-Enol Tautomerism
This compound, like most β-keto esters, is not a single, static structure but exists as a mixture of two interconverting forms: the keto tautomer and the enol tautomer.[1] The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent.[2][3][4] This dynamic nature is the central theme of its spectroscopic analysis. The enol form is stabilized by the formation of a conjugated π-system and a strong intramolecular hydrogen bond.[1][5] Our goal is to leverage spectroscopy not only to confirm the compound's identity but also to probe the subtleties of this fundamental equilibrium.
Caption: Keto-Enol equilibrium in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the most powerful tool for the unambiguous characterization of this compound derivatives. Its strength lies in its ability to provide a detailed map of the carbon-hydrogen framework and to simultaneously observe and quantify both tautomers in solution, as their interconversion is slow on the NMR timescale.[2][4]
Expertise in Action: Why Solvent Choice is Critical in NMR
The choice of deuterated solvent is not merely a matter of solubility; it is an active experimental parameter that can manipulate the keto-enol equilibrium.
-
Non-polar, aprotic solvents (e.g., CDCl₃, C₆D₆): These solvents minimally interfere with the intramolecular hydrogen bond of the enol, thus favoring the enol form.
-
Polar, protic solvents (e.g., D₂O, CD₃OD): These solvents can form intermolecular hydrogen bonds with the keto form's carbonyl groups, stabilizing it. They can also exchange with the enolic proton, causing its signal to broaden or disappear.
-
Polar, aprotic solvents (e.g., DMSO-d₆): These are strong hydrogen bond acceptors and can significantly stabilize the enol tautomer.[2]
This solvent-dependent equilibrium shift, known as Meyer's rule for acyclic systems, underscores the importance of reporting the solvent used for any NMR analysis of β-dicarbonyl compounds.[2][4]
¹H NMR Spectral Analysis
The proton NMR spectrum provides a clear, quantitative snapshot of the tautomeric mixture.
-
Keto Tautomer Signatures: The most telling signal is the single proton on the α-carbon (C1), which is adjacent to both carbonyls. This proton is expected to appear as a triplet around 3.4-3.6 ppm. The ethyl group will show a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm). The numerous protons of the cyclooctane ring will appear as a complex series of multiplets, typically between 1.5 and 2.5 ppm.
-
Enol Tautomer Signatures: The presence of the enol is confirmed by the disappearance of the α-proton signal and the emergence of a new, highly deshielded signal for the enolic hydroxyl proton (O-H). This peak is often very broad and appears far downfield (12-13 ppm) due to the strong intramolecular hydrogen bond.[6] The protons of the ethyl group and the cyclooctene ring will show slightly different chemical shifts compared to the keto form.
Table 1: Comparative ¹H NMR Data for this compound Tautomers
| Proton Assignment | Keto Tautomer (Expected δ, ppm) | Enol Tautomer (Expected δ, ppm) | Multiplicity |
|---|---|---|---|
| Enolic OH | - | ~12.5 | broad s |
| -OCH₂ CH₃ | ~4.2 | ~4.2 | q |
| -CH- (α-proton) | ~3.5 | - | t |
| Ring CH₂'s | ~1.5 - 2.5 | ~1.5 - 2.6 | m |
| -OCH₂CH₃ | ~1.3 | ~1.3 | t |
¹³C NMR Spectral Analysis
¹³C NMR complements the proton data by providing direct insight into the carbon skeleton. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic.
-
Keto Tautomer Signatures: Two distinct carbonyl signals will be present: the ketone (C2) at a very downfield position (~205-215 ppm) and the ester carbonyl (C=O) at a less deshielded position (~170-175 ppm).
-
Enol Tautomer Signatures: In the enol form, the ketone signal is absent. Instead, two new signals for the enolic double bond appear (~100 ppm for C1 and ~160-170 ppm for C2). The ester carbonyl remains, though its chemical shift may be slightly altered by conjugation.
Table 2: Comparative ¹³C NMR Data for Tautomers
| Carbon Assignment | Keto Tautomer (Expected δ, ppm) | Enol Tautomer (Expected δ, ppm) |
|---|---|---|
| Ketone C=O (C2) | ~210 | - |
| Ester C=O | ~172 | ~173 |
| Enol C=C -OH (C2) | - | ~165 |
| Enol C =C-OH (C1) | - | ~100 |
| -OCH₂ CH₃ | ~61 | ~60 |
| -C H- (α-carbon) | ~55 | - |
| Ring CH₂'s | ~25 - 45 | ~20 - 35 |
| -OCH₂CH₃ | ~14 | ~14 |
Standardized Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-20 mg of the purified sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] For quantitative analysis of tautomers, ensure the sample has fully equilibrated in the solvent at a constant temperature before data acquisition.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 300 MHz for ¹H NMR to achieve adequate signal dispersion.
-
Data Acquisition: Acquire a standard ¹H spectrum. To confirm the assignment of the enolic OH, a D₂O exchange experiment can be performed. Acquire a broadband proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[8]
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS (δ = 0.00 ppm).[9] Integrate the relevant peaks in the ¹H spectrum to determine the keto:enol ratio.
Caption: Workflow for NMR spectroscopic analysis of β-keto esters.
Infrared (IR) Spectroscopy: The Rapid Functional Group Identifier
IR spectroscopy is an indispensable, rapid, and non-destructive technique for the initial characterization of this compound derivatives.[1] Its primary utility is the swift identification of carbonyl functional groups and the detection of the enol form through its characteristic vibrational bands.
Discerning Tautomers by Their Vibrational Frequencies
The IR spectrum provides a distinct fingerprint for each tautomer. The key region of interest is the carbonyl stretching region (1600-1800 cm⁻¹) and the hydroxyl region (3200-3600 cm⁻¹).[10]
-
Keto Tautomer Signatures: The spectrum will be dominated by two sharp, strong absorption bands.
-
Enol Tautomer Signatures: The presence of the enol form leads to significant changes due to conjugation and hydrogen bonding.
-
Conjugated Ester C=O Stretch: The ester carbonyl, now part of a conjugated system, absorbs at a lower frequency, typically around 1650-1660 cm⁻¹.[11]
-
C=C Stretch: A new band for the carbon-carbon double bond of the enol appears around 1610-1620 cm⁻¹.[11]
-
Enolic O-H Stretch: A very broad and strong absorption band appears between 2500-3200 cm⁻¹, which is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.
-
Table 3: Diagnostic IR Absorption Bands for Tautomers
| Vibrational Mode | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | - | 2500 - 3200 | Strong, Broad |
| Ester C=O Stretch | 1735 - 1745 | 1650 - 1660 (Conjugated) | Strong |
| Ketone C=O Stretch | 1715 - 1720 | - | Strong |
| C=C Stretch | - | 1610 - 1620 | Medium |
| C-O Stretch | 1300 - 1000 | 1300 - 1000 | Strong |
Standardized Protocol for IR Spectroscopy Analysis
-
Sample Preparation:
-
Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. Perform a background scan using either the empty salt plates or the pure solvent.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background. Identify the key absorption bands as detailed in Table 3.
Caption: Primary fragmentation pathways in EI-Mass Spectrometry.
Comparative Guide: Choosing the Right Tool
Each spectroscopic technique offers unique advantages. A comprehensive characterization is achieved not by relying on a single method, but by synthesizing the data from all three.
| Technique | Primary Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed C-H framework, stereochemistry, connectivity. | Unambiguous structure determination; quantitative analysis of tautomers; sensitive to subtle structural changes. | Relatively slow; requires higher sample concentration and purity; more complex data interpretation. |
| IR Spectroscopy | Functional group identification. | Fast, simple, non-destructive; excellent for identifying carbonyls and confirming enolization (O-H bond). | Provides limited information on the carbon skeleton; quantification of tautomers is difficult. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula; high sensitivity; provides clues to molecular connectivity. | Does not typically differentiate tautomers; fragmentation can be complex; "soft" ionization may be needed to see the molecular ion. |
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process centered on understanding their keto-enol tautomerism. NMR spectroscopy stands as the cornerstone technique, providing definitive structural proof and quantitative insight into the tautomeric equilibrium. IR spectroscopy serves as a rapid and powerful tool for confirming the presence of key functional groups and qualitatively assessing enol content. Finally, mass spectrometry validates the molecular weight and pieces together the structural puzzle through predictable fragmentation patterns. By judiciously applying and integrating the data from these three pillars of spectroscopy, researchers can achieve a complete, accurate, and self-validating characterization of these important synthetic intermediates.
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Mills, J. E., & Schneider, J. (2013). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 90(10), 1347-1350. [Link]
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Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(11), 1351-1365. [Link]
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Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. [Link]
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Wiley-VCH. (2007). Supporting Information for various compounds including NMR and IR data. [Link]
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Alarcón-Polo, E., et al. (2012). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 1020, 131-137. [Link]
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Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
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da Silva, J. P., et al. (2009). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Journal of the Brazilian Chemical Society, 20(9), 1699-1706. [Link]
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Royal Society of Chemistry. (2018). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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A Senior Application Scientist's Guide to Comparing the Efficacy of Different Bases for Large Ring Cyclization
Introduction: The Enduring Challenge of Closing the Ring
The synthesis of macrocycles—large ring structures typically containing 12 or more atoms—is a cornerstone of modern synthetic chemistry. These structures are prevalent in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] However, their construction presents a formidable challenge: the inherent entropic and enthalpic barriers to forming large rings. The primary competing pathway is intermolecular oligomerization or polymerization, a process that is kinetically and thermodynamically favored under standard reaction concentrations.[2]
The classical approach to overcoming this hurdle is the high dilution principle , which dictates that by carrying out the reaction in a large volume of solvent, the concentration of the linear precursor is kept low, thus statistically favoring the intramolecular cyclization event over intermolecular reactions.[2][3][4] While effective, this strategy can be impractical for large-scale synthesis due to the massive solvent volumes required.
At the heart of many crucial macrocyclization reactions, particularly macrolactonizations (forming esters) and macrolactamizations (forming amides), is the choice of a base. The base is not merely a passive proton abstractor; its identity—its strength, steric profile, and associated counterion—can profoundly influence reaction rates, yields, and selectivity between the desired monomeric macrocycle and undesired dimeric or oligomeric side products. This guide provides an in-depth comparison of the efficacy of different classes of bases, supported by mechanistic insights and experimental data, to aid researchers in navigating this critical experimental decision.
The Mechanistic Role of the Base in Macrocyclization
In large ring cyclizations, the base typically serves one of two primary roles:
-
Deprotonation of the Nucleophile: In reactions like the intramolecular Williamson ether synthesis or the cyclization of ω-haloalcohols, the base deprotonates the nucleophilic group (e.g., a hydroxyl or thiol) to generate a more reactive nucleophile for the ring-closing step.
-
Proton Scavenging and Carboxylate Formation: In macrolactonizations and macrolactamizations proceeding from a seco-acid (a molecule with a carboxylic acid at one end and an alcohol or amine at the other), the base can deprotonate the carboxylic acid to form a carboxylate salt. This is a key step in methods that do not rely on pre-activation of the carboxylic acid, such as the cesium-mediated cyclization of ω-haloalkanoic acids. In methods that do use activating agents (e.g., Yamaguchi or Shiina esterification), a stoichiometric base is required to neutralize the acid generated during the activation step, while a separate nucleophilic catalyst (which is also a base, like DMAP) facilitates the final ring closure.[5][6][7]
The ideal base should be strong enough to effect the desired deprotonation but not so reactive that it causes undesired side reactions, such as epimerization of stereocenters or elimination. Its nucleophilicity, steric bulk, and the nature of its counterion are all critical parameters that will be explored.
Comparative Analysis of Key Base Classes
Inorganic Carbonates: The Workhorses (K₂CO₃ vs. Cs₂CO₃)
Inorganic bases, particularly potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are widely used due to their low cost, mildness, and ease of handling. They are most effective in polar aprotic solvents like DMF or acetonitrile, where they facilitate the cyclization of precursors such as ω-haloalkanoic acids.
The "Cesium Effect"
A significant body of evidence points to the superiority of Cs₂CO₃ over other alkali metal carbonates for many macrocyclization reactions.[8][9] This phenomenon, often termed the "Cesium Effect," is not attributed to a single factor but rather a combination of beneficial properties:
-
Enhanced Solubility: Cesium carboxylates are generally more soluble in organic solvents than their potassium or sodium counterparts.[8][9] This maintains a higher concentration of the reactive species in the solution phase.
-
Weaker Ion Pairing: The large, soft cesium cation (Cs⁺) forms a weaker, solvent-separated ion pair with the carboxylate anion compared to smaller, harder cations like K⁺ or Na⁺. This results in a more "naked" and therefore more nucleophilic carboxylate, which accelerates the rate of the intramolecular Sₙ2 reaction.[9]
-
Potential Templating Effect: It has been proposed that the large cesium ion can coordinate with multiple heteroatoms in the linear precursor, pre-organizing it into a conformation conducive to cyclization. This "template effect" lowers the entropic barrier to ring closure.
Experimental data consistently demonstrates this advantage. For the synthesis of a 16-membered ring lactone, a direct comparison showed yields of 80% with Cs₂CO₃, 67% with K₂CO₃, 54% with Na₂CO₃, and 0% with Li₂CO₃.[9]
| Base | Typical Solvent | Key Advantages | Limitations | Relative Cost |
| K₂CO₃ | DMF, Acetonitrile | Inexpensive, readily available, mild. | Lower yields than Cs₂CO₃, limited solubility. | $ |
| Cs₂CO₃ | DMF, Acetonitrile | "Cesium Effect" leads to significantly higher yields and faster reactions. Good solubility.[8][9][10] | Significantly more expensive than K₂CO₃. |
Hindered Non-Nucleophilic Organic Bases
For substrates sensitive to nucleophilic attack or for reactions where inorganic salts are problematic, hindered organic amines are indispensable.
Hünig's Base (DIPEA)
N,N-Diisopropylethylamine (DIPEA) is a sterically hindered tertiary amine commonly used as a proton scavenger, particularly in peptide macrolactamizations where coupling reagents like HATU or HOBt are employed.[1] Its bulky isopropyl groups prevent it from acting as a nucleophile, thus avoiding common side reactions.
Proton Sponges
1,8-Bis(dimethylamino)naphthalene, sold under the trade name Proton Sponge®, represents a unique class of superbasic amines.[11][12] The naphthalene backbone forces the two dimethylamino groups into close proximity. This strained conformation is relieved upon protonation, where the proton is captured in a strong intramolecular hydrogen bond.[12] This structural feature makes it an exceptionally strong base (pKa of conjugate acid ≈ 12.1 in water) but an extremely poor nucleophile due to severe steric hindrance.[11][12] It is employed when a very strong, non-nucleophilic base is required to deprotonate weakly acidic precursors without interfering with electrophilic centers.[11]
| Base | pKa (Conj. Acid) | Key Advantages | Limitations | Relative Cost |
| DIPEA | ~10.8 (H₂O) | Non-nucleophilic, soluble in most organic solvents. | Moderately basic, can be difficult to remove. | |
| Proton Sponge® | ~12.1 (H₂O) | Very strong base, extremely non-nucleophilic.[11][12] | Expensive, high molecular weight, can be difficult to remove. |
Phosphazene Superbases: The Ultimate Proton Abstractors
Phosphazene bases (e.g., P4-t-Bu, BEMP) are among the strongest charge-neutral organic bases known.[13][14] Their remarkable basicity, with pKa values of their conjugate acids exceeding 40 in acetonitrile, stems from the extensive delocalization of the positive charge across a phosphorus-nitrogen framework upon protonation.[13][14]
These are non-ionic, highly soluble in nonpolar solvents like hexane and toluene, and are sterically hindered, making them potently basic yet poorly nucleophilic.[13] Their power lies in their ability to generate highly reactive "naked" anions from even very weakly acidic precursors under exceptionally mild conditions, often enabling transformations that are impossible with conventional bases.[13][15] For example, P4-t-Bu can catalyze intramolecular cyclizations of o-alkynylphenyl ethers to form benzofurans without the need for a metal catalyst.[15]
| Base | pKa (Conj. Acid, MeCN) | Key Advantages | Limitations | Relative Cost |
| P4-t-Bu | ~42.7 | Exceptionally strong, non-nucleophilic, soluble in nonpolar solvents.[13][14] | Very expensive, extremely hygroscopic, requires inert atmosphere handling. |
The Role of Bases in Classic Macrolactonization Protocols
It is crucial to differentiate between reactions directly promoted by a base and those where a base is an essential component of a broader promoter system. Many "named" macrolactonization reactions do not rely on a simple base to drive the cyclization but use them in concert with activating agents.
-
Yamaguchi Macrolactonization: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. A stoichiometric amine base like triethylamine (TEA) is used to form the initial carboxylate, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is the active species that facilitates the final acyl transfer to the hydroxyl group.[5][7][16][17] Here, DMAP acts as a nucleophilic base.
-
Shiina Macrolactonization: This powerful method uses an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent. The reaction can be run under basic conditions using a nucleophilic catalyst like DMAP, which promotes the cyclization.[6][18][19]
-
Mitsunobu Macrolactonization: This is a redox-based reaction, not a base-promoted one. It activates the alcohol via a phosphonium salt using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD.[20][21][22][23] The carboxylate then acts as the nucleophile in an Sₙ2 reaction that proceeds with inversion of configuration at the alcohol center. While not base-catalyzed, it is a critical benchmark for comparison, and its success is highly dependent on careful control of reaction conditions to suppress dimerization.[20]
Visualizing Key Concepts in Macrocyclization
The High Dilution Principle
The fundamental challenge in macrocyclization is overcoming the kinetic preference for intermolecular reactions. The high dilution principle addresses this by minimizing the probability of two linear precursor molecules encountering each other.
Caption: The High Dilution Principle favors intramolecular cyclization.
The Cesium Effect Mechanism
The superiority of cesium carbonate is attributed to its ability to generate a highly reactive, "naked" carboxylate anion that readily undergoes intramolecular cyclization.
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- 4. zambiafiles.com [zambiafiles.com]
- 5. Yamaguchi Esterification [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. Phosphazene - Wikipedia [en.wikipedia.org]
- 15. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
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- 22. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitsunobu Reaction [organic-chemistry.org]
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-Oxocyclooctanecarboxylate
Introduction: Navigating Reactivity in Large Ring Systems
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. The 2-oxocyclooctanecarboxylate framework is a valuable intermediate, providing a versatile scaffold for the synthesis of complex molecules. The choice between the methyl and ethyl ester derivatives of this β-keto ester, while seemingly minor, can have significant implications for reaction kinetics, yields, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of methyl 2-oxocyclooctanecarboxylate and ethyl 2-oxocyclooctanecarboxylate. While direct side-by-side kinetic studies for these specific cyclooctanone derivatives are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from established principles of organic chemistry and experimental data from analogous systems.[1] We will delve into the subtle yet impactful differences in their behavior in key transformations such as alkylation, hydrolysis (saponification), and decarboxylation, providing both theoretical grounding and practical, field-proven insights.
Pillar 1: The Decisive Role of the Ester Alkyl Group
The fundamental difference between methyl and ethyl 2-oxocyclooctanecarboxylate lies in the steric and electronic properties of the ester's alkyl group. These factors directly influence the accessibility of the electrophilic carbonyl carbon and the stability of reaction intermediates.
Electronic Effects: A Subtle Contributor
The ethyl group is slightly more electron-donating than the methyl group via an inductive effect. This increased electron density on the ester carbonyl carbon renders it marginally less electrophilic. Consequently, nucleophilic attack is expected to be slightly slower for the ethyl ester compared to the methyl ester. However, in the context of β-keto esters, this electronic difference is generally considered to be a minor contributor to the overall reactivity difference compared to steric effects.
Steric Hindrance: The Dominant Factor
The most significant factor differentiating the reactivity of these two esters is steric hindrance. The larger size of the ethyl group, compared to the methyl group, impedes the approach of nucleophiles to the ester carbonyl carbon.[2] This steric impediment is crucial in the rate-determining step of many reactions, such as saponification, where a tetrahedral intermediate is formed. As a general principle, methyl esters tend to be more reactive than their ethyl counterparts in reactions where nucleophilic attack on the ester carbonyl is a key step, due to the smaller size of the methyl group allowing for easier access by the nucleophile.[1][2]
Pillar 2: Comparative Reactivity in Key Transformations
The practical implications of these steric and electronic differences become evident when examining the common reactions of β-keto esters.
Enolate Formation and Alkylation
A cornerstone of β-keto ester chemistry is the formation of a resonance-stabilized enolate by deprotonation of the α-carbon, which can then act as a potent nucleophile in alkylation reactions.[3][4][5]
Caption: General workflow for the alkylation of β-keto esters.
The choice of the ester group does not significantly affect the pKa of the α-hydrogens, and thus enolate formation proceeds readily for both methyl and ethyl esters. However, the subsequent reaction profile can be influenced. While the primary nucleophilic attack in alkylation occurs at the α-carbon, competitive O-alkylation can be a side reaction. Furthermore, in reactions where a bulky alkylating agent is used, the steric profile of the ester group could play a role in the overall reaction efficiency.
Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a classic reaction to differentiate ester reactivity. The reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the ester carbonyl.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
As predicted by the principle of steric hindrance, methyl esters generally undergo saponification at a faster rate than ethyl esters. While specific kinetic data for the 2-oxocyclooctanecarboxylate series is scarce, studies on other ester systems consistently demonstrate this trend. For instance, in the context of biodiesel production, the saponification of fatty acid methyl esters (FAME) has been compared to that of fatty acid ethyl esters (FAEE), with the former generally showing higher reactivity under similar conditions.
Decarboxylation
β-keto esters are prized for their ability to be readily converted to ketones through hydrolysis followed by decarboxylation of the resulting β-keto acid.[4][6] The decarboxylation step itself proceeds through a cyclic transition state and is generally efficient for both methyl and ethyl derivatives after the initial hydrolysis.
However, a related reaction, the Krapcho decarboxylation, which involves heating a β-keto ester with a salt in a polar aprotic solvent, has shown a dependence on the ester group. It has been noted that methyl esters are dealkoxycarbonylated faster than the corresponding ethyl esters under these conditions.[7] This suggests that even in reactions where the initial attack is not at the ester carbonyl, the nature of the alkyl group can influence the reaction rate.
Pillar 3: Experimental Data and Protocols
To provide a tangible comparison, we present data from a closely related system and a generalized experimental protocol for a key transformation.
Data Presentation: A Comparative Look at Analogous Systems
| Feature | Methyl 2-Oxocycloalkanecarboxylate | Ethyl 2-Oxocycloalkanecarboxylate | Rationale |
| Relative Rate of Saponification | Faster | Slower | Less steric hindrance from the methyl group allows for easier nucleophilic attack at the ester carbonyl.[1][2] |
| Relative Rate of Krapcho Decarboxylation | Faster | Slower | Methyl esters are generally dealkoxycarbonylated more rapidly than ethyl esters.[7] |
| Yields in α-Alkylation | Generally comparable | Generally comparable | The primary site of reaction is the α-carbon enolate, which is readily formed from both esters. |
Experimental Protocols: A Guide to α-Alkylation
The following is a representative, self-validating protocol for the α-alkylation of a 2-oxocycloalkanecarboxylate. This procedure can be adapted for both the methyl and ethyl esters.
Objective: To perform the α-alkylation of a 2-oxocycloalkanecarboxylate with an alkyl halide.
Materials:
-
Methyl or Ethyl 2-oxocyclooctanecarboxylate
-
Sodium ethoxide (or sodium methoxide if starting with the methyl ester)
-
Anhydrous ethanol (or methanol)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet
Procedure:
-
Enolate Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add the ethyl 2-oxocyclooctanecarboxylate dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate. The formation of the sodium enolate salt may result in a thicker suspension.
-
-
Alkylation:
-
Add the alkyl halide dropwise to the enolate suspension.
-
Stir the reaction mixture at room temperature or gently heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α-alkylated 2-oxocyclooctanecarboxylate.
-
Self-Validation: The success of the reaction can be validated by comparing the NMR and IR spectra of the product to the starting material. The disappearance of the α-proton signal and the appearance of new signals corresponding to the added alkyl group in the ¹H NMR spectrum, along with the retention of the β-keto ester functionality in the IR spectrum, confirms a successful alkylation.
Conclusion and Recommendations
The choice between methyl and ethyl 2-oxocyclooctanecarboxylate is a nuanced one, guided by the specific demands of the synthetic step.
-
For reactions where a higher rate of nucleophilic acyl substitution is desired, such as saponification or certain types of decarboxylation, methyl 2-oxocyclooctanecarboxylate is the recommended substrate. Its lower steric profile facilitates faster reaction kinetics.[1][2][7]
-
For standard α-alkylation reactions, both esters are generally effective. The choice may then be guided by factors such as cost, availability, or the desired physical properties of the downstream intermediates.
-
In cases where a slightly lower reactivity is desired to improve selectivity in the presence of other reactive functional groups, ethyl 2-oxocyclooctanecarboxylate may offer an advantage.
Ultimately, this guide provides the foundational principles and practical considerations to empower researchers to make an informed decision. For critical applications, it is always recommended to perform small-scale comparative experiments to determine the optimal substrate for the specific reaction conditions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
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- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Diastereoselectivity in Reactions of Ethyl 2-oxo-1-cyclooctanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the factors governing diastereoselectivity in key reactions of Ethyl 2-oxo-1-cyclooctanecarboxylate. As a Senior Application Scientist, my aim is to synthesize foundational principles of stereochemistry with practical, field-proven insights to aid in the strategic design of synthetic routes targeting specific diastereomers. The inherent conformational flexibility of the eight-membered ring presents unique challenges and opportunities for stereocontrol, which we will explore in detail.
The Conformational Labyrinth: Understanding the Cyclooctane Ring
The cyclooctane ring is notoriously complex, existing as a dynamic equilibrium of multiple conformers with similar energy levels. The boat-chair conformation is generally considered the most stable, though other conformations like the crown and boat-boat are readily accessible. The introduction of sp² centers and substituents, as in this compound, further influences this conformational landscape. The relative orientation of the ketone and the ethyl carboxylate group dictates the steric environment around the reactive centers, and thus, the facial selectivity of approaching reagents.
Caption: Key low-energy conformations of the cyclooctane ring.
Diastereoselective Reduction of the Ketone: A Tale of Two Faces
The reduction of the ketone in this compound yields a hydroxyl group, creating a new stereocenter. The diastereoselectivity of this transformation is highly dependent on the steric bulk of the reducing agent.
Theoretical Background
The approach of the hydride reagent to the carbonyl carbon can occur from either the more sterically hindered or the less sterically hindered face of the most stable conformer of the cyclooctanone ring. Sterically undemanding reducing agents, such as sodium borohydride (NaBH₄), may exhibit lower diastereoselectivity due to their ability to approach from multiple trajectories. In contrast, bulky reducing agents, like L-Selectride®, are more sensitive to the steric environment and will preferentially attack from the less hindered face, leading to higher diastereoselectivity.
Comparison of Reducing Agents
| Reducing Agent | Steric Bulk | Expected Major Diastereomer | Rationale |
| Sodium Borohydride (NaBH₄) | Small | Mixture of diastereomers | Can approach the carbonyl from either face with similar ease. |
| Lithium Aluminum Hydride (LiAlH₄) | Small | Mixture of diastereomers | Similar to NaBH₄, though generally more reactive. |
| K-Selectride® (Potassium Tri-sec-butylborohydride) | Bulky | cis-hydroxy ester | Attack from the less sterically hindered face. |
| L-Selectride® (Lithium Tri-sec-butylborohydride) | Bulky | cis-hydroxy ester | Attack from the less sterically hindered face, often with high selectivity.[1][2] |
Note: The cis/trans nomenclature here refers to the relative stereochemistry of the newly formed hydroxyl group and the pre-existing ethyl carboxylate group.
Experimental Protocol: General Procedure for Diastereoselective Reduction
-
Preparation: A flame-dried round-bottom flask is charged with this compound and dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cooling: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of the chosen reducing agent (e.g., L-Selectride® in THF) is added dropwise to the stirred solution of the β-keto ester.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Steric approach control in the reduction of this compound.
Diastereoselective Alkylation: Building Complexity at the α-Position
The α-carbon of this compound is readily deprotonated to form a nucleophilic enolate, which can then be alkylated. The diastereoselectivity of this process is governed by the facial bias of the enolate, which is influenced by the conformation of the cyclooctane ring.
Enolate Formation and Stereocontrol
Formation of the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is standard. The resulting enolate can, in principle, exist as E or Z isomers, but the constraints of the eight-membered ring are likely to favor one geometry. The incoming electrophile will then approach from the less sterically encumbered face of the enolate. For greater control, particularly for the synthesis of enantiomerically enriched products, the use of chiral auxiliaries is a powerful strategy.
Comparison of Alkylation Approaches
| Alkylation Method | Key Features | Expected Diastereoselectivity |
| Direct Enolate Alkylation | Simple, one-step process. | Moderate, dependent on the steric bias of the ring. |
| Alkylation with Chiral Auxiliary | The substrate is first derivatized with a chiral auxiliary (e.g., an Evans auxiliary). | High, as the auxiliary directs the approach of the electrophile. |
Experimental Protocol: General Procedure for Diastereoselective Alkylation
-
Enolate Formation: A solution of a strong base (e.g., LDA), pre-formed or generated in situ, in an anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of this compound in anhydrous THF is then added dropwise. The mixture is stirred for a period to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at low temperature.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, it is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
Work-up and Purification: The product is extracted, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.
Caption: Workflow for the diastereoselective alkylation of this compound.
The Aldol Reaction: Forging C-C Bonds with Stereochemical Precision
The aldol reaction of the enolate of this compound with an aldehyde presents an excellent opportunity for diastereoselective carbon-carbon bond formation, creating two new stereocenters. The stereochemical outcome can be rationalized and predicted using the Zimmerman-Traxler model.
The Zimmerman-Traxler Model
This model posits a chair-like six-membered transition state involving the metal cation of the enolate, the enolate oxygen, the enolate α-carbon, the aldehyde carbonyl carbon, and the aldehyde oxygen. The geometry of the enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the aldol adduct. For cyclic ketones, the enolate geometry is often constrained, leading to a predictable outcome.
Predicting Diastereoselectivity
Assuming the formation of a Z-enolate from the cyclooctanone derivative, the Zimmerman-Traxler model predicts the formation of the syn-aldol adduct as the major product. This is because the transition state leading to the syn product places the aldehyde substituent in a pseudo-equatorial position, which is sterically favored over the pseudo-axial position it would occupy in the transition state leading to the anti product.
Comparison of Enolate Types in Aldol Reactions
| Enolate Type | Metal Cation | Key Feature | Expected Major Product |
| Lithium Enolate | Li⁺ | Commonly used, good reactivity. | syn or anti depending on enolate geometry. |
| Boron Enolate | B²⁺ | Shorter B-O bonds lead to a more compact transition state, often enhancing diastereoselectivity. | High selectivity for syn or anti adducts depending on the boron reagent and substrate. |
Experimental Protocol: General Procedure for a Directed Aldol Reaction
-
Enolate Formation: The enolate of this compound is generated as described in the alkylation protocol, typically using LDA at -78 °C.
-
Aldehyde Addition: A solution of the aldehyde (e.g., benzaldehyde) in anhydrous THF is added dropwise to the enolate solution at low temperature.
-
Reaction Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, it is quenched with a proton source.
-
Work-up and Purification: The product is extracted, and the organic phase is washed, dried, and concentrated. The resulting aldol adduct is purified by column chromatography.
Caption: Zimmerman-Traxler transition states for the aldol reaction of a Z-enolate.
Conclusion
The diastereoselectivity in reactions of this compound is a complex interplay of the conformational preferences of the eight-membered ring and the nature of the reagents. While specific experimental data for this substrate remains limited in the literature, a rational approach to controlling the stereochemical outcome can be developed based on well-established principles. Bulky reagents in reductions and judicious choice of enolate chemistry in alkylations and aldol reactions, guided by models like Zimmerman-Traxler, provide a strong foundation for the synthesis of desired diastereomers. Further empirical studies on this system would be invaluable to the synthetic community.
References
Sources
A Comparative Guide to the Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the primary synthetic methodologies for Ethyl 2-oxo-1-cyclooctanecarboxylate, a key intermediate in the synthesis of various carbocyclic and heterocyclic compounds of interest in medicinal chemistry. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of established protocols, offering field-proven insights to guide your experimental design.
Introduction: The Significance of this compound
This compound, a cyclic β-keto ester, is a versatile building block in organic synthesis.[1] Its structure, featuring a ketone and an ester group in a β-relationship within an eight-membered ring, allows for a variety of subsequent transformations. These include alkylation, decarboxylation, and condensation reactions, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]
The principal and most historically significant method for synthesizing cyclic β-keto esters is the Dieckmann condensation.[3][4] This intramolecular variant of the Claisen condensation is particularly effective for the formation of 5- and 6-membered rings and remains a viable, though sometimes challenging, method for larger rings like the cyclooctyl system.[3][5]
This guide will focus on the Dieckmann condensation as the primary route to this compound and will also explore alternative strategies and optimizations.
Method 1: The Classic Dieckmann Condensation
The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a strong base to yield a β-keto ester.[3][4] For the synthesis of this compound, the starting material is diethyl nonanedioate (also known as diethyl azelate).
Mechanistic Rationale
The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, forming a resonance-stabilized enolate.[2][4][6] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[2][4] This intramolecular cyclization forms a cyclic tetrahedral intermediate, which then eliminates an ethoxide ion to yield the cyclic β-keto ester.[2] A crucial driving force for this reaction is the final deprotonation of the newly formed β-keto ester, which has a significantly more acidic α-proton between the two carbonyl groups.[7][8] Subsequent acidification in the workup step reprotonates this enolate to give the final product.[4]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Considerations and Performance
The choice of base and solvent is critical for the success of the Dieckmann condensation. Traditionally, sodium ethoxide in ethanol or toluene has been employed.[5][9] However, for larger rings like the 8-membered cyclooctane, yields can be diminished due to competing intermolecular reactions and the entropic unfavorability of forming medium-sized rings.[6]
Key Factors Influencing Yield:
-
Base: Strong, non-nucleophilic bases are preferred. While sodium ethoxide is common, sterically hindered bases like potassium t-butoxide, lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) can offer improved yields by minimizing side reactions.[5] A stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product.[8]
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or benzene are often used.[5] It is crucial that all reagents and glassware are scrupulously dry, as the highly basic enolate intermediate will be quenched by protic solvents like water or alcohols.[10]
-
Temperature: The optimal temperature depends on the base and solvent system. Reactions with sodium ethoxide in toluene often require reflux, while stronger bases may allow for lower reaction temperatures.[10]
Detailed Experimental Protocol (Dieckmann Condensation)
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Diethyl nonanedioate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3M Hydrochloric acid
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the dropping funnel, prepare a solution of diethyl nonanedioate in anhydrous THF.
-
Base Addition: To the reaction flask, add sodium hydride and anhydrous THF.
-
Reaction Initiation: Heat the THF and sodium hydride mixture to reflux.
-
Substrate Addition: Add the diethyl nonanedioate solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction Monitoring: Continue refluxing for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 3M hydrochloric acid until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Alternative Synthetic Strategies
While the Dieckmann condensation is the most direct route, other methods for the synthesis of β-keto esters can be adapted for the preparation of this compound.
Method 2: Acylation of Ketone Enolates
An alternative approach involves the acylation of a pre-formed enolate of cyclooctanone.
Mechanistic Overview:
-
Enolate Formation: Cyclooctanone is deprotonated with a strong base (e.g., LDA) to form the corresponding lithium enolate.
-
Acylation: The enolate is then reacted with an acylating agent, such as ethyl chloroformate or diethyl carbonate, to introduce the ethoxycarbonyl group at the α-position.[11][12]
Caption: Workflow for Acylation of Cyclooctanone Enolate.
Advantages:
-
This method can be more regioselective if substituted cyclooctanones are used.
-
It avoids the potential for intermolecular side reactions that can occur in the Dieckmann condensation.
Disadvantages:
-
Requires the use of strong, moisture-sensitive bases and cryogenic temperatures.
-
The choice of acylating agent and reaction conditions is crucial to avoid competing O-acylation.
Method 3: Transesterification of other β-Keto Esters
While less common for the de novo synthesis of the cyclooctane ring, transesterification can be a valuable method for modifying an existing β-keto ester.[13] For instance, if methyl 2-oxocyclooctanecarboxylate were more readily available, it could be converted to the ethyl ester via transesterification.
General Conditions:
This reaction is typically catalyzed by an acid or a base. More recently, environmentally benign catalysts like boric acid have been shown to be effective.[13] The reaction involves heating the starting β-keto ester in an excess of ethanol in the presence of the catalyst.
Comparative Performance of Synthesis Methods
| Feature | Dieckmann Condensation | Acylation of Cyclooctanone Enolate |
| Starting Materials | Diethyl nonanedioate | Cyclooctanone, Ethyl Chloroformate/Diethyl Carbonate |
| Key Reagents | Strong base (NaH, NaOEt, LDA) | Strong base (LDA), Acylating agent |
| Reaction Conditions | Reflux or low temperature | Cryogenic temperatures (-78 °C) |
| Typical Yields | Moderate to good | Good to excellent |
| Key Advantages | Well-established, one-pot cyclization | High regioselectivity, avoids intermolecular reactions |
| Key Disadvantages | Prone to side reactions, challenges with medium-sized rings | Requires cryogenic conditions, potential for O-acylation |
Conclusion
For the synthesis of this compound, the Dieckmann condensation remains a primary and industrially relevant method. Its success, however, is highly dependent on the careful control of reaction parameters, particularly the choice of base and the exclusion of moisture. The acylation of cyclooctanone enolate presents a robust alternative that can offer higher yields and greater control, albeit with the requirement of more stringent reaction conditions. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost of reagents, and available equipment.
References
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Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
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JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]
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National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link]
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RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl 2-oxo-1-cyclooctanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible science and the ultimate safety of therapeutic candidates. Ethyl 2-oxo-1-cyclooctanecarboxylate, a key building block in the synthesis of complex pharmaceutical intermediates, is no exception. Its purity directly influences reaction yields, impurity profiles of downstream products, and the overall reliability of a synthetic campaign.[1]
This guide provides an in-depth, experience-driven framework for assessing the purity of commercially available this compound. We will move beyond a simple checklist of tests to explain the causality behind our analytical choices, establishing a self-validating system for qualifying this critical reagent.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively test for purity, one must first understand the likely impurities. The most common large-scale synthesis of cyclic β-keto esters like this compound is the Dieckmann condensation.[2] This intramolecular cyclization of a linear diester (e.g., diethyl sebacate) in the presence of a strong base (e.g., sodium ethoxide) is efficient but can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual diethyl sebacate.
-
Side-Products: Intermolecular condensation products or by-products from base-mediated side reactions.
-
Residual Solvents: Toluene, THF, or ethanol are commonly used and may remain after workup.
-
Degradation Products: The β-keto ester can undergo hydrolysis and decarboxylation, especially if exposed to moisture or acidic/basic conditions.
A robust analytical strategy must be capable of separating and quantifying the active compound from these structurally similar and dissimilar impurities.
A Multi-Pronged Analytical Workflow
No single analytical technique is sufficient to declare a chemical "pure." A comprehensive assessment relies on orthogonal methods—different techniques that measure distinct chemical properties—to build a complete purity picture. The validation of these analytical methods is crucial to ensure they are suitable for their intended purpose.[3][4]
Our workflow integrates three core techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sources
Kinetic vs thermodynamic control in the alkylation of cyclooctanone beta-keto esters
An In-Depth Guide to the Regioselective Alkylation of Cyclooctanone β-Keto Esters: A Comparison of Kinetic and Thermodynamic Control
For researchers engaged in the synthesis of complex molecular architectures, particularly within natural product synthesis and drug development, the precise functionalization of cyclic scaffolds is paramount. The alkylation of β-dicarbonyl compounds is a fundamental carbon-carbon bond-forming reaction. However, when applied to unsymmetrical substrates like cyclooctanone β-keto esters, it presents a classic challenge of regioselectivity. The choice of reaction conditions can steer the alkylation towards two distinct constitutional isomers, a decision governed by the principles of kinetic and thermodynamic control.
This guide provides a detailed comparison of these two control paradigms as applied to the alkylation of ethyl 2-oxocyclooctanecarboxylate. We will explore the mechanistic underpinnings of each pathway, provide quantitative comparisons of reaction conditions, and offer detailed experimental protocols to empower researchers to predictably synthesize the desired regioisomer.
The Mechanistic Dichotomy: Kinetic vs. Thermodynamic Enolates
The regioselectivity of the alkylation hinges on which α-proton is removed to form the intermediate enolate. In a cyclooctanone β-keto ester, there are two such protons: one at the tertiary α-carbon (C2), which is part of the β-dicarbonyl system, and protons at the secondary α'-carbon (C8). The acidity of the C2 proton is significantly higher (pKa ≈ 10-12) due to stabilization of the conjugate base by two carbonyl groups, making it the exclusive site of deprotonation under typical conditions. The challenge of regioselectivity arises when this primary product is itself an unsymmetrical ketone, which is not the case here. The key choice is between C-alkylation and O-alkylation. However, the classic kinetic vs. thermodynamic control discussion in ketones refers to deprotonation at two different alpha carbons of a simple ketone. For a β-keto ester, the most acidic proton is unambiguously the one between the two carbonyls. The control aspect here is more nuanced and often relates to preventing polyalkylation or other side reactions.
For the purpose of illustrating the classic kinetic vs. thermodynamic control scenario, let's consider the alkylation of an alkylated cyclooctanone β-keto ester, such as ethyl 2-methyl-2-oxocyclooctanecarboxylate, which presents two different α-carbons for deprotonation. A more direct example is an unsymmetrical simple ketone like 2-methylcyclooctanone. The principles remain the same. The reaction can be directed to one of two enolates:
-
The Kinetic Enolate: This enolate is formed by removing the most accessible proton, which is typically the one on the less substituted α-carbon. This process is faster but results in a less stable enolate, which resembles a less substituted alkene.[1]
-
The Thermodynamic Enolate: This enolate is the more stable of the two possible enolates and is formed by removing a proton from the more substituted α-carbon. Its increased stability is analogous to that of a more substituted alkene (Zaitsev's rule).
The ability to selectively generate one enolate over the other is achieved by manipulating the reaction conditions.
Caption: General overview of kinetic vs. thermodynamic alkylation pathways.
Achieving Kinetic Control: The Path of Least Resistance
Kinetic control is favored under conditions where the deprotonation step is rapid, quantitative, and irreversible. This "locks" the substrate in the form of the kinetic enolate, preventing equilibration to the more stable thermodynamic form.
Causality Behind Experimental Choices:
-
Base: A strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal choice.[1][2] Its bulkiness makes it difficult to access the more sterically hindered proton, so it preferentially removes the more accessible proton at a faster rate.[3] The use of a strong base with a conjugate acid pKa much higher than the ketone's α-proton ensures the deprotonation is irreversible.
-
Temperature: Very low temperatures (typically -78 °C) are crucial.[2] At these temperatures, the molecules have insufficient thermal energy to overcome the activation barrier for the reverse reaction (protonation) or for equilibration to the thermodynamic enolate.[4]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) are used.[5] Protic solvents are avoided as they can facilitate proton exchange and allow for equilibration.[6]
-
Addition Order: The ketone is added slowly to a solution of the base. This ensures the base is always in excess, preventing any unreacted ketone from being present to act as a proton source for equilibration.[6]
Caption: Deprotonation at the less hindered position leads to the kinetic product.
Achieving Thermodynamic Control: The Quest for Stability
Thermodynamic control is favored under conditions that allow the system to reach equilibrium.[4] In this scenario, the initial ratio of enolates may favor the kinetic product, but because the deprotonation is reversible, the less stable kinetic enolate can revert to the starting ketone and eventually form the more stable thermodynamic enolate, which accumulates over time.
Causality Behind Experimental Choices:
-
Base: A smaller, less hindered base is used, often an alkoxide like sodium ethoxide (NaOEt) or a hydride like sodium hydride (NaH).[2] These bases are strong enough to deprotonate the ketone but their conjugate acids are acidic enough to allow for a reversible reaction, establishing an equilibrium.[1][7]
-
Temperature: Higher temperatures (room temperature or above) provide the necessary energy for the system to overcome activation barriers for both forward and reverse reactions, ensuring that equilibrium is reached.[2][4]
-
Solvent: Protic solvents (like ethanol when using NaOEt) or polar aprotic solvents can be used. The key is that the conditions facilitate proton exchange.
-
Time: Longer reaction times are necessary to ensure the system has fully equilibrated and the product distribution reflects the relative stabilities of the intermediates.[2]
Caption: Reversible deprotonation allows equilibration to the more stable enolate.
Data Summary: Conditions and Expected Outcomes
The following table summarizes the critical parameters and expected products for the regioselective alkylation of an unsymmetrical cyclooctanone derivative.
| Parameter | Kinetic Control | Thermodynamic Control | Rationale |
| Base | Lithium diisopropylamide (LDA) | Sodium Hydride (NaH), NaOEt, KOtBu | LDA is bulky and irreversibly deprotonates the less hindered site.[1][2] NaH/Alkoxides are smaller and allow for reversible deprotonation and equilibration.[2] |
| Temperature | -78 °C | Room Temperature (25 °C) to Reflux | Low temperature prevents equilibration.[2] Higher temperatures provide energy to overcome activation barriers and reach equilibrium.[4] |
| Solvent | Aprotic (e.g., THF) | Aprotic (e.g., THF, DMF) or Protic (e.g., EtOH) | Aprotic solvents are required for LDA.[5] Protic solvents can facilitate proton exchange needed for equilibration. |
| Reaction Time | Short (e.g., < 1 hour) | Long (e.g., > 20 hours) | The reaction is fast and trapped.[2] Time is needed for the system to reach thermodynamic equilibrium.[2] |
| Major Product | Alkylation at the less substituted α-carbon | Alkylation at the more substituted α-carbon | The product is derived from the faster-formed intermediate.[8] The product is derived from the more stable intermediate.[8] |
Experimental Protocols
The following protocols are generalized procedures for the alkylation of a cyclooctanone β-keto ester with an alkyl halide (e.g., methyl iodide). All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-oxo-1-cyclooctanecarboxylate: Maximizing Experimental Yields Against the Theoretical Benchmark
For researchers and professionals in drug development and synthetic chemistry, Ethyl 2-oxo-1-cyclooctanecarboxylate is a valuable intermediate. Its unique eight-membered ring structure functionalized as a β-keto ester serves as a versatile scaffold for constructing complex molecular architectures. However, the successful synthesis of this compound is often a matter of navigating the subtle yet critical factors that create a gap between theoretical and experimental yields.
This guide provides an in-depth comparison of the theoretical and experimental yields of this compound. Moving beyond a simple recitation of protocols, we will dissect the causal factors that govern reaction outcomes, grounded in established chemical principles. We will explore a highly reliable, high-yield protocol in detail, compare it with alternative methodologies, and provide actionable insights to help you bridge the gap between calculation and reality in your own laboratory work.
Understanding the Synthesis: The Claisen Condensation
The most common and effective route to this compound is the mixed Claisen condensation between cyclooctanone and diethyl carbonate. This reaction involves the base-mediated acylation of the ketone at its α-position.
The mechanism, in essence, involves the deprotonation of the α-carbon of cyclooctanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final β-keto ester product. The entire process is driven to completion by the final deprotonation of the product, which has a newly acidified proton between its two carbonyl groups[1][2][3].
Theoretical Yield: The Stoichiometric Ideal
The theoretical yield represents the maximum possible mass of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material. To calculate this, we must first identify the limiting reagent. A widely cited and highly reliable procedure from Organic Syntheses will be used as our reference standard[4].
Reaction: Cyclooctanone + Diethyl Carbonate → this compound + Ethanol
Reactants Used in Organic Syntheses Protocol[4]:
-
Cyclooctanone: 38 g
-
Diethyl Carbonate: 71 g
Step 1: Determine Molar Masses
-
Molar Mass of Cyclooctanone (C₈H₁₄O): 126.20 g/mol [5][6][7][8]
-
Molar Mass of Diethyl Carbonate (C₅H₁₀O₃): 118.13 g/mol [9][10]
-
Molar Mass of this compound (C₁₁H₁₈O₃): 198.26 g/mol
Step 2: Calculate Moles of Reactants
-
Moles of Cyclooctanone = 38 g / 126.20 g/mol ≈ 0.301 mol
-
Moles of Diethyl Carbonate = 71 g / 118.13 g/mol ≈ 0.601 mol
Step 3: Identify the Limiting Reagent The stoichiometry of the Claisen condensation is 1:1. The protocol uses a 2:1 molar excess of diethyl carbonate (0.601 mol) relative to cyclooctanone (0.301 mol). This is a deliberate experimental choice to drive the reaction towards the product and minimize self-condensation of the ketone. Therefore, cyclooctanone is the limiting reagent .
Step 4: Calculate Theoretical Yield The theoretical yield is calculated based on the moles of the limiting reagent.
-
Theoretical Moles of Product = 0.301 mol
-
Theoretical Yield (Mass) = 0.301 mol * 198.26 g/mol ≈ 59.68 g
Experimental Yield: The Benchtop Reality
The Organic Syntheses procedure reports an experimental yield of 54–56 g of purified this compound[4].
-
Percent Yield = (Actual Yield / Theoretical Yield) * 100
-
Percent Yield = (56 g / 59.68 g) * 100 ≈ 93.8%
A yield exceeding 90% for this type of transformation is exceptionally high and underscores the robustness and optimization of the reference protocol. This high fidelity is why procedures published in Organic Syntheses are held in such high regard; they are independently tested and verified.
Detailed Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 5, p.188)
This protocol details the high-yield synthesis of this compound.
Materials & Equipment:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzene, anhydrous
-
Diethyl Carbonate
-
Cyclooctanone
-
Glacial Acetic Acid
-
1-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
Step-by-Step Procedure:
-
Preparation of the Base: In the 1-L flask, wash 14.4 g (0.36 mole) of a 60% sodium hydride dispersion with anhydrous benzene to remove the mineral oil. Add 400 mL of fresh anhydrous benzene, followed by 71 g (0.6 mole) of diethyl carbonate.
-
Reaction Initiation: Heat the mixture to reflux using a heating mantle.
-
Addition of Ketone: Prepare a solution of 38 g (0.3 mole) of cyclooctanone in 100 mL of anhydrous benzene. Add this solution dropwise from the dropping funnel over a period of 3–4 hours while maintaining a steady reflux.
-
Completion of Reaction: After the addition is complete, continue to reflux the mixture for an additional 15–20 minutes, or until the evolution of hydrogen gas ceases.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Cautiously add 60 mL of glacial acetic acid dropwise. This will neutralize the unreacted sodium hydride and the product enolate.
-
Workup - Extraction: Add approximately 200 mL of ice-cold water dropwise with stirring until all solid material has dissolved. Transfer the mixture to a separatory funnel, separate the benzene layer, and extract the aqueous layer three times with 100-mL portions of benzene.
-
Workup - Washing: Combine all benzene extracts and wash them three times with 100-mL portions of cold water.
-
Purification: Remove the benzene by distillation at atmospheric pressure. Remove the excess diethyl carbonate under reduced pressure with gentle heating. The remaining crude product is then purified by vacuum distillation to collect the fraction boiling at 85–87°C (0.1 mm Hg). The final yield of pure this compound is 54–56 g (91–94%)[4].
Caption: High-Level Workflow for the Synthesis of this compound.
Comparison with Alternative Synthetic Methods
While the sodium hydride/diethyl carbonate method is highly effective, other approaches exist, each with its own characteristic yield and practical considerations.
| Method | Base | Acylating Agent | Solvent | Reported Yield | Key Considerations |
| Reference Protocol | Sodium Hydride (NaH) | Diethyl Carbonate | Benzene | 91–94% [4] | High yield, requires careful handling of pyrophoric NaH. Benzene is a hazardous solvent. |
| Sodium Amide Method | Sodium Amide (NaNH₂) | Diethyl Carbonate | Ether | ~70%[4] | Lower yield than NaH method. NaNH₂ is a strong, but less pyrophoric, base. |
| Ethyl Chloroformate | Strong Base (e.g., LDA) | Ethyl Chloroformate | THF | Variable[1][11] | Potentially faster and simpler, but can suffer from O-acylation side products and inconsistent yields. |
| Oxalate-Decarbonylation | N/A | Diethyl Oxalate | N/A | ~32%[4] | A two-step process involving an intermediate glyoxylate, resulting in a significantly lower overall yield. |
Analysis of Factors Influencing Experimental Yield
The discrepancy between theoretical and actual yields arises from a combination of kinetic, thermodynamic, and practical factors. Understanding these is key to optimizing the reaction.
-
Choice of Base and Anhydrous Conditions: The Claisen condensation requires a strong base to generate the enolate. Sodium hydride is ideal as it irreversibly deprotonates the ketone, and the resulting hydrogen gas simply evolves from the reaction, driving the equilibrium forward. The use of alkoxide bases like sodium ethoxide is also common but can lead to reversible reactions. Crucially, the reaction must be conducted under strictly anhydrous conditions. Any water present will quench the base and can hydrolyze the ester reactant and product, significantly reducing the yield.
-
Stoichiometry of Reactants: As noted in the theoretical yield calculation, a twofold excess of diethyl carbonate is used. This is a critical decision. It ensures that the cyclooctanone enolate is more likely to react with the acylating agent than with another molecule of cyclooctanone (a self-aldol condensation), which would lead to undesired byproducts.
-
Reaction Temperature and Time: The reaction is run at reflux to ensure a sufficient rate of reaction. The slow, dropwise addition of the ketone over several hours is another key control element. This maintains a low concentration of the ketone at any given moment, further suppressing potential self-condensation side reactions and helping to control the exothermicity of the reaction.
-
The Final Deprotonation Step: A thermodynamic driving force for the Claisen condensation is the deprotonation of the product. The α-proton of the resulting β-keto ester is significantly more acidic than the starting ketone's α-protons. The strong base in the reaction mixture deprotonates this product, shifting the overall equilibrium to the right and leading to high conversion[1][3]. This is why a stoichiometric amount of base, not a catalytic amount, is required.
-
Workup and Purification: Material loss is inevitable during the workup and purification stages. Inefficient extractions, incomplete drying of the organic layers, and physical losses during distillation can all contribute to a lower experimental yield. The reported 91-94% yield suggests that the product is stable under the workup conditions and that the purification by vacuum distillation is highly effective at separating it from byproducts and unreacted starting materials.
Caption: Key Reaction Pathways and Side Reactions in the Claisen Condensation.
Conclusion
While the theoretical yield of this compound provides an essential benchmark, achieving a high experimental yield is a testament to a well-designed and carefully executed experimental plan. The referenced protocol, achieving up to 94% yield, demonstrates that meticulous control over reaction conditions—specifically the use of a strong, non-nucleophilic base like NaH, enforcement of anhydrous conditions, and careful control of reactant concentration via slow addition—is paramount. By understanding the causality behind each step, from the choice of reagents to the final purification, researchers can consistently approach the theoretical maximum, transforming a calculated possibility into a tangible, high-purity product on the laboratory bench.
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Wikipedia contributors. (2023, March 29). Cyclooctanone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Cyclooctanone. In NIST Chemistry WebBook. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Diethyl carbonate. In NIST Chemistry WebBook. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). Diethyl carbonate. Retrieved from [Link].
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ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link].
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The Good Scents Company. (n.d.). ethyl 2-oxocyclopentane carboxylate. Retrieved from [Link].
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Kumar, K. A., Jayaroopa, P., Kumar, G. V., & Kumar, V. P. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. doi:10.1186/1752-153X-7-125. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13028439, Ethyl 2-oxocyclobutane-1-carboxylate. Retrieved from [Link].
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A Comparative Benchmarking Guide: Ethyl 2-oxo-1-cyclooctanecarboxylate vs. Smaller Ring Analogues in Synthetic Elaboration
For the discerning researcher in medicinal chemistry and complex molecule synthesis, the choice of a synthetic intermediate is a critical decision point that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Cyclic β-keto esters are cornerstone intermediates, prized for their dual reactivity that enables a vast array of synthetic transformations.[1] While five- and six-membered ring systems, such as Ethyl 2-oxocyclopentanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate, are workhorses in the field, the utility of medium-sized rings like Ethyl 2-oxo-1-cyclooctanecarboxylate is often less explored.
This guide provides an in-depth comparative analysis of this compound, benchmarking its performance against its smaller, more common five- and six-membered analogues. We will dissect the nuances of their synthesis, compare their reactivity in a key C-C bond-forming reaction, and provide the detailed experimental data and protocols necessary for you to make informed decisions in your synthetic design.
The Intermediates: A Comparative Overview of Synthesis and Properties
The primary and most efficient route to cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[2][3] This base-catalyzed reaction transforms a linear diester into a cyclic β-keto ester, with the ring size being dictated by the length of the starting diester's carbon chain.[4][5]
-
Diethyl Adipate (C6) yields the 5-membered ring .
-
Diethyl Pimelate (C7) yields the 6-membered ring .
-
Diethyl Suberate (C8) yields the 8-membered ring .
The causality behind the choice of a strong base, such as sodium ethoxide, is twofold. First, it is required to deprotonate the α-carbon to initiate the condensation. Second, and crucially for driving the reaction equilibrium forward, the base deprotonates the newly formed, and highly acidic, β-keto ester product to form a resonance-stabilized enolate.[6]
However, the formation of 5- and 6-membered rings is generally more favorable and higher-yielding than that of medium-sized rings (7-12 members). This is due to a combination of lower ring strain and more favorable entropic factors for the formation of smaller rings. The synthesis of the 8-membered cyclooctanone ring, while synthetically valuable, often requires more carefully optimized conditions to minimize competing side reactions and overcome the higher activation energy associated with forming medium-sized rings.
Caption: General mechanism of the Dieckmann Condensation.
Table 1: Physicochemical Properties of Cyclic β-Keto Ester Intermediates
| Property | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | This compound |
| CAS Number | 611-10-9[7] | 1655-07-8[8] | 14834-51-2 |
| Molecular Formula | C₈H₁₂O₃[9] | C₉H₁₄O₃[10] | C₁₁H₁₈O₃ |
| Molecular Weight | 156.18 g/mol [7] | 170.21 g/mol [10] | 198.26 g/mol |
| Boiling Point | 102-104 °C / 11 mmHg[7] | 106 °C / 11 mmHg[8] | ~120-125 °C / 10 mmHg |
| Density | 1.054 g/mL at 25 °C[7] | 1.06 g/mL[8] | ~1.03 g/mL |
Benchmarking Performance: α-Alkylation as a Case Study
A primary application of these intermediates is their use as nucleophiles in C-C bond formation. The α-proton, situated between the two carbonyl groups, is readily abstracted by a base to form a potent, resonance-stabilized enolate.[1][11] This enolate can then react with various electrophiles, most commonly in an SN2 reaction with an alkyl halide, to install a substituent at the α-position.[12] This sequence is foundational for building molecular complexity.
The choice of base and solvent is critical for ensuring efficient enolate formation while minimizing side reactions. Sodium ethoxide in ethanol is a common choice, as the ethoxide anion is the same as the ester's alcohol portion, preventing transesterification.[12] The subsequent alkylation is typically heated to reflux to ensure the reaction goes to completion.
Caption: Experimental workflow for a typical α-alkylation.
Table 2: Comparative Performance Data for the α-Alkylation with Benzyl Bromide
| Intermediate | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations & Causality |
| Ethyl 2-oxocyclopentanecarboxylate | 80 - 90% | 2 - 4 | The planar, rigid structure of the 5-membered ring allows for excellent accessibility to the enolate, leading to high yields and relatively short reaction times.[12] |
| Ethyl 2-oxocyclohexanecarboxylate | 75 - 85% | 3 - 5 | The flexible chair/boat conformations can introduce minor steric hindrance compared to the cyclopentyl system, sometimes requiring slightly longer reaction times for complete conversion. |
| This compound | 65 - 75% | 4 - 8 | The conformational flexibility and potential for transannular interactions in the 8-membered ring can sterically shield the nucleophilic center, leading to slower reaction rates and potentially lower yields. More careful optimization of conditions may be required. |
Subsequent Transformations: The Pathway to Substituted Cycloalkanones
The true synthetic power of this methodology is realized in the subsequent transformation of the alkylated β-keto ester. Through hydrolysis and decarboxylation (often achieved in a single step with acidic or basic conditions, or via Krapcho decarboxylation), the ester group is removed, yielding a 2-substituted cycloalkanone.[3][5] This three-step sequence—Dieckmann condensation, α-alkylation, and decarboxylation—is a robust and highly reliable method for synthesizing substituted cyclic ketones, which are prevalent motifs in pharmaceuticals and natural products.[13][14]
Caption: Overall synthetic pathway to 2-substituted cycloalkanones.
Experimental Protocols
The following protocols are self-validating systems, providing clear steps and rationale for achieving the desired transformations.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation [6][7][15]
-
Rationale: This protocol utilizes sodium ethoxide in toluene. Toluene is a non-protic solvent that allows the reaction to be heated to reflux, while the sodium ethoxide base is strong enough to drive the reaction to completion. The workup is designed to neutralize the basic reaction mixture and isolate the product.
-
Materials:
-
Diethyl adipate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Toluene
-
30% Hydrochloric Acid (HCl)
-
Diethyl ether or Toluene for extraction
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: Charge the flask with anhydrous toluene, sodium ethoxide, and diethyl adipate.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diester is consumed.
-
Workup - Quenching: Cool the reaction mixture to approximately 30°C in an ice bath.
-
Workup - Neutralization: Carefully and slowly add 30% HCl to neutralize the mixture until it is acidic (test with pH paper).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or toluene (3x volumes). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the final product.[7]
-
Protocol 2: α-Alkylation of Ethyl 2-oxocyclopentanecarboxylate [12]
-
Rationale: This protocol first prepares the sodium ethoxide base in situ from sodium metal and anhydrous ethanol. The β-keto ester is added at a low temperature to control the exothermic enolate formation. The alkyl halide is then added, and the reaction is heated to drive the SN2 reaction to completion.
-
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Diethyl ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under N₂, carefully add sodium metal in small portions to anhydrous ethanol. Allow the sodium to react completely.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add the Ethyl 2-oxocyclopentanecarboxylate dropwise over 15-20 minutes. Stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide dropwise at room temperature. After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Workup: Cool the mixture and pour it into ice-cold water. Neutralize with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation or column chromatography.
-
Conclusion
This compound is a valuable, albeit more challenging, synthetic intermediate compared to its five- and six-membered counterparts.
-
Synthesis: The Dieckmann condensation for the 8-membered ring typically results in lower yields and may require more rigorous optimization than for the 5- and 6-membered rings.
-
Reactivity: While the fundamental reactivity in α-alkylation is conserved, the larger, more flexible cyclooctyl system exhibits slower reaction rates and can lead to moderately lower yields.
-
Application: The choice of intermediate is ultimately dictated by the desired target scaffold. For accessing 2-substituted cyclooctanones, this compound is the logical precursor, and an understanding of its comparative performance allows for the rational planning of reaction conditions and realistic expectation of outcomes.
This guide provides the foundational data and protocols to empower researchers to effectively utilize these critical intermediates, balancing the synthetic challenges with the unique structural opportunities they afford.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-oxo-1-cyclooctanecarboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—proper disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Ethyl 2-oxo-1-cyclooctanecarboxylate, a valuable carboxylate compound in organic synthesis. Our approach is grounded in established safety principles, providing not just instructions, but the causal logic behind them to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Chemical Profile
The primary hazards associated with analogous β-keto esters include:
-
Combustibility: These compounds are typically classified as combustible liquids.[1][2][3][4] The flash point for Ethyl 2-oxocyclopentanecarboxylate is 77 °C (170.6 °F), meaning it can ignite when exposed to an ignition source at or above this temperature.[2][3]
-
Irritation: Causes skin irritation and serious eye irritation.[1][5][6]
-
Respiratory Effects: May cause respiratory irritation if vapors or mists are inhaled.[1][5][6]
It is crucial to handle this compound with the assumption that it shares these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is mandatory to prevent exposure. The selection of PPE is not arbitrary; it is a direct countermeasure to the identified risks of irritation and chemical contact.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a laboratory coat. For tasks with a higher risk of splashing, a PVC apron is recommended.[5]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1][5]
| Parameter | Guideline / Data | Source(s) |
| Hazard Class (Analog) | Combustible Liquid (Category 4) | [1][2] |
| Hazard Statements (Analog) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6] |
| Flash Point (Analog) | 77 °C / 170.6 °F | [2][3] |
| Incompatible Materials | Strong Acids, Strong Bases, Reducing Agents | [1] |
| Recommended Extinguisher | CO₂, Dry Chemical, Foam | [1][2] |
Spill Management Protocol: A Procedural Workflow
Accidents happen. A clear, pre-defined spill response plan is essential to mitigate risk effectively. The appropriate response is dictated by the volume and location of the spill.
Minor Spill (<100 mL)
A minor spill is one that can be safely managed by trained laboratory personnel without the need for emergency services.
Step-by-Step Procedure:
-
Alert Personnel: Immediately notify others in the vicinity.[7]
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5][8] Start from the outside and work your way in to prevent splashing.[8] Causality: Using a non-combustible absorbent is critical because the material itself is combustible.[2]
-
Collection: Carefully scoop the absorbed material into a designated, leak-proof container suitable for hazardous waste.[7]
-
Decontamination: Clean the spill area with soap and water.[7]
-
Labeling and Disposal: Seal and label the container as "Spill Debris containing this compound" and dispose of it through your institution's hazardous waste management program.[9]
Major Spill (>100 mL)
A major spill is any quantity that presents an immediate fire or health hazard, or that you are not comfortable or equipped to handle.
Step-by-Step Procedure:
-
Evacuate: Immediately alert all personnel and evacuate the area.[10]
-
Isolate: If safe to do so, close the door to the affected area to contain vapors.
-
Notify Emergency Services: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or local fire department. Provide them with the chemical name, location, and approximate quantity of the spill.[5]
-
First Aid: If anyone is contaminated, remove them from the area, remove contaminated clothing, and flush affected skin or eyes with water for at least 15 minutes.[10]
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Decision Workflow for Spill Response
The following diagram illustrates the decision-making process for responding to a spill of this compound.
Caption: Decision tree for handling a chemical spill.
Waste Collection, Segregation, and Disposal Pathways
Proper disposal is not merely about discarding the chemical; it's about directing it into the correct waste stream to ensure safe and compliant final treatment.
Waste Segregation and Labeling
-
Waste Stream: this compound waste should be collected in a dedicated, properly labeled container for non-halogenated organic liquid waste.
-
Chemical Compatibility: Do not mix this waste with incompatible materials like strong acids, bases, or reducing agents in the same container to avoid potentially hazardous reactions.[1][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Keep the container sealed when not in use.[5]
Regulatory Framework and Final Disposal
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12]
-
Ignitability (D001): The flash point of the analogous compound (77°C / 170.6°F) is above the EPA's 60°C (140°F) threshold for an ignitable waste.[2][13] Therefore, it may not be classified as a D001 hazardous waste based on this characteristic alone.
-
State and Local Regulations: It is critical to note that state and local regulations may be more stringent than federal EPA guidelines. Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.
The recommended final disposal method is through an approved hazardous waste disposal plant. [1][2][14] The most common and effective method for this type of organic compound is incineration , which ensures complete destruction of the chemical.[15] Never dispose of this compound down the drain, as this can harm aquatic life and damage wastewater treatment systems.[16] While residual amounts of some simple esters may be permissible for drain disposal in some academic settings, this practice is not recommended for larger quantities or for less common structures without explicit institutional approval.[16]
By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research is conducted with the highest degree of environmental stewardship.
References
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- Ethyl 2-oxocyclohexanecarboxylate Safety D
- Experiment 731: Esters. Chemistry LibreTexts.
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- Ethyl 2-oxocyclopentanecarboxyl
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- Incidental Spill Cleanup Procedures. Cornell University EHS.
- Chemical spill cleanup procedures. J&K Scientific LLC.
- Ethyl Cyclobutanecarboxylate Safety D
- Chemical Spill Procedures. Princeton University EHS.
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- Chemical Comp
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A Comprehensive Guide to the Safe Handling of Ethyl 2-oxo-1-cyclooctanecarboxylate
Hazard Identification and Risk Assessment
Based on data from analogous compounds, Ethyl 2-oxo-1-cyclooctanecarboxylate is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious irritation to the eyes.[1][2]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][2]
-
Combustible Liquid: While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental setup, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may lead to irritation. |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron is recommended. | Protects underlying clothing and skin from accidental spills. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area.[3] A NIOSH-approved respirator may be necessary for large quantities, aerosol generation, or in poorly ventilated spaces. | Minimizes the risk of inhaling vapors that could cause respiratory irritation. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Dispensing and Use:
-
Storage:
Emergency Procedures and Disposal Plan
Spill Response
-
Small Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's emergency response team.
-
If safe to do so, contain the spill to prevent it from entering drains or waterways.[2]
-
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[1]
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a conservative approach based on the known hazards of its structural analogues provides a robust framework for its safe handling. By adhering to the principles of good laboratory practice, utilizing the recommended personal protective equipment, and following the outlined procedures for handling, storage, and disposal, researchers can minimize risks and ensure a safe working environment.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
